Metergoline

Catalog No.
S535071
CAS No.
17692-51-2
M.F
C25H29N3O2
M. Wt
403.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metergoline

CAS Number

17692-51-2

Product Name

Metergoline

IUPAC Name

benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1

InChI Key

WZHJKEUHNJHDLS-QTGUNEKASA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Liserdol, Metergoline, Methergoline

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5

The exact mass of the compound Metergoline is 403.226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755878. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines. It belongs to the ontological category of organic heterotetracyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metergoline mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding and Affinity

Metergoline interacts with a wide range of neurotransmitter receptors. The table below summarizes its key molecular targets and approximate affinities, based on data from the Guide to Pharmacology (GtoPdb) [1].

Receptor / Channel Primary Action Affinity (Ki/IC₅₀) Notes / Functional Consequence
5-HT₂A Antagonist --- Primary site of action; implicated in its potential antipsychotic effects [2].
5-HT₂C Antagonist --- Blockade linked to increased appetite and impulsive behavior in studies [3].
5-HT₁A Antagonist --- Contributes to its broad serotonergic action [4] [1].
D₂ Partial Agonist --- Can enhance dopaminergic activity, differing from classic antipsychotics [2].
α₁A-Adrenoceptor Antagonist 38 nM (Ki) [1] May contribute to cardiovascular side effects.
Neuronal Naᵥ1.2 Inhibitor 3.6 µM (IC₅₀) [5] Contributes to analgesic effects; mechanism similar to local anesthetics [5].
H₁ Histamine --- --- Interaction noted, clinical significance may be limited [1].

Signaling Pathways and Mechanisms

This compound's overall effect is determined by its combined action on several signaling pathways and channel proteins. The following diagram illustrates its core mechanisms of action.

metergoline_mechanism cluster_receptors Primary Receptor Interactions cluster_channel Ion Channel Modulation This compound This compound 5-HT2A/2C\nReceptor 5-HT2A/2C Receptor This compound->5-HT2A/2C\nReceptor 5-HT1A\nReceptor 5-HT1A Receptor This compound->5-HT1A\nReceptor D2 Receptor\n(Partial Agony) D2 Receptor (Partial Agony) This compound->D2 Receptor\n(Partial Agony) Neuronal\nNav1.2 Channel Neuronal Nav1.2 Channel This compound->Neuronal\nNav1.2 Channel PLC-IP3 Pathway\n(Modulated) PLC-IP3 Pathway (Modulated) 5-HT2A/2C\nReceptor->PLC-IP3 Pathway\n(Modulated) Overall Effect Overall Effect PLC-IP3 Pathway\n(Modulated)->Overall Effect cAMP Production\n(Inhibited) cAMP Production (Inhibited) 5-HT1A\nReceptor->cAMP Production\n(Inhibited) cAMP Production\n(Inhibited)->Overall Effect cAMP Production\n(Modulated) cAMP Production (Modulated) D2 Receptor\n(Partial Agony)->cAMP Production\n(Modulated) Na+ Influx\n(Inhibited) Na+ Influx (Inhibited) Neuronal\nNav1.2 Channel->Na+ Influx\n(Inhibited) Na+ Influx\n(Inhibited)->Overall Effect

This compound's core mechanism involves antagonism at serotonin receptors (particularly 5-HT2A/2C and 5-HT1A), leading to modulation of downstream signaling pathways like cAMP production and the PLC-IP3 pathway [6] [2]. It also exhibits partial agonist activity at dopamine D2 receptors and directly inhibits neuronal Nav1.2 voltage-gated sodium channels [2] [5].

Key Experimental Findings and Protocols

Research into this compound's effects spans from molecular pharmacology to in vivo behavior. Key experimental findings and their methodologies are summarized below.

Research Focus Experimental Model / Protocol Key Findings
Drug Repurposing for Schizophrenia [7] In vivo mouse model: Locomotor activity induced by MK-801 or methamphetamine. This compound (0.3, 1 mg/kg, i.p.) administered 30 min prior to stimulants. This compound dose-dependently reduced hyperlocomotion, suggesting potential for treating positive symptoms of schizophrenia [7].
Sodium Channel Blockade [5] In vitro Xenopus oocyte model: Two-electrode voltage clamp on oocytes expressing rat brain Naᵥ1.2 α/β1 subunits. This compound applied via perfusion. Potently inhibited peak Na+ current (IC₅₀ = 3.6 µM), caused a depolarizing shift in activation, and showed tonic/use-dependent block [5].
Impulsive Behavior & Dopamine [3] In vivo rat voltammetry & behavior: Rats trained on cued lever-press task for food. This compound administered to measure ventral striatal dopamine and premature responses. Induced fast phasic and slow long-lasting increases in extracellular dopamine, correlating with increased premature, impulsive lever presses [3].

Research Implications and Future Directions

The accumulated data positions this compound as a promising candidate for drug repurposing, particularly for schizophrenia, where it shares properties with atypical antipsychotics [7]. Its unique multi-receptor profile and sodium channel block may yield a distinct therapeutic or side-effect pattern. Future research should focus on:

  • Clinical Translation: Conducting controlled clinical trials to confirm efficacy and safety in psychiatric disorders like schizophrenia [7].
  • Mechanistic Specificity: Utilizing newer, more selective pharmacological tools to deconvolve the contributions of its individual receptor actions (e.g., 5-HT2A vs. 5-HT2C vs. 5-HT1A antagonism) to its overall behavioral effects [3].
  • Therapeutic Optimization: Exploring whether its sodium channel blocking activity contributes to its potential analgesic or mood-stabilizing properties [5].

References

Receptor Binding Profile and Putative Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Metergoline's polypharmacology is central to its research applications. The table below summarizes its primary and secondary molecular targets.

Target System Receptor/Channel Reported Action Key Supporting Evidence
Serotonin (5-HT) System 5-HT1, 5-HT2 families (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C) Non-selective antagonist [1] [2] Reversal of 5-HT-mediated effects; hyperphagia in animal models [2].
Dopamine (DA) System D1/D5 (D1-like) & D2/D3 (D2-like) receptors Putative agonist (mechanism debated) [3] [4] Antidepressant effects in SAD; reduced psychostimulant-induced hyperactivity in mice [3] [5].
Voltage-Gated Ion Channels Neuronal NaV1.2 sodium channel Potent inhibitor (IC50 = 3.6 ± 4.2 μM) [6] Two-electrode voltage clamp in Xenopus oocytes; use-dependent and tonic block [6].

The functional interaction between serotonin and dopamine signaling is a key area of interest for this compound's effects. The following diagram illustrates this proposed mechanism based on research in the ventral striatum.

G Proposed Mechanism for this compound-Induced Dopamine Increase cluster_5HT_Receptors 5-HT Receptors (Antagonism) This compound This compound 5-HT1B_R 5-HT1B_R This compound->5-HT1B_R Antagonizes 5-HT2C_R 5-HT2C_R This compound->5-HT2C_R Antagonizes Serotonin Serotonin Serotonin->5-HT1B_R Activates Serotonin->5-HT2C_R Activates DA_Release Dopamine Release Impulsive_Behavior Impulsive_Behavior DA_Release->Impulsive_Behavior Increases 5-HT1B_R->DA_Release Disinhibits 5-HT2C_R->DA_Release Disinhibits

This compound antagonism disinhibits dopamine release.

Key Experimental Findings and Workflows

Antidepressant Efficacy in Seasonal Affective Disorder (SAD)

A double-blind, placebo-controlled, crossover study investigated a single dose of this compound in patients with SAD [3].

  • Objective: To evaluate the antidepressant effects of a single oral dose of this compound (8 mg) versus placebo in depressed SAD patients, both before and after light therapy [3].
  • Subjects: Sixteen depressed SAD patients [3].
  • Intervention: Single oral doses of this compound (8 mg) and placebo, administered one week apart. Fourteen patients were re-studied after two weeks of bright light treatment [3].
  • Key Measures: Depression ratings using the Structured Interview Guide for the Hamilton Depression Rating Scale-Seasonal Affective Disorder Version (SIGH-SAD) at baseline and at 3 and 6 days post-intervention [3].
  • Outcome: In the untreated condition, depression severity was significantly lower after this compound compared to placebo (p=0.001). This effect was not observed after two weeks of light therapy [3].
Transcriptomic Profiling and Drug Repurposing for Schizophrenia

A 2023 study used a novel transcriptomics approach to identify this compound as a potential atypical antipsychotic [5].

G Workflow for Transcriptomic Drug Repurposing Step1 1. Treat Human Neurons (NT2-N) with Atypical Antipsychotic Drug Cocktail Step2 2. RNA Sequencing & Differential Gene Expression Analysis Step1->Step2 Step3 3. In Silico Screen via Connectivity Map (CMap) Database Step2->Step3 Step4 4. Identify this compound as a Top Match Step3->Step4 Step5 5. In Vivo Validation in Mouse Psychosis Models Step4->Step5

Transcriptomic workflow identifying this compound.

  • In Vivo Validation: The study tested this compound in mouse models of psychosis [5].
    • Models: MK-801- or methamphetamine-induced locomotor hyperactivity (modeling positive symptoms) [5].
    • Subjects: C57Bl/6 mice (n=96 total, equal sexes) [5].
    • Drug Administration: this compound (0.3 or 1 mg/kg, i.p.) was administered 30 minutes prior to the psychostimulant (MK-801 0.25 mg/kg or methamphetamine 3 mg/kg, i.p.) [5].
    • Key Measures: Locomotor activity was assessed in automated photocell arenas [5].
    • Outcome: this compound dose-dependently reduced psychostimulant-induced locomotor hyperactivity, suggesting potential efficacy against positive symptoms [5].
Modulation of Impulsive Behavior and Dopamine Dynamics

A 2019 study examined how this compound affects impulsive behavior and real-time dopamine signaling in rats [7].

  • Objective: To characterize 5-HT receptor-mediated changes in extracellular dopamine during impulsive appetitive behavior [7].
  • Subjects: Rats trained on a cued lever-press task for food reward [7].
  • Intervention: Administration of this compound (a mixed 5-HT1B/2C-receptor antagonist) and other serotonergic drugs [7].
  • Key Measures:
    • Behavior: Number of premature lever presses (impulsivity), reaction time, reward acquisition rate [7].
    • Neurochemistry: Dopamine changes in the ventral striatum measured via voltammetry [7].
  • Outcome: this compound increased premature lever presses and induced a fast phasic and a slow, long-lasting increase in extracellular dopamine, linking its receptor action to behavioral disinhibition [7].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies.

Protocol 1: Functional Analysis of NaV1.2 Channels in Xenopus Oocytes [6]

This protocol is suitable for screening compounds for ion channel activity.

  • Channel Expression: Inject cRNAs encoding the rat brain NaV1.2 α and β1 subunits into Xenopus laevis oocytes.
  • Electrophysiology: After 2-4 days of expression, record voltage-activated Na+ currents using a two-electrode voltage clamp (TEVC) setup.
  • Drug Application: Apply this compound (or other test compounds) through perfusion. Prepare stock solutions in DMSO and dilute in the recording bath solution.
  • Data Analysis:
    • Concentration-Response: Apply increasing concentrations of this compound (e.g., 1, 3, 10 μM) to calculate the IC50 for peak current inhibition.
    • Voltage Dependence: Generate steady-state activation and inactivation curves in the presence and absence of the drug to determine shifts in voltage sensitivity.
    • Use-Dependence: Apply a train of depolarizing pulses to assess tonic and use-dependent block.
Protocol 2: Locomotor Hyperactivity Assay in Mice [5]

This protocol is standard for modeling antipsychotic activity against positive symptoms.

  • Habituation: Place mice into automated photocell arenas for 30 minutes.
  • Pretreatment: Remove mice briefly and administer this compound (e.g., 0.3, 1 mg/kg, i.p.) or vehicle.
  • Incubation: Return mice to arenas for 30 minutes.
  • Challenge: Remove mice and inject with a psychostimulant (MK-801 0.25 mg/kg or methamphetamine 3 mg/kg, i.p.) or saline control.
  • Testing: Immediately return mice to arenas and record locomotor activity for 120 minutes.
  • Design: Use a within-subjects, pseudo-randomized design with a washout period of 3-4 days between test sessions.

Research Implications and Future Directions

This compound's multi-target pharmacology presents both challenges and opportunities:

  • Drug Repurposing: Its unique transcriptomic signature and efficacy in animal models highlight its potential as a candidate for repurposing in schizophrenia and related psychiatric disorders [5].
  • Mechanistic Probe: It remains a valuable tool for studying the complex interplay between serotonergic and dopaminergic systems in behaviors like impulsivity, reward, and mood regulation [3] [7].
  • Lead Compound: Understanding its polypharmacology could inform the design of novel, more selective compounds targeting specific 5-HT/DA receptor combinations for improved therapeutic profiles [4].

A primary challenge is elucidating the precise nature of its direct versus indirect actions on dopamine receptors. Future research employing modern techniques like D1/D5-selective ligands in binding assays and genetically modified animals will be crucial to clarify this compound's fundamental mechanism of action.

References

Metergoline receptor binding profile Ki values

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Affinity (Ki) Profile

The table below summarizes the receptor binding affinity data for metergoline, with Ki values in nanomolar (nM). A lower Ki value indicates a higher binding affinity [1].

Receptor Ki (nM) Receptor Ki (nM) Receptor Ki (nM)
5-HT1a 10 D1 9 α1a 30 / 97.7
5-HT1b 28 D2 74 α1b 123
5-HT1d 0.9 D3 14 α1d 91
5-HT1e 1659 D4 4.9
5-HT2a 7.1

Note: Data is sourced from the PDSP database screen reported in [1]. An additional source reports a Ki of 11.7 nM for the 5-HT1D receptor in human caudate, which is consistent with the high-affinity range [2].

Key Experimental Methodologies

The binding data is supported by several sophisticated experimental approaches. Here are the methodologies for key experiments cited:

  • In Vitro Binding Affinity Screening: The primary Ki data was generated through a comprehensive screen by the Psychoactive Drug Screening Program (PDSP). This involved competitive binding assays where this compound's ability to displace a known, radioactively labeled "hot" ligand from various cloned human receptors was measured to determine its inhibition constant (Ki) [1].
  • In Vivo Characterization via PET Imaging: To evaluate its potential as a neuroimaging agent, carbon-11 labeled [¹¹C]this compound was synthesized.
    • Radiotracer Synthesis: [¹¹C]this compound was prepared via DBU-mediated direct fixation of ¹¹CO₂ into a hydrogenolyzed amine precursor of this compound, followed by purification with reversed-phase HPLC [1].
    • PET Imaging in Primates: The pharmacokinetics and distribution were evaluated in baboon brains using positron emission tomography (PET). Baseline scans were compared against those following pre-treatment (blocking) with unlabeled this compound, the 5-HT2a antagonist altanserin, and the SSRI citalopram. Binding was quantified using Logan graphical analysis to calculate volume of distribution (VT) and non-displaceable binding potential (BPND) [1].
  • In Vivo Behavioral Studies: The functional impact of this compound's receptor profile was investigated in mouse models of psychosis.
    • Locomotor Hyperactivity Test: Mice were placed in automated photocell arenas. After habituation, they were pretreated with this compound (0.3 or 1 mg/kg, i.p.) or vehicle, followed by an injection of saline, MK-801, or methamphetamine. Locomotor activity was then recorded for 2 hours to assess if this compound could counteract the hyperactivity induced by NMDA receptor antagonism or psychostimulants [3].

Mechanism of Action and Functional Pathways

Based on the binding profile, this compound's primary mechanism is antagonism at a wide range of serotonin receptors (5-HT1a, 5-HT1b, 5-HT1d, 5-HT2a, etc.) [1] [4] [5]. It also shows high-affinity antagonism or agonism at dopamine receptors (notably D1, D3, D4) and adrenergic α1 receptors [1] [4]. This complex polypharmacology underlies its diverse physiological effects and potential for repurposing. The following diagram illustrates its multi-target mechanism and the subsequent physiological effects relevant to psychiatric disorders:

G This compound This compound Serotonin Serotonin Receptors (5-HT1, 5-HT2, etc.) This compound->Serotonin Dopamine Dopamine Receptors (D1, D2, D3, D4) This compound->Dopamine Adrenergic Adrenergic α1 Receptors This compound->Adrenergic Ser_Antag Antagonism Serotonin->Ser_Antag DA_Mixed Mixed Agonism/Antagonism Dopamine->DA_Mixed Adr_Antag Antagonism Adrenergic->Adr_Antag Effect1 Modulation of Neurotransmitter Release Ser_Antag->Effect1 Effect2 Inhibition of Prolactin Secretion DA_Mixed->Effect2 Effect3 Altered Neuronal Firing & Signaling Adr_Antag->Effect3 Functional1 Reduced Psychosis-like Behavior (Animal Models) Effect1->Functional1 Functional2 Potential Antipsychotic & Anxiolytic Effects Effect2->Functional2 Effect3->Functional2

This compound's polypharmacology underlies its functional effects.

Research Implications and Limitations

The receptor profile makes this compound a valuable tool for research and highlights both opportunities and challenges for therapeutic development.

  • Research Utility: Its broad serotonergic antagonism makes it useful for probing the overall function of the serotonin system in behavioral and neurochemical studies [1].
  • Therapeutic Repurposing Potential: Recent transcriptomic and in vivo studies identify this compound as a potential atypical antipsychotic for repurposing, as it shares a gene expression signature with other antipsychotics and reduces psychosis-like behavior in mice [3].
  • Limitations for Neuroimaging: Despite successful synthesis as a PET radiotracer, [¹¹C]this compound had limited utility due to a high level of non-specific binding and insensitivity to synaptic serotonin levels, which restricts its dynamic range for imaging [1].

References

Comprehensive Technical Review: Metergoline Pharmacokinetics, Distribution, and Receptor Binding Profile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Pharmacology

Metergoline is an ergot-derived alkaloid first characterized in 1965 that exhibits a unique dual receptor mechanism as both a dopamine agonist and serotonin antagonist [1]. This compound has been investigated for various therapeutic applications including hyperprolactinemia management, migraine prophylaxis, seasonal affective disorder, and premenstrual dysphoric disorder [2] [3]. This compound's molecular structure features an ergoline backbone with substitutions that contribute to its receptor binding properties, particularly at serotonin and dopamine receptor families [4]. The drug has also been utilized in veterinary medicine as a pregnancy termination agent in dogs and serves as an important pharmacological tool in neuroscience research due to its receptor interactions [1].

The pharmacodynamic profile of this compound is characterized primarily by its action as a broad-spectrum serotonin receptor antagonist with particular affinity for 5-HT1a, 5-HT1d, 5-HT2a, and 5-HT2c receptor subtypes, while also functioning as a dopamine receptor agonist at D1, D2, D3, and D4 receptors [5] [1]. This unique combination of receptor activities has made this compound valuable for investigating the role of serotonergic and dopaminergic systems in neuroendocrine function, mood disorders, and anxiety pathways [2] [6]. Additionally, recent research has revealed that this compound modulates voltage-gated ion channels, including inhibitory effects on Kv1.4 potassium channels and neuronal NaV1.2 sodium channels, suggesting additional mechanisms beyond receptor interactions [2] [4].

Human Pharmacokinetic Parameters

Absorption and Bioavailability

The pharmacokinetic profile of this compound has been characterized in human studies following both intravenous and oral administration. A pivotal study involving 13 healthy male volunteers demonstrated that this compound undergoes significant first-pass metabolism following oral administration, with approximately 75% of the drug being metabolized by the liver before reaching systemic circulation [7]. Despite this extensive first-pass effect, the absolute bioavailability of this compound from an oral solution was found to be complete when measured in terms of its primary active metabolite, indicating efficient gastrointestinal absorption [7]. Comparative assessment of different formulations revealed that film-coated tablets exhibited slightly variable bioavailability, with one formulation (Formulation B) showing 82% relative absorption compared to the other (Formulation A), along with reduced interpatient variability [7].

Table 1: Key Pharmacokinetic Parameters of this compound in Humans

Parameter Value Administration Route Notes
Half-life (parent compound) ~50 minutes Both IV and oral Consistent across routes
Half-life (1-demethylthis compound) ~100 minutes Both IV and oral Primary active metabolite
First-pass metabolism ~75% Oral Extensive hepatic processing
Bioavailability Complete as metabolite Oral solution Despite first-pass effect
Formulation comparison 82% relative absorption Film-coated tablets Formulation A vs. B
Absorption rate Slightly slower but complete Tablet vs. solution Formulation B
Metabolism and Elimination

This compound undergoes hepatic metabolism primarily via demethylation, producing 1-demethylthis compound as its main circulating metabolite [7] [8]. This primary metabolite demonstrates a prolonged elimination half-life compared to the parent compound (approximately 100 minutes versus 50 minutes), suggesting it may contribute to the overall pharmacological activity following this compound administration [7]. Trace amounts of a secondary metabolite, 12-hydroxythis compound, have been detected in some subjects, though at significantly lower plasma concentrations [7]. Excretion studies indicate that 70-80% of administered this compound is eliminated through fecal excretion, with the remainder presumably cleared renally [8]. The high plasma protein binding of this compound (>99%) significantly influences its distribution and limits tissue availability, with only 0.55% of unbound drug available for pharmacological activity [1].

Distribution Patterns

Central Nervous System Distribution

Positron Emission Tomography (PET) studies using [11C]this compound in non-human primates have revealed detailed distribution patterns within the central nervous system [1]. Following intravenous administration, this compound demonstrates moderate blood-brain barrier penetration despite high plasma protein binding, achieving approximately 0.01 %ID/cc (percentage injected dose per cubic centimeter) in brain tissue during early time points (2-10 minutes) [1]. This corresponds to roughly 1.5% of the total injected dose distributed to the brain, which is approximately one-third of the uptake observed with highly brain-penetrant compounds like [11C]cocaine [1]. The distribution within the brain is heterogeneous, with the highest concentrations observed in cortical regions, particularly the occipital cortex, followed by other cortical areas, subcortical structures, and the cerebellum [1].

Table 2: Brain Distribution of [11C]this compound in Non-Human Primates

Brain Region Relative Uptake Specific Binding Notes
Occipital Cortex Highest High Primary site of accumulation
Other Cortical Regions High Moderate to high Frontal, parietal, temporal
Subcortical Structures Moderate Variable Region-dependent
Cerebellum Lower Limited Some specific binding observed
Overall Brain Uptake 1.5% of injected dose N/A 2-10 minutes post-injection

The distribution volume (VT) of [11C]this compound across brain regions ranges from 10-18 mL/mL as determined by Logan graphical analysis, with moderate test-retest variability [1]. The binding potential (BPND) in the occipital cortex under baseline conditions is approximately 0.3, significantly lower than more specific serotonin radiotracers like [18F]altanserin which has a BPND of approximately 3 [1]. This relatively low binding potential reflects the substantial non-specific binding component of this compound, which limits its utility as a PET radiotracer despite its heterogeneous distribution pattern.

Peripheral Distribution

This compound distributes extensively to peripheral tissues, though detailed quantitative studies in humans are limited. PET imaging studies in baboons have confirmed uptake in multiple peripheral organs, consistent with its binding profile at various receptor types throughout the body [1]. The high lipophilicity of this compound (logD = 3.30 ± 0.32) would predict favorable tissue penetration, but the extensive plasma protein binding (>99%) likely restricts tissue availability and limits the free fraction available for receptor binding [1]. This combination of properties results in a complex distribution profile with rapid initial distribution followed by prolonged retention in certain tissues, potentially explaining its pharmacological effects despite the relatively short plasma half-life of the parent compound.

Receptor Binding and Molecular Interactions

Serotonin and Dopamine Receptor Affinity

Comprehensive receptor binding characterization through the Psychoactive Drug Screening Program (PDSP) has quantified this compound's affinity across multiple receptor families [1]. The drug exhibits nanomolar to subnanomolar affinity for various serotonin receptor subtypes, with particularly high potency at 5-HT1d receptors (Ki = 0.9 nM) and significant binding to 5-HT1a (Ki = 10 nM) and 5-HT2a (Ki = 7.1 nM) receptors [1]. This compound also demonstrates substantial interaction with dopamine receptors, showing highest affinity for D4 receptors (Ki = 4.9 nM), followed by D1 (Ki = 9 nM) and D3 (Ki = 14 nM) receptors [1]. This robust dopaminergic activity, particularly at D2-like receptors, underlines this compound's utility in conditions involving hyperprolactinemia, as dopamine serves as the primary prolactin-inhibiting factor in the hypothalamus [6].

Table 3: Receptor Binding Profile of this compound (Ki values in nM)

Receptor Affinity (Ki, nM) Receptor Affinity (Ki, nM) Receptor Affinity (Ki, nM)
5-HT1a 10 D1 9 α1a 30/97.7
5-HT1b 28 D2 74 α1b 123
5-HT1d 0.9 D3 14 α1d 91
5-HT1e 1659 D4 4.9
5-HT2a 7.1
Additional Receptor Interactions and Ion Channel Effects

Beyond its primary actions on serotonergic and dopaminergic systems, this compound exhibits meaningful interactions with adrenergic receptors, particularly α1a adrenoceptors (Ki = 30/97.7 nM), and demonstrates binding to muscarinic cholinergic receptors [1]. Recent research has revealed that this compound also modulates voltage-gated ion channels, including potassium channels (Kv1.4) and neuronal sodium channels (NaV1.2) [2] [4]. Electrophysiological studies demonstrate that this compound produces a dose-dependent inhibition of peak sodium currents (INa) in rat brain NaV1.2 channels expressed in Xenopus oocytes, with a half-blockage concentration (IC50) of 3.6 ± 4.2 μM [2]. At a concentration of 3 μM, this compound causes a depolarizing shift of the steady-state activation curve of sodium currents without altering the inactivation curve [2]. Additionally, this compound acts as an open-channel blocker of Kv1.4 potassium channels, accelerating plateau currents and regulating C-type inactivation in a concentration-dependent manner [4].

Experimental Protocols and Methodologies

Pharmacokinetic Study Design

The foundational human pharmacokinetic study of this compound employed a crossover design in which 13 healthy male volunteers received the drug through different administration routes on separate occasions [7]. Subjects received 4 mg by intravenous infusion, 8 mg orally as aqueous solution, and 8 mg as two different film-coated tablet formulations [7]. Plasma concentrations of both this compound and its primary metabolite, 1-demethylthis compound, were quantified using high-performance liquid chromatography (HPLC) with fluorescence detection [7]. This methodological approach allowed comprehensive assessment of absorption kinetics, bioavailability comparisons, and metabolic profiles across different administration routes and formulations.

PET Imaging Protocol

The distribution studies of this compound in non-human primates utilized [11C]this compound synthesized through DBU-mediated direct fixation of 11CO2 into a benzyl carbamate precursor [1]. The radiotracer was produced with high specific activity (>3 Ci/μmol) and radiochemical purity >75% following purification by reversed-phase HPLC [1]. PET imaging was performed in anesthetized baboons under various conditions: baseline (drug-naive), after pretreatment with unlabeled this compound (1 mg i.v.), following altanserin administration (0.5 mg/kg i.v.), and after citalopram challenge (5.0 mg/kg i.v.) [1]. Time-activity curves were generated for specific brain regions, and distribution volumes (VT) were calculated using Logan graphical analysis with metabolite-corrected plasma input functions [1]. The experimental workflow for these distribution studies is systematically illustrated below:

G Start Start: [11C]this compound Synthesis A Radiotracer Administration (IV to anesthetized baboons) Start->A B PET Image Acquisition (Multi-time point) A->B C Region of Interest (ROI) Analysis B->C D Time-Activity Curve Generation C->D E Metabolite Correction (Plasma Input Function) D->E F Logan Graphical Analysis D->F Input data E->F E->F Input data G Distribution Volume (VT) Calculation F->G H Binding Potential (BPND) Determination G->H G->H Reference region correction I Blocking Studies (Pre-treatment with cold this compound, altanserin, citalopram) H->I I->H Specific binding assessment J Data Interpretation I->J

Experimental workflow for [11C]this compound PET distribution studies in non-human primates

In Vitro Binding Assays

The comprehensive receptor affinity profile of this compound was established through standardized competitive binding assays conducted by the Psychoactive Drug Screening Program (PDSP) [1]. These assays typically involve cell membranes expressing human cloned receptors incubated with radioactive ligands specific to each receptor subtype in the presence of varying concentrations of this compound [1]. After equilibrium binding, bound and free ligands are separated, and inhibition constants (Ki values) are calculated from the concentration-response data using appropriate mathematical models (e.g., Cheng-Prusoff equation for competitive binding) [1]. For ion channel studies, the two-electrode voltage clamp technique in Xenopus laevis oocytes expressing specific channel subtypes (e.g., rat brain NaV1.2 α and β1 subunits or Kv1.4 channels) has been employed to characterize this compound's effects on channel function [2] [4].

Research Applications and Implications

Neuroscience Research Applications

This compound serves as a valuable pharmacological tool in neuroscience research due to its unique receptor profile, particularly its combined serotonergic antagonism and dopaminergic agonism [2] [6]. In behavioral studies, this compound has been used to investigate the role of serotonin in anxiety using models such as the Simulated Public Speaking Test (SPST), where it decreased anxiety at pre- and post-stress phases but did not affect fear during speech performance [6]. The drug has also been employed to study serotonin-dopamine interactions in neuroendocrine regulation, particularly in the control of prolactin secretion where it demonstrates efficacy similar to bromocriptine [5] [3]. Additionally, this compound has helped elucidate the role of serotonin in seasonal affective disorders and premenstrual dysphoric disorders [2] [3].

Molecular Pharmacology and Drug Development

From a drug development perspective, this compound represents an interesting structural template for designing novel compounds targeting serotonergic and dopaminergic systems [1]. Despite limitations as a PET radiotracer due to its high nonspecific binding and insensitivity to synaptic serotonin changes, the characterization of [11C]this compound binding in brain and peripheral organs has advanced our understanding of ergot derivative pharmacology [1]. Recent research on this compound's effects on voltage-gated ion channels has expanded its potential applications beyond receptor-mediated effects, suggesting possible utility in conditions involving neuronal excitability [2] [4]. The molecular basis for this compound's inhibition of Kv1.4 channel C-type inactivation provides insights into structural requirements for open-channel blockade of potassium channels, information that could guide development of more selective ion channel modulators [4].

Conclusion

References

Metergoline prolactin lowering mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacological Profile

Receptor/Channel Action Affinity (Ki) / Potency (IC₅₀) Biological Effect
5-HT₂A Receptor [1] Antagonist Ki = 8.64 (pKi) [1] Reduces serotonin-mediated stimulation of prolactin release.
5-HT₂B Receptor [1] Antagonist Ki = 8.75 (pKi) [1] Contributes to overall serotonin blockade.
5-HT₂C Receptor [1] Antagonist Ki = 8.75 (pKi) [1] Contributes to overall serotonin blockade.
5-HT₇ Receptor [1] High-affinity Ligand Ki = 16 nM [1] Potential role in neuroendocrine regulation (less characterized).
Dopamine D2 Receptor [2] Agonist / Partial Agonist Not fully quantified [2] Directly inhibits prolactin secretion from pituitary lactotrophs.
Neuronal Naᵥ1.2 Channel [3] [4] Inhibitor IC₅₀ = 3.6 ± 4.2 μM [3] [4] Modulates neuronal excitability; may contribute to downstream effects.

Supporting Experimental Evidence

Experimental Context Key Finding Implication for Prolactin Lowering
Hyperprolactinemic Patients [5] Oral metergoline (4 mg) significantly lowered serum prolactin, with levels falling below 50% of baseline in 10 of 14 patients. Confirms prolactin-lowering efficacy in a clinical population.
Neuroendocrine Challenge (Humans) [6] Pretreatment with this compound (4 mg) abolished the prolactin-releasing effect of the anxiolytic drug buspirone. Provides direct in vivo human evidence for a serotonin-dependent mechanism in prolactin regulation.
Xenopus Oocyte Model [3] This compound potently inhibited voltage-gated Naᵥ1.2 sodium channels, altering activation properties. Suggests an additional, non-monoaminergic mechanism that may modulate neuronal activity.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound acts on the pituitary to lower prolactin secretion, integrating its actions on different receptor systems.

G This compound This compound SerotonergicNeuron Serotonergic Neuron (Hypothalamus?) This compound->SerotonergicNeuron 1. Antagonizes 5-HT2A/2C Receptors DopaminergicNeuron Dopaminergic Neuron (Hypothalamus) This compound->DopaminergicNeuron 2. D2 Receptor Agonism/Partial Agonism Pituitary Pituitary ProlactinRelease ProlactinRelease Pituitary->ProlactinRelease Secretes TonicPRLStim Tonic Prolactin Stimulation SerotonergicNeuron->TonicPRLStim Serotonin (5-HT) PRLInhibition Prolactin Inhibition DopaminergicNeuron->PRLInhibition Dopamine TonicPRLStim->Pituitary Stimulates PRLInhibition->Pituitary Inhibits

This diagram summarizes the dual receptor mechanism through which this compound is believed to lower prolactin levels at the pituitary level.

Detailed Experimental Protocols

The evidence for this compound's mechanism comes from several key experimental approaches. Here are the methodologies for two critical assays:

1. Receptor Binding and Functional Characterization

  • The fundamental affinity of this compound for serotonin receptors is typically determined through competitive radioligand binding assays.
  • This protocol involves preparing a membrane fraction from cells or tissues expressing the recombinant human receptor of interest (e.g., 5-HT~2A~, 5-HT~2C~). The membrane preparation is incubated with a known radioactive ligand (e.g., [³H]Ketanserin for 5-HT~2A~) in the presence of increasing concentrations of unlabeled this compound. After incubation, the mixture is filtered to separate bound from free radioligand, and the radioactivity on the filters is measured. The concentration of this compound that displaces 50% of the specific radioligand binding (IC₅₀) is determined, from which the inhibition constant (K~i~) is calculated [1].

2. Functional In Vivo Evidence in Humans

  • The critical evidence for serotonin-mediated prolactin lowering in humans comes from neuroendocrine challenge studies.
  • In one such protocol [6], healthy volunteers are pretreated with oral this compound (4 mg) or a placebo. After a set time, they receive a second compound, such as buspirone (15 mg), which is known to stimulate prolactin release via a serotonergic pathway. Blood samples are collected at regular intervals before and after drug administration. Plasma prolactin levels are measured via radioimmunoassay. The abolition of the buspirone-induced prolactin rise by this compound pretreatment provides direct evidence of in vivo serotonin receptor blockade.

Research Implications and Future Directions

  • Therapeutic Repurposing: Recent transcriptomic and in silico analysis identified this compound as having a gene expression signature similar to atypical antipsychotics. Subsequent in vivo studies confirmed it reduces psychostimulant-induced hyperactivity in mice, highlighting its potential for repurposing in psychiatric disorders like schizophrenia [7].
  • Mechanistic Complexity: The discovery that this compound also potently inhibits neuronal voltage-gated sodium channels (Na~v~1.2) [3] adds a non-monoaminergic layer to its mechanism. This activity, shared by some tricyclic antidepressants and local anesthetics, may contribute to its overall effects on the central nervous system, including potential analgesic or mood-stabilizing properties.

References

Antibacterial Activity and Key Structural Modifications

Author: Smolecule Technical Support Team. Date: February 2026

Recent research has identified novel antibacterial properties in metergoline. The table below summarizes the SAR for its 8'-position side chain modifications against various bacterial strains [1].

Table 1: Antibacterial Activity (MIC, µg/mL) of this compound and Key Analogues

Compound Class & Example S. Tm ΔtolC (LPM) MRSA (MHB) E. coli ΔtolC-pore (MOPS) Key Structural Feature
This compound (1) 4 16 8 Benzyl carbamate
Sulfonamide (9) 4 16 8 Sulfonamide group
Cinnamide (14) 4 16 4 Cinnamoyl group (flexible)
p-Chlorocinnamide (15) 2 2 2 p-Cl cinnamoyl group
Arylacrylamide (e.g., 26) 2 2 2 Arylacrylamide (rigid)
Pyridine derivative (38) nt 1 (In Vivo Active) nt Heteroaromatic group

Core SAR Insights [1]:

  • Critical Benzyl Carbamate: The benzyl carbamate at R1 is essential for baseline activity. Replacing it with simple carbamates, ureas, or amides (compounds 2-7, 16, 17) resulted in a significant loss of potency.
  • Rigid Amide Side Chain: Replacing the flexible hydrocinnamoyl group (compound 11, inactive) with the rigid cinnamoyl or arylacrylamide groups markedly improves potency against both Gram-positive and Gram-negative strains.
  • Para-Substitution on Aromatic Ring: Adding a para-chloro substituent to the cinnamide (compound 15) significantly enhances potency, demonstrating that electronic and steric properties are critical for interaction with the biological target.
  • Overcoming Gram-Negative Resistance: this compound analogues show poor activity against wild-type Gram-negative bacteria but become substantially more potent against efflux-deficient (ΔtolC) strains or when combined with the outer membrane permeabilizer SPR741. This indicates that the scaffold's activity against Gram-negatives is limited by permeability and efflux, not intrinsic lack of potency.

Detailed Experimental Protocol for Antibacterial Assessment

The following methodology was used to establish the SAR data in Table 1 [1].

1. Compound Synthesis

  • Amide Analogues: Prepared by coupling the this compound amine precursor with various acid chlorides or commercially available carboxylic acids using standard peptide coupling reagents (e.g., EDC).
  • Arylacrylic Acid Precursors: Synthesized from corresponding benzaldehydes via a two-step Horner-Wadsworth-Emmons (HWE) olefination followed by alkaline hydrolysis.

2. Bacterial Strain Preparation Assays utilized specific bacterial strains to probe different aspects of activity:

  • Wild-type Salmonella Typhimurium (SL1344): Assessed activity in standard (MHB) and intracellular-mimicking (LPM) media.
  • Efflux-deficient S. Tm (ΔtolC): Evaluated compound susceptibility without major efflux.
  • Methicillin-resistant Staphylococcus aureus (USA300): Tested potency against a Gram-positive pathogen.
  • Hyperpermeable E. coli (ΔtolC-pore): A modified K-12 strain (MG1655) lacking TolC and expressing a truncated pore protein to enhance compound uptake.

3. Minimum Inhibitory Concentration (MIC) Determination

  • Procedure: MIC values were determined in duplicate using a broth microdilution method in either 384-well or 96-well plate formats.
  • Endpoint: The lowest concentration that completely inhibited visible bacterial growth was recorded as the MIC.

4. In Vivo Efficacy Model

  • Model: Murine skin infection model.
  • Procedure: The efficacy of the most promising compounds (e.g., pyridine derivative 38) was evaluated against MRSA in a live animal model to confirm in vitro activity translates to a therapeutic effect.

This experimental workflow illustrates the multi-faceted approach used to evaluate the antibacterial potential of this compound analogues.

G CompoundSynthesis Compound Synthesis AmideAnalogues Amide Analogues CompoundSynthesis->AmideAnalogues ArylacrylicPrecursors Arylacrylic Acid Precursors CompoundSynthesis->ArylacrylicPrecursors BacterialAssays Bacterial Assays AmideAnalogues->BacterialAssays ArylacrylicPrecursors->BacterialAssays Strain1 S. Tm WT & ΔtolC BacterialAssays->Strain1 Strain2 MRSA (USA300) BacterialAssays->Strain2 Strain3 E. coli ΔtolC-pore BacterialAssays->Strain3 MIC MIC Determination Strain1->MIC Strain2->MIC Strain3->MIC Format Broth Microdilution (384/96-well) MIC->Format InVivo In Vivo Efficacy Format->InVivo Model Murine Skin Infection Model InVivo->Model

Experimental workflow for evaluating this compound-based antibacterial agents.

Pharmacology and Receptor Interactions

This compound is a broad-spectrum serotonin receptor antagonist. This table summarizes its affinity (pKi) for key human 5-HT receptor subtypes [2] [3] [4].

Table 2: Receptor Binding Affinity of this compound and Reference Compounds

Compound 5-HT1A 5-HT2A 5-HT2B 5-HT2C 5-HT7
This compound ~8.2 [2] Potent Antagonist [2] Potent Antagonist [2] ~8.2 [2] ~8.2 [3]
5-HT (Serotonin) 8.1 (Agonist) (Agonist) 8.1 8.1 - 8.6 [3]
Mesulergine ~7.7 [3] High Affinity [3] High Affinity [3] High Affinity [3] ~7.7 [3]
Methiothepin 8.4 [3] - - - 8.4 [3]

Key Pharmacological Insights:

  • Non-Selective 5-HT Antagonist: this compound displays high, relatively uniform affinity for several 5-HT receptor subtypes (5-HT1, 5-HT2, and 5-HT7), making it a useful tool for initial pharmacological studies but a poor candidate for selective therapeutic intervention [2].
  • Subtle SAR Among Ergot Alkaloids: Minor structural differences among ergot alkaloids result in major pharmacological changes. Related drugs like cabergoline, nicergoline, and methysergide showed no antibacterial activity, highlighting the specificity of this compound's chemical scaffold for this effect [1].
  • Potential for Repurposing: Its diverse pharmacology has led to its investigation for other conditions, including as a host-directed therapy against SARS-CoV-2, where it was identified as a potential viral entry inhibitor [5].

References

Metergoline public speaking stress test protocol

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Background & recent insights

Metergoline is a potent, non-specific serotonergic receptor blocker [1] [2]. Its effect in the SPST is consistent with the theory that serotonin inhibits fear processed by brain structures like the dorsal periaqueductal gray (dPAG) [1] [3].

Recent studies have identified this compound as a promising drug for repurposing due to its effects on gene expression. A 2023 study found that this compound shares properties with atypical antipsychotic drugs. Research in mice demonstrated that this compound dose-dependently reduced locomotor hyperactivity induced by psychotomimetic drugs, suggesting potential for treating positive symptoms of schizophrenia [4] [5].

The following diagram illustrates the theorized neural pathway and mechanism of action for this compound in the context of public speaking fear, based on the research findings [1] [3].

G SPST Public Speaking Stress dPAG dPAG Activation (Fear Processing) SPST->dPAG Fear Fear/Anxiety Response dPAG->Fear 5-HT Serotonin (5-HT) Release 5-HT_Receptors Stimulation of 5-HT Receptors 5-HT->5-HT_Receptors Inhibition Inhibition of dPAG 5-HT_Receptors->Inhibition Inhibition->dPAG Reduces This compound This compound This compound->5-HT_Receptors Blocks

Experimental Protocol Details

For researchers aiming to replicate or adapt this model, here is a more detailed breakdown of the key methodological components.

Component Detailed Description
Subject Selection Typically healthy volunteers. The model is also used to investigate differences in patients with anxiety disorders like Panic Disorder (PD) and Social Phobia [3].
Stress Paradigm Simulated Public Speaking Test (SPST): Participants are told to prepare and deliver a speech (e.g., 4-10 minutes) which is recorded and will be evaluated by a committee, sometimes with a real audience [3].

| Anxiety Measurement | Subjective: Using validated scales like the Visual Analogue Mood Scale (VAMS) or the Profile of Mood States (POMS) at baseline, during speech preparation, during the speech, and post-speech [3]. Physiological: Heart rate, blood pressure, electrodermal activity [3]. | | Mechanism Insight | The finding that this compound reduces anxiety before and after the speech, but not during, suggests serotonergic mechanisms are more involved in anticipatory and recovery anxiety rather than the peak fear experienced during the core stressful event [1]. |

Key Considerations for Researchers

  • Model Validity: The public speaking model has high face validity for social anxiety. Its use in studying panic disorder is based on the rationale that it mobilizes brain structures (like the dPAG) involved in panic neurobiology [3].
  • Differential Serotonergic Effects: The effects of serotonergic drugs in this model are not uniform. For example, while this compound (a blocker) reduced anxiety, sumatriptan (a presynaptic 5-HT1D/1B agonist) increased speech-induced fear [1]. This highlights the complexity of the serotonin system in anxiety.
  • Recent Directions: Current research has moved beyond anxiety models to explore this compound's potential in schizophrenia and psychosis. Animal studies show it counters drug-induced hyperactivity, a model for positive schizophrenia symptoms [4]. Its effect is also linked to the inhibition of neuronal sodium channels (Nav1.2), suggesting a complex mechanism beyond receptor antagonism [2] [6].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodological aspect, please feel free to ask.

References

Metergoline prolactin suppression clinical protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Prolactin Suppression

Metergoline acts primarily as a non-selective serotonin antagonist, with its prolactin-lowering effect attributed to the blockade of central 5-HT receptors, likely the 5-HT₂ subtype [1] [2]. This action is thought to increase the dopaminergic inhibitory tone on prolactin secretion at the level of the hypothalamus, indirectly leading to the suppression of prolactin release from the pituitary gland [3] [1]. It is noted that this action is central (hypothalamic), and not via a direct effect on the pituitary lactotroph cells [4].

The diagram below illustrates this proposed signaling pathway.

G Hypothalamus Hypothalamus Dopaminergic Tone Dopaminergic Tone Hypothalamus->Dopaminergic Tone Produces Serotonin (5-HT) Serotonin (5-HT) 5-HT Receptor 5-HT Receptor Serotonin (5-HT)->5-HT Receptor  Stimulates 5-HT Receptor->Dopaminergic Tone  Inhibits Prolactin (PRL)\nSecretion Prolactin (PRL) Secretion Dopaminergic Tone->Prolactin (PRL)\nSecretion  Inhibits Pituitary Gland Pituitary Gland Pituitary Gland->Prolactin (PRL)\nSecretion Releases This compound This compound This compound->5-HT Receptor  Antagonizes (Blocks)

Diagram Title: Proposed Mechanism of this compound-Induced Prolactin Suppression

Summary of Clinical Efficacy Data

The following table summarizes key quantitative findings on the efficacy of this compound in suppressing prolactin from clinical studies. Please note that this data is from older studies, and its contemporary relevance should be critically evaluated.

Table 1: Clinical Efficacy of this compound in Prolactin Suppression

Indication / Context Dosage Regimen Key Efficacy Findings Source & Study Design
Postpartum Lactation Suppression [5] 12 mg or 16 mg daily for 10 days Excellent or good results in 86% (12 mg) and 90% (16 mg) of patients. Randomized, double-blind study (N=300 women).
Inhibition of Suckling-Induced PRL Rise [5] Single dose (4, 6, or 8 mg) Suppressed the prolactin release normally induced by breast stimulation. Controlled study in postpartum patients.
Response to TRH Challenge [5] Not specified Did not block the prolactin rise induced by Thyrotropin-Releasing Hormone (TRH). Controlled study.
Inhibition of Spontaneous PRL [6] 8 mg/day for 2 days Reduced basal, diurnal, and hypoglycemia-induced prolactin secretion. Study in normal men.

Experimental Protocols for Prolactin Research

The following methodologies are derived from research literature and can serve as a template for in vitro and in vivo investigations into the effects of this compound.

Protocol 1: In Vitro Prolactin Inhibition Assay

This protocol outlines a method using dispersed pituitary cells to directly assess the impact of this compound on prolactin secretion [4].

1. Cell Preparation:

  • Utilize a dispersed rat anterior pituitary cell system.
  • Culture cells following standard in vitro cell culture procedures.

2. Drug Treatment:

  • Expose cells to varying concentrations of this compound (e.g., from nM to µM range).
  • Include a positive control, such as a known dopamine agonist (e.g., bromocriptine).
  • Include a vehicle control (e.g., DMSO at a concentration equal to that in drug treatments).

3. Secretion Measurement:

  • Incubate cells with this compound for a predetermined period (e.g., 2-4 hours).
  • Collect the cell culture medium after treatment.
  • Quantify the amount of prolactin released into the medium using a specific immunoassay, such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

  • Express prolactin release as a percentage of the vehicle control.
  • Generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) of this compound.

The workflow for this experimental design is as follows:

G Pituitary Cell Isolation\nand Culture Pituitary Cell Isolation and Culture Treatment with\nthis compound/Controls Treatment with This compound/Controls Pituitary Cell Isolation\nand Culture->Treatment with\nthis compound/Controls Incubation Period Incubation Period Treatment with\nthis compound/Controls->Incubation Period Collection of Culture Medium Collection of Culture Medium Incubation Period->Collection of Culture Medium Prolactin Quantification\n(e.g., ELISA) Prolactin Quantification (e.g., ELISA) Collection of Culture Medium->Prolactin Quantification\n(e.g., ELISA) Data Analysis:\nDose-Response & IC₅₀ Data Analysis: Dose-Response & IC₅₀ Prolactin Quantification\n(e.g., ELISA)->Data Analysis:\nDose-Response & IC₅₀

Diagram Title: In Vitro Prolactin Inhibition Workflow

Protocol 2: In Vivo Model for Locomotor Hyperactivity

This protocol is adapted from a 2023 study investigating this compound's potential antipsychotic properties, which used the mitigation of drug-induced hyperactivity as a behavioral correlate [7].

1. Animals:

  • Use C57Bl/6 mice (e.g., 8-12 weeks old), with equal numbers of males and females.
  • House mice under a standard 12-hour light/dark cycle with food and water ad libitum.

2. Drug Preparation:

  • This compound: Dissolve in a vehicle of 10% DMSO in PBS.
  • Psychostimulant (MK-801 or Methamphetamine): Dissolve in 0.9% sterile saline.

3. Experimental Procedure (Locomotor Activity):

  • Pre-habituation: Place mice in automated activity arenas for 30 minutes.
  • This compound Pre-treatment: Administer this compound (e.g., 0.3 or 1 mg/kg, i.p.) or vehicle. Return mice to arenas for 30 minutes.
  • Hyperactivity Induction: Administer a psychostimulant (e.g., MK-801 at 0.25 mg/kg, i.p., or Methamphetamine at 3 mg/kg, i.p.) or saline.
  • Activity Measurement: Immediately return mice to arenas and record locomotor activity (e.g., total beam breaks) for 2 hours.

4. Data Analysis:

  • Use a repeated-measures ANOVA to analyze the data.
  • Factors should include treatment (vehicle vs. This compound doses) and induction (saline vs. psychostimulant).
  • A significant reduction in psychostimulant-induced hyperactivity by this compound indicates a functional antagonistic effect in the central nervous system.

Critical Considerations for Research and Development

  • Clinical Status: Much of the clinical data for this compound as a prolactin-suppressing agent is from the 1980s [5] [6]. Its use for this indication is not current standard practice, and modern protocols would rely on newer agents like cabergoline.
  • Mechanistic Nuance: Evidence suggests this compound's inhibition of prolactin is not mediated via direct dopamine agonism on the pituitary [4]. Its primary mechanism is likely central serotonin receptor blockade, which indirectly influences dopaminergic pathways [1].
  • Dose-Dependent Effects: this compound's pharmacological profile is complex. It acts as a serotonin antagonist at some receptors but can have agonist or antagonist effects at dopamine and other monoamine receptors depending on the context and dose [2].
  • Safety and Tolerability: The older search results do not provide comprehensive safety data. Preclinical studies note sedative effects at higher doses, which influenced dose selection in animal studies [7]. A full safety profile from modern clinical trials is not available in the searched literature.

The information provided is based on historical scientific literature. It is essential to consult current clinical guidelines and regulatory authorities before considering any clinical application of this compound.

References

Metergoline Antibacterial Susceptibility Testing: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Metergoline, a semisynthetic ergot alkaloid previously used in medicine for its psychoactive properties, has been identified as a novel intracellular-selective antimicrobial agent through a macrophage-based phenotypic screen [1]. Its unique activity profile shows that it is ineffective against Salmonella Typhimurium (S. Tm) in standard nutrient-rich media (MIC >50 µM in MHB) but becomes potently effective within macrophages (IC50 ~1.5 µM) and in a murine model of systemic infection, significantly extending animal survival [1] [2]. This application note provides detailed protocols for assessing this compound's antibacterial susceptibility, leveraging its unique activity against intracellular pathogens and its increased potency in infection-mimicking conditions or in strains with compromised outer membranes [1] [2].

Key Characteristics and Quantitative Data

Core Antibacterial Activity of this compound and Analogues

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Select Analogues. MICs (µg/mL) were determined in different growth media and against various bacterial strains. MHB: Mueller-Hinton Broth; LPM: acidic, low-phosphate, low-magnesium medium; MOPS: nutrient-poor Neidhardt minimal medium; NT: Not Tested. Data compiled from [1] [2].

Compound S. Tm (WT) in MHB S. Tm (WT) in LPM S. Tm ΔtolC in MHB MRSA (USA300) E. coli ΔtolC-pore in MHB E. coli ΔtolC-pore in MOPS
This compound (1) >50 [2] ~2 [1] 3.13 [2] 6.25 [2] 25 [2] 3.13 [2]
Cinnamide (14) >50 NT 6.25 12.5 25 6.25
p-Cl-Cinnamide (15) >50 NT 3.13 <0.5 12.5 1.56
Sulfonamide (9) >50 NT 12.5 25 50 12.5
Media Formulations for Susceptibility Testing

Table 2: Composition and Application of Key Culture Media. The use of specialized media like LPM is critical for revealing this compound's activity [1].

Medium Name Key Characteristics Primary Application in Testing
Cation-adjusted Mueller-Hinton Broth (MHB) Nutrient-rich, standard for MIC assays Baseline activity; confirms lack of activity against WT Gram-negative pathogens [1]
Acidic, Low-Phosphate, Low-Magnesium (LPM) pH 5.8, limited Pi and Mg²⁺; mimics SCV environment Assessing conditional efficacy; predicts intramacrophage activity [1]
MOPS Glucose Minimal Medium Nutrient-poor defined medium Reveals potency under nutrient stress [1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Standard and Intracellular-Mimicking Media

This protocol outlines the broth microdilution method for determining MICs in various media, which is fundamental for characterizing this compound's unique activity profile [1] [2].

3.1.1 Materials and Reagents
  • Test Compound: this compound or its analogue (e.g., from Tocris Bioscience). Prepare a 10 mM stock solution in DMSO.
  • Bacterial Strains: Wild-type S. Tm SL1344, efflux-deficient S. Tm ΔtolC, methicillin-resistant Staphylococcus aureus (MRSA) USA300, hyperpermeable E. coli ΔtolC-pore [2].
  • Growth Media: Cation-adjusted MHB, LPM (pH 5.8), and MOPS minimal medium [1].
  • Equipment: Sterile 96-well or 384-well polystyrene microtiter plates, plate reader capable of measuring optical density at 600 nm (OD₆₀₀).
3.1.2 Procedure
  • Inoculum Preparation: Grow bacteria overnight in MHB. Subculture to mid-log phase (OD₆₀₀ ~0.5), then dilute to a final density of approximately 5 × 10⁵ CFU/mL in the test medium (MHB, LPM, or MOPS).
  • Compound Dilution: Serially dilute the this compound stock (e.g., two-fold dilutions) in the appropriate test medium directly in the microtiter plate. Include a DMSO vehicle control (typically ≤1% v/v).
  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Seal the plate and incubate at 37°C for 16-20 hours without shaking.
  • Endpoint Determination: Measure OD₆₀₀ after incubation. The MIC is defined as the lowest concentration of compound that completely inhibits visible growth (OD₆₀₀ ≤ 0.1) [1] [2].
Protocol 2: High-Throughput Screening for Intramacrophage Antibacterial Activity

This protocol details the macrophage infection assay used in the original discovery of this compound, utilizing a luminescent reporter for bacterial viability [1].

3.2.1 Materials and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line.
  • Bacteria: S. Tm constitutively expressing a luciferase reporter (e.g., pAK1-lux plasmid).
  • Assay Medium: Cell culture medium (e.g., DMEM) without phenol red, supplemented with 1% FBS during infection and compound incubation.
  • Test Compound: this compound and controls.
  • Equipment: Luminometer or imaging system capable of measuring bioluminescence, tissue culture incubator, cell culture hood.
3.2.2 Procedure
  • Macrophage Preparation: Seed RAW 264.7 macrophages in a white, clear-bottom 96-well plate at a density of ~2 × 10⁴ cells/well and culture overnight.
  • Bacterial Infection: Opsonize log-phase S. Tm pAK1-lux with 10% normal mouse serum for 15 minutes. Infect macrophages at a Multiplicity of Infection (MOI) of 10:1 (bacteria:macrophage). Centrifuge the plate (1000 × g, 5 min) to synchronize infection.
  • Extracellular Antibiotic Treatment: After 25 minutes of infection, replace medium with culture medium containing gentamicin (100 µg/mL) to kill extracellular bacteria. Incubate for 1-2 hours.
  • Compound Application: Replace medium with low-dose gentamicin (10-20 µg/mL) to prevent bacterial regrowth and add serially diluted this compound or vehicle control.
  • Incubation and Measurement: Incubate the plate for 6-8 hours. Measure luminescence from each well. Normalize luminescence readings from compound-treated wells to the DMSO control to determine the percent inhibition of intracellular bacterial growth [1].
Protocol 3: Checkerboard Synergy Assay with Outer Membrane Permeabilizers

This protocol assesses the ability of this compound analogues to act against Gram-negative pathogens when combined with outer membrane permeabilizers like SPR741 [2].

3.3.1 Procedure
  • Plate Setup: Prepare a two-fold dilution series of the permeabilizer (SPR741) along the x-axis of a 96-well plate and a two-fold dilution series of this compound or its analogue along the y-axis.
  • Inoculation: Add a standardized bacterial inoculum (as in Protocol 1) to all wells.
  • Incubation and Analysis: Incubate and read the MIC as described previously. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤0.5), additivity (0.5 < FIC ≤1), indifference (1 < FIC ≤4), or antagonism (FIC >4) [2].

Workflow and Mechanism Visualization

Experimental Workflow for this compound Susceptibility Testing

The following diagram outlines the core experimental pathways for evaluating this compound's antibacterial activity, from basic in vitro assays to advanced intracellular models.

G start Start Susceptibility Testing media In Vitro MIC in Media start->media Basic Profiling intracellular Intracellular Activity (Macrophage Screen) start->intracellular Phenotypic Screen synergy Synergy Assay with Permeabilizer (SPR741) start->synergy Expand Spectrum result Analyze Data & Draw Conclusions media->result Confirms Intracellular Selectivity mech Probe Mechanism of Action intracellular->mech Hypothesis Generation intracellular->result Quantifies Intramacrophage Potency synergy->result Shows Gram-negative Potential mech->result Explains Selectivity

Figure 1: Experimental pathways for evaluating this compound susceptibility, showing the progression from basic in vitro assays to mechanistic studies.

Proposed Mechanism of Intracellular-Selective Action

This diagram illustrates the proposed mechanism by which this compound selectively targets Salmonella within the macrophage intracellular environment.

G ext_env Extracellular Space macrophage Macrophage ext_env->macrophage This compound Penetrates scv Salmonella-Containing Vacuole (SCV) macrophage->scv Acidic, Ion-limited (LPM-like) om Outer Membrane Compromised scv->om Environmental Stress pmf Disrupts Proton Motive Force om->pmf This compound Entry death Bacterial Cell Death pmf->death Energy Depletion

Figure 2: Proposed mechanism of this compound's intracellular-selective antibacterial action. The model shows how the macrophage environment sensitizes Salmonella to this compound, which then disrupts the proton motive force [1].

Discussion and Conclusion

This compound represents a new class of intracellular-selective antimicrobials discovered through a phenotypic screening approach that specifically probed the infection-relevant environment [1]. Its activity is highly dependent on the testing conditions:

  • It is inactive against wild-type Gram-negative bacteria in standard rich media (MHB) due to limited penetration of the intact outer membrane and efflux by systems like AcrAB-TolC [2].
  • It shows potent activity in acidic, ion-limited media (LPM) and within macrophages, where the bacterial outer membrane is compromised, allowing this compound to reach its target [1].
  • Its mechanism of action involves disruption of the proton motive force at the bacterial cytoplasmic membrane, leading to bacterial death [1].
  • Its spectrum can be extended to Gram-negative pathogens in standard media by using outer membrane permeabilizers like SPR741 or by using genetically hyperpermeable strains [2].

These protocols provide a framework for researchers to accurately evaluate the susceptibility of bacteria to this compound and its analogues, which is essential for further development of this promising compound class.

References

Metergoline PET radiotracer synthesis [11C]metergoline

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis and Formulation

The synthesis of [¹¹C]metergoline leverages a direct fixation method for carbon-11, offering a efficient pathway for radiolabeling [1].

Synthesis Protocol [1]
  • Precursor Preparation: Hydrogenolysis of unlabeled this compound yields the amine precursor (compound 2). The reaction proceeds in nearly quantitative yield, with critical removal of residual starting material to ensure high specific activity of the final tracer.
  • Radiolabeling: The amine precursor is dissolved in DMF with DBU and benzyl chloride. The mixture is treated with high specific activity [¹¹C]CO₂ in a sealed vessel and heated for 5–6 minutes.
  • Purification and Formulation: The crude product is purified using reversed-phase HPLC. After purification, [¹¹C]this compound is formulated into a sterile, injectable solution suitable for intravenous administration. The typical radiochemical yield is approximately 35%, with a specific activity consistently greater than 3 Ci/μmol.

The following diagram illustrates the synthesis workflow:

synthesis_workflow start Start Synthesis step1 Precursor Preparation: Hydrogenolysis of this compound start->step1 step2 Radiolabeling Reaction: [¹¹C]CO₂ fixation with precursor, DBU, benzyl chloride step1->step2 step3 Crude Reaction Mixture step2->step3 step4 Purification: Reversed-Phase HPLC step3->step4 step5 Formulation: Sterile injectable solution step4->step5 end Final Product: [¹¹C]this compound step5->end

Preclinical Characterization

Before in vivo evaluation, key physicochemical properties of [¹¹C]this compound were determined [1].

In Vitro Physicochemical Properties [1]
Parameter Value Method / Notes
Lipophilicity (LogD) 3.30 ± 0.32 (n=6) Measured experimentally; within predicted range for good blood-brain barrier penetration.
Plasma Protein Binding >99% (0.55% unbound, n=2) Suggests limited free fraction available for brain uptake.
Receptor Binding Profile (PDSP Data) [1]

This compound exhibits a complex polypharmacology. The table below summarizes its primary binding affinities (Ki, nM).

Receptor Subtype Affinity (Ki, nM) Receptor Subtype Affinity (Ki, nM)
5HT1d 0.9 D1 9
5HT2a 7.1 D4 4.9
5HT1a 10 α1a 30 / 97.7
D3 14 α1b 123
5HT1b 28 D2 74

In Vivo PET Evaluation in Non-Human Primates

The pharmacokinetics and binding characteristics of [¹¹C]this compound were evaluated in anesthetized baboons using PET [1].

Baseline Imaging Protocol [1]
  • Tracer Administration: Intravenous injection of [¹¹C]this compound into a drug-naive, anesthetized baboon.
  • Image Acquisition: Dynamic PET scanning is initiated concurrently with tracer injection to capture uptake and clearance phases.
  • Input Function: Arterial blood is sampled to generate a metabolite-corrected plasma input curve for quantitative modeling.
Pharmacological Blocking Studies [1]

To characterize specific binding, pretreatment studies are performed with specific agents:

  • Nonspecific Blocking: 1 mg unlabeled this compound (i.v., 5 min prior to tracer).
  • 5HT2a Blocking: 0.5 mg/kg altanserin (i.v.).
  • Serotonin Challenge: 5.0 mg/kg citalopram (i.v.) to assess sensitivity to synaptic serotonin levels.

The following diagram summarizes the in vivo evaluation design:

in_vivo_design start In Vivo PET Evaluation baseline Baseline Scan: IV injection of [¹¹C]this compound Dynamic PET acquisition start->baseline block Pharmacological Blocking baseline->block block_type1 This compound (1 mg) Non-specific blockade block->block_type1 block_type2 Altanserin (0.5 mg/kg) 5HT2A-specific blockade block->block_type2 block_type3 Citalopram (5.0 mg/kg) Serotonin challenge block->block_type3 analysis Data Analysis: Logan graphical analysis Calculation of VT and BPND block_type1->analysis  Pre-treatment block_type2->analysis  Pre-treatment block_type3->analysis  Pre-treatment end Binding Characterization analysis->end

Quantitative Analysis of PET Data [1]
Brain Region Baseline Uptake Effect of this compound Block Effect of Altanserin Block Effect of Citalopram
Occipital Cortex High Marked reduction Considerable reduction No significant change
Cerebellum Low Small reduction (used as reference region) - -
Baseline BPND (Occipital Cortex) ~0.3 Considerably reduced Considerably reduced -

Application Notes & Limitations

  • Tracer Limitations: [¹¹C]this compound has moderate brain uptake and a high level of non-specific binding, resulting in a low baseline binding potential (BPND ~0.3) [1]. It is also insensitive to changes in synaptic serotonin levels, as shown by the citalopram challenge study [1].
  • Binding Profile: The blocking studies with altanserin indicate that at tracer doses, the binding in the cortex is dominated by the 5HT2a receptor subtype [1]. However, the affinity profile shows significant interactions with dopamine, adrenergic, and other serotonin receptors, which complicates the interpretation of the PET signal [1].

Conclusion

While [¹¹C]this compound can be reliably synthesized and exhibits a binding distribution in the brain consistent with serotonin receptors, its high non-specific binding and insensitivity to serotonin competition limit its utility as a PET radiotracer for clinical or research imaging of the serotonin system [1]. Its primary value lies in furthering the understanding of this compound's in vivo pharmacology [1].

References

Comprehensive Application Notes and Protocols: Metergoline for Intracellular Pathogen Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metergoline and Its Relevance to Intracellular Pathogen Research

This compound is a semi-synthetic ergot alkaloid derivative that has traditionally been used in psychiatric and endocrine contexts due to its activity as a serotonin and dopamine receptor ligand. However, recent groundbreaking research has revealed that this compound possesses significant antibacterial properties, particularly against intracellular pathogens like Salmonella Typhimurium. This discovery positions this compound as a promising candidate for antimicrobial drug repurposing, especially given its selective activity against bacteria residing within host cells—a niche where conventional antibiotics often fail due to poor intracellular penetration or altered bacterial metabolism in the intracellular environment. The ability of this compound to target intracellular bacteria while demonstrating low host cell toxicity makes it an excellent candidate for further investigation as a novel therapeutic approach for persistent intracellular infections [1] [2].

The significance of this compound's antibacterial activity is underscored by the growing challenge of antimicrobial resistance, particularly among intracellular pathogens that can evade standard treatments. Intracellular bacteria represent a major therapeutic challenge because they are protected from both the host immune system and many antibiotics that cannot effectively penetrate eukaryotic cells. This compound represents a novel class of intracellular-selective antimicrobials that could potentially overcome these limitations. Research indicates that this compound disrupts the proton motive force at the bacterial cytoplasmic membrane, leading to bacterial death, while also exhibiting efficacy against quinolone-resistant strains of methicillin-resistant Staphylococcus aureus (MRSA) through inhibition of DNA gyrase, suggesting multiple potential mechanisms of action [1] [3].

Chemical Properties and Known Biological Activities

This compound (chemical formula: C~25~H~29~N~3~O~2~; molecular weight: 403.526 g/mol) belongs to the class of indoloquinolines and features an ergoline skeleton common to ergot alkaloids. The compound contains two asymmetric centers, contributing to its stereochemical complexity. This compound is known by several synonyms, including metergolin, metergolina, methergoline, and liserdol, and is classified as a small molecule drug in DrugBank accession number DB13520 [4] [2].

Table 1: Fundamental Chemical Properties of this compound

Property Specification
Chemical Formula C~25~H~29~N~3~O~2~
Molecular Weight 403.526 g/mol
Classification Indoloquinoline / Ergoline alkaloid
ATC Code G02CB05
CAS Number 17692-51-2
Synonyms Liserdol, Metergolin, Metergolina, Methergoline

Before its antibacterial properties were discovered, this compound was primarily characterized by its psychoactive properties and effects on the central nervous system. It functions as an antagonist at various 5-HT receptor subtypes and as an agonist at dopamine receptors at relatively low concentrations. These properties led to its investigation for conditions including seasonal affective disorder, premenstrual dysphoric disorder, prolactin regulation, and anxiety disorders. Additionally, this compound has demonstrated ion channel modulation activity, particularly inhibiting neuronal Nav1.2 voltage-dependent Na+ channels and Kv1.4 potassium channels, which may contribute to its neurological effects [5] [6] [4].

Quantitative Assessment of Antibacterial Activity

Comprehensive screening studies have evaluated this compound's efficacy against various bacterial pathogens under different growth conditions. The most promising results have emerged from assays testing this compound against intracellular bacteria, particularly Salmonella Typhimurium, where it demonstrates selective potency against the intracellular population while showing minimal activity against the same bacteria grown in standard nutrient-rich media [1].

Table 2: Antibacterial Activity of this compound Against Bacterial Pathogens

Bacterial Strain Growth Condition Potency (MIC) Reference
Salmonella Typhimurium Intracellular (within macrophages) ≤3 µM [1]
Salmonella Typhimurium Cation-adjusted Mueller-Hinton Broth (MHB) >6.25 µM (inactive) [1]
Salmonella Typhimurium Acidic, low-phosphate, low-magnesium media (LPM) Active (specific values not provided) [1]
Quinolone-resistant MRSA Standard microbiological media 0.25 µg/mL (MLEB-1934, potent analog) [3]

The selective intracellular activity of this compound is particularly noteworthy. In parallel chemical screens, 54% of compounds active against intracellular S. Tm displayed no activity against S. Tm grown in LPM (acidic, ion-limited media mimicking intracellular conditions), suggesting these compounds might exert antibacterial activity through targeting of macrophage-encoded proteins or bacterial targets not required for growth in LPM. This compound's ability to prolong survival in a murine model of systemic S. Tm infection further confirms its potential therapeutic relevance [1].

Experimental Protocols for Assessing Intracellular Efficacy

Macrophage Culture and Infection

Purpose: This protocol establishes a standardized approach for culturing macrophage cell lines and infecting them with Salmonella Typhimurium to assess the efficacy of this compound against intracellular bacteria [1].

Materials:

  • RAW264.7 murine macrophage cell line
  • Salmonella Typhimurium str. 14028s (with optional constitutively expressed luciferase reporter for viability assessment)
  • Complete cell culture media (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
  • Infection media (DMEM without antibiotics)
  • Phosphate-buffered saline (PBS)
  • Cell culture incubator (37°C, 5% CO~2~)
  • This compound stock solution (prepared in DMSO)

Procedure:

  • Culture RAW264.7 macrophages in complete media and seed at appropriate density (typically 5×10^4^ cells/well in 96-well plates) 24 hours before infection.
  • Grow S. Tm overnight in LB broth, subculture 1:33 in fresh LB, and incubate at 37°C with shaking to mid-exponential phase (OD~600~ ≈ 0.8-1.0).
  • Wash bacteria once with PBS and opsonize by resuspending in infection media with 10% normal mouse serum for 20 minutes at 37°C.
  • Wash macrophages once with PBS and infect at a multiplicity of infection (MOI) of 10:1 (bacteria:macrophage) in infection media.
  • Centrifuge infection plates at 1000 × g for 5 minutes to synchronize infection.
  • Incubate for 25 minutes at 37°C, 5% CO~2~ to allow phagocytosis.
  • Remove infection media and wash three times with PBS to remove extracellular bacteria.
  • Add fresh infection media containing gentamicin (100 µg/mL) to kill extracellular bacteria.
  • After 1 hour, replace with media containing lower concentration gentamicin (10-20 µg/mL) for remainder of experiment.
  • Add this compound at desired concentrations (typically 1-10 µM) and include DMSO-only controls.

Critical Considerations:

  • Maintain DMSO concentration constant across all treatments (typically ≤0.1%).
  • Include appropriate controls: uninfected macrophages, infected untreated macrophages, and cytotoxicity controls.
  • For viability assessment using luminescence, ensure bacterial luciferase reporter does not affect intracellular replication (validate beforehand) [1].
Intracellular Bacterial Viability Assessment

Purpose: To quantify the effect of this compound on the viability of intracellular Salmonella Typhimurium over time.

Materials:

  • Infected and treated macrophage monolayers (from Protocol 4.1)
  • Lysis buffer (1% Triton X-100 in PBS)
  • LB agar plates
  • PBS

Procedure (CFU Enumeration):

  • At designated time points post-treatment (e.g., 2, 4, 8, 16, 24 hours), remove culture media.
  • Wash monolayers gently with PBS to remove gentamicin.
  • Add lysis buffer (100 µL for 96-well format) and incubate for 10 minutes at room temperature to lyse macrophages.
  • Serially dilute lysates in PBS and plate on LB agar.
  • Incubate plates overnight at 37°C and enumerate colonies the next day.
  • Calculate intracellular bacteria as CFU/well.

Alternative Procedure (Luminescence-Based Assessment):

  • Use S. Tm expressing constitutively active luxCDABE operon.
  • At designated time points, measure luminescence directly from plates using a luminometer.
  • Correlate luminescence values with CFU counts using a standard curve.

Data Analysis:

  • Calculate percentage inhibition compared to untreated infected controls: % Inhibition = [1 - (CFU~treated~/CFU~untreated~)] × 100
  • Determine IC~50~ values using non-linear regression of inhibition curves.
  • Perform statistical analysis (ANOVA with post-hoc tests) to assess significance [1].

Mechanism of Action Studies

Proton Motive Force Disruption Assay

Purpose: To evaluate this compound's effect on bacterial membrane energetics, specifically its ability to disrupt the proton motive force (PMF).

Background: Research indicates that this compound disrupts the proton motive force at the bacterial cytoplasmic membrane. The PMF consists of both a transmembrane electrical potential (Δψ) and a transmembrane proton gradient (ΔpH), which together drive many essential cellular processes including ATP synthesis and nutrient transport [1].

G This compound This compound PMF Proton Motive Force (PMF) This compound->PMF Disrupts Deltapsi Δψ (Electrical Potential) PMF->Deltapsi DeltapH ΔpH (Proton Gradient) PMF->DeltapH ATP ATP Synthesis Deltapsi->ATP Transport Nutrient Transport Deltapsi->Transport DeltapH->ATP DeltapH->Transport Death Bacterial Death ATP->Death Transport->Death

Figure 1: this compound Mechanism - Proton Motive Force Disruption. This compound targets the bacterial cytoplasmic membrane, disrupting both components of the proton motive force (Δψ and ΔpH), leading to inhibition of essential processes like ATP synthesis and nutrient transport, ultimately causing bacterial death.

Outer Membrane Permeabilization Assessment

Purpose: To determine if this compound hypersensitizes outer membrane mutants, suggesting increased permeability or altered compound access.

Procedure:

  • Utilize S. Tm single-gene deletion (SGD) collection, particularly mutants with defects in outer membrane biogenesis.
  • Conduct growth inhibition assays in 96-well format with this compound concentration series.
  • Compare mutant sensitivity to wild-type sensitivity.
  • Identify mutants with significantly increased sensitivity (hypersensitization).
  • Validate findings through complementation studies.

Interpretation: Hypersensitization of outer membrane mutants indicates that the intact outer membrane serves as a permeability barrier to this compound, and that disruption of this barrier increases compound access to its intracellular target [1].

Additional Molecular Targets and Mechanisms

Beyond its antibacterial activity, this compound has demonstrated several additional molecular targets that may contribute to its overall biological activity:

  • Ion Channel Modulation: this compound inhibits neuronal Nav1.2 voltage-dependent Na+ channels (IC~50~ = 3.6±4.2 μmol/L) and affects C-type inactivation of Kv1.4 potassium channels, which may contribute to neurological effects [5] [6].

  • DNA Replication Inhibition: Transcriptional profiling and mechanistic studies suggest this compound mimics DNA replication inhibitors, with in vitro supercoiling assays confirming inhibition of DNA gyrase activity [3].

  • Receptor Interactions: this compound acts as a ligand for serotonin (5-HT) and dopamine receptors, with antagonist properties at various 5-HT receptor subtypes and agonist activity at dopamine receptors [4] [7].

These diverse molecular interactions highlight the pleiotropic nature of this compound's biological activities and suggest potential synergistic effects that could enhance its antibacterial efficacy in complex biological systems.

Research Applications and Future Directions

The discovery of this compound's intracellular antibacterial activity opens several promising research avenues:

  • Combination Therapies: Evaluate this compound in combination with conventional antibiotics to potentially overcome resistance and enhance efficacy against persistent intracellular infections.

  • Pathogen Spectrum Expansion: Test this compound against other challenging intracellular pathogens (Mycobacterium tuberculosis, Legionella pneumophila, Brucella species) to determine breadth of activity.

  • Structure-Activity Relationship (SAR) Studies: Develop this compound analogs with improved potency, selectivity, and pharmacological properties while maintaining intracellular activity.

  • Host-Directed Therapy Exploration: Investigate potential immunomodulatory effects that might contribute to clearing intracellular infections.

  • Resistance Mechanism Studies: Characterize potential resistance development pathways and identify compensatory mutations that might arise during treatment.

The translational potential of this compound is particularly promising given its demonstrated efficacy in an in vivo model of systemic S. Tm infection, where it significantly extended animal survival. This suggests that this compound or optimized derivatives could potentially be developed as novel therapeutics for difficult-to-treat intracellular bacterial infections [1].

References

Comprehensive Application Notes and Protocols: Metergoline in TRH and LHRH Stimulation Tests

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metergoline Pharmacology and Historical Significance

This compound is a serotonin antagonist with potent antiserotoninergic activity that has demonstrated significant effects on neuroendocrine function in both clinical and research settings. As a pharmacological tool, this compound primarily acts through blockade of hypothalamic 5-HT receptors, which indirectly leads to the suppression of prolactin (PRL) secretion via hypothalamic mechanisms. This unique pharmacological profile has established this compound's utility in investigating the serotonergic regulation of anterior pituitary hormone secretion and its potential therapeutic applications in hyperprolactinemic conditions.

The significance of this compound in endocrine research extends beyond its direct prolactin-lowering effects. Early investigations revealed that this compound could restore menstruations and fertility in hyperprolactinemic patients even in cases where prolactin levels were not fully normalized, suggesting additional actions on gonadotropin regulation. This observation prompted more systematic studies examining this compound's influence on the hypothalamic-pituitary-gonadal (HPG) axis, particularly through standardized stimulation tests with thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LHRH). The compound's ability to modulate endocrine responses while maintaining a favorable safety profile has cemented its position as a valuable research tool in neuroendocrinology.

Table 1: Fundamental Properties of this compound

Property Description
Pharmacological Class Serotonin receptor antagonist
Primary Mechanism Blockade of hypothalamic 5-HT receptors
Key Endocrine Effects Prolactin suppression, Gonadotropin modulation
Research Applications TRH/LHRH stimulation tests, Serotonergic endocrine control studies
Historical Significance Demonstrated dissociation between prolactin normalization and restoration of reproductive function

Experimental Findings on this compound's Effects on Prolactin and Gonadotropins

Prolactin Response to TRH Under this compound

The effect of this compound on TRH-stimulated prolactin release has been extensively documented in multiple studies. In a landmark double-blind cross-over investigation conducted in normal male subjects, repeated administration of this compound consistently reduced the prolactin response to TRH without altering basal prolactin levels. This inhibitory effect was observed to be dose-independent within the tested range (4-8 mg) and route-independent (both oral and intramuscular administration showed similar efficacy). These findings suggest that this compound exerts a central inhibitory effect on prolactin secretion that cannot be overcome by direct stimulation with TRH, indicating potential action at the level of the hypothalamus rather than direct pituitary inhibition.

Further research has corroborated these findings while expanding them to female subjects. When administered to normal women at different phases of the menstrual cycle (days 5, 8, and 21), this compound consistently suppressed TRH-induced prolactin release regardless of cycling timing. The consistency of this effect across the menstrual cycle suggests that this compound's prolactin-inhibiting properties remain stable despite fluctuating gonadal steroid environments. This reliable suppression pattern makes this compound a valuable tool for investigating serotonin-prolactin interactions under various physiological conditions and potential therapeutic agent for conditions characterized by inappropriate prolactin secretion.

Gonadotropin Response to LHRH Under this compound

This compound demonstrates sex-specific and cycle-dependent effects on gonadotropin responses to LHRH stimulation. In normal male subjects, this compound administration consistently enhanced the LH response to LHRH without significantly modifying FSH response patterns. This selective potentiation of LH release suggests that serotonergic pathways may exert inhibitory tone specifically on LH secretion in males, which can be disinhibited through serotonin receptor blockade with this compound.

In female subjects, this compound's effects on gonadotropin responses exhibited temporal variation across the menstrual cycle. Research demonstrated that on day 5 of the cycle, this compound administration reduced the FSH response to LHRH, while on day 21, it enhanced the LH response to LHRH similar to the pattern observed in males. These timing-dependent effects highlight the complex interaction between serotonergic systems and gonadal steroids in regulating gonadotropin secretion. The differential effects on FSH and LH at different cycle phases suggest that this compound may modulate gonadotropin sensitivity to LHRH in a manner dependent on the prevailing steroid hormone environment, possibly through alterations in receptor sensitivity or post-receptor signaling pathways.

Table 2: this compound Effects on Hormone Responses to Stimulation Tests

Hormone Stimulus This compound Effect Subject Population Timing Considerations
Prolactin TRH Significant reduction Males & females Dose- and route-independent
LH LHRH Enhanced response Males Consistent effect
LH LHRH Enhanced response Females Day 21 of cycle only
FSH LHRH No significant change Males Consistent effect
FSH LHRH Reduced response Females Day 5 of cycle only
TSH TRH No significant change Males & females Consistent across populations

Detailed Experimental Protocol: TRH Stimulation Test with this compound

Pre-Test Considerations and Subject Preparation

The TRH stimulation test with this compound requires careful preparation to ensure reliable and interpretable results. Subjects should undergo thorough screening for contraindications, including pregnancy, lactation, hypersensitivity to ergot derivatives, and significant hepatic or renal impairment. To standardize testing conditions, subjects should fast overnight (10-12 hours) prior to testing and refrain from strenuous activity, alcohol, and medications known to affect prolactin secretion (including antipsychotics, antidepressants, and antiemetics) for at least 72 hours before testing, when medically appropriate. For female subjects, precise documentation of the menstrual cycle phase is essential, with testing scheduled for specific days (typically day 5, 8, and 21) to account for cyclical variations in hormonal responses.

The test should be conducted in a quiet, comfortable environment to minimize stress-induced hormonal fluctuations. An intravenous catheter should be placed in a forearm vein at least 30 minutes before baseline sampling to accommodate repeated blood sampling while minimizing stress from repeated venipuncture. The catheter should be kept patent with a slow infusion of normal saline. Baseline vital signs should be recorded, and subjects should remain recumbent or seated comfortably throughout the testing procedure. Baseline blood samples for prolactin and TSH should be collected at -15 and 0 minutes before any substance administration to establish reliable baseline values.

Dosing Administration and Sampling Protocol

This compound administration follows a standardized protocol based on established research methodologies. The compound is typically administered at a dose of 4-8 mg either orally or intramuscularly, with comparable efficacy observed between routes. For oral administration, this compound should be given with a small amount of water to facilitate absorption. When using the intramuscular route, proper aseptic technique must be employed, with injection in the upper outer quadrant of the gluteal muscle or deltoid muscle. The TRH stimulation test should be conducted 60-120 minutes after this compound administration to coincide with peak plasma concentrations.

The TRH stimulation component follows a standardized protocol using synthetic TRH (protirelin) at a dose of 200-500 mcg administered as a rapid intravenous bolus over 15-30 seconds. Blood samples for prolactin and TSH measurement should be collected at precise time points: 0 (pre-TRH), 15, 30, 60, and 90 minutes post-TRH administration. Some protocols may extend to 120 minutes for complete response characterization. At each sampling time, 5-10 mL of blood should be collected in appropriate serum separation tubes, which should be centrifuged promptly at 4°C, with aliquoted serum stored at -20°C until assay. Throughout the procedure, subjects should be monitored for potential adverse effects, including transient nausea, flushing, urinary urgency, or metallic taste, which are commonly associated with TRH administration but typically self-limited.

Detailed Experimental Protocol: LHRH Stimulation Test with this compound

Subject Preparation and Test Configuration

The LHRH stimulation test with this compound requires meticulous preparation to accurately assess gonadotropin response patterns. Subject preparation guidelines mirror those for the TRH test, with particular attention to factors known to influence gonadotropin secretion, including body composition, stress levels, and sleep patterns. For female subjects, precise determination of menstrual cycle day is critical, as this compound's effects on gonadotropin responses vary significantly throughout the cycle. The test should be scheduled in the morning (between 8:00-10:00 AM) to control for diurnal variations in gonadotropin secretion, with particular importance in early pubertal subjects where LH secretion is predominantly nocturnal.

The physical test setup requires placement of an intravenous catheter with a heparin lock or slow saline infusion to maintain patency. Baseline sampling should include duplicate measurements at -15 and 0 minutes to account for pulsatile gonadotropin secretion. For comprehensive assessment, additional baseline measurements of gonadal steroids (testosterone in males, estradiol in females) may be collected to correlate with gonadotropin responses. The this compound pre-treatment component follows the same administration protocol as for the TRH test (4-8 mg orally or intramuscularly), with the LHRH stimulation test conducted 60-120 minutes later to coincide with this compound's peak activity.

LHRH Administration and Sampling Strategy

The LHRH stimulation test employs synthetic gonadorelin at a standard dose of 100 µg/m² or 2.5 µg/kg administered as a rapid intravenous bolus. Blood sampling for LH and FSH should occur at 0, 15, 30, 45, 60, 90, and 120 minutes post-LHRH administration to fully characterize the gonadotropin response dynamics. Some research protocols may include additional time points at 180 and 240 minutes to capture delayed responses, particularly when evaluating pubertal disorders. At minimum, 3-5 mL of blood should be collected at each time point in serum separation tubes, with prompt processing and frozen storage at -20°C until assay.

Recent research has explored optimized sampling protocols that maintain diagnostic accuracy while improving practicality. Evidence suggests that for certain applications, a shortened 60-minute protocol may provide equivalent diagnostic information to the traditional 120-minute test, particularly when using modern immunochemiluminometric assays (ICMA) with high sensitivity [1]. Studies have demonstrated that LH levels ≥4.7 mU/mL at 30 and 60 minutes after LHRH stimulation show sensitivity and specificity ratings higher than 99% for diagnosing central precocious puberty, potentially eliminating the need for extended sampling [1]. Additionally, the LH/FSH ratio at 30 minutes has shown diagnostic value, with a ratio ≥0.76 demonstrating 94.9% sensitivity for identifying pubertal activation [1].

Clinical Applications and Contemporary Relevance

Diagnostic Applications in Precocious Puberty

The GnRH stimulation test remains the gold standard for diagnosing central precocious puberty (CPP), with this compound research contributing valuable insights into the neuroendocrine regulation of puberty. Contemporary diagnostic protocols have refined the interpretation of gonadotropin responses, with peak LH levels ≥4-5 IU/L typically considered diagnostic for CPP [2]. The integration of additional parameters such as the LH/FSH ratio (with cutoff values ranging from >0.66 to >1.0 depending on the population and assay methodology) enhances diagnostic precision, particularly in borderline cases [2]. These diagnostic thresholds originated from fundamental research using pharmacological probes like this compound to understand the maturation of the hypothalamic-pituitary-gonadal axis.

Modern adaptations of stimulation testing have incorporated practical improvements based on accumulated evidence. The development of shorter test protocols (60 minutes versus traditional 120 minutes) and the validation of single-sample approaches have increased patient comfort and clinical efficiency without sacrificing diagnostic accuracy [1]. Additionally, the recognition that basal LH levels >1.0 IU/L have a positive predictive value of 96.4% for CPP diagnosis has enabled simplified screening approaches in appropriate clinical contexts [2]. These advancements reflect the ongoing evolution of endocrine stimulation tests from cumbersome research procedures to streamlined clinical tools, while still relying on fundamental principles established through earlier pharmacological research.

Alternative Testing Methodologies and Future Directions

Recent research has explored less invasive alternatives to traditional GnRH stimulation testing while maintaining diagnostic accuracy. Measurements of urinary gonadotropins, particularly first-voided urinary LH (ULH) and the ULH/UFSH ratio, have emerged as promising approaches with good diagnostic performance. Meta-analyses have demonstrated that ULH level achieves an area under the ROC curve (AUC) of 0.90 with sensitivity of 81% and specificity of 85% for diagnosing CPP, while the ULH/UFSH ratio shows an AUC of 0.81 with sensitivity of 79% and specificity of 84% [3]. These non-invasive methodologies potentially offer more patient-friendly alternatives, particularly for pediatric populations or situations requiring repeated testing.

Emerging biomarkers continue to enhance the diagnostic arsenal for pubertal disorders. The combined measurement of basal LH values and sex hormone-binding globulin (SHBG) has shown promising diagnostic value for identifying rapidly progressive central precocious puberty (RP-CPP) [4]. Research has demonstrated that a basal LH value ≥0.58 IU/L combined with SHBG ≤58.79 nmol/L provides sensitivity of 77.5% and specificity of 66.7% for diagnosing RP-CPP [4]. Additionally, pelvic ultrasound parameters, including ovarian volume ≥1.3 mL and uterine length ≥30 mm with a fundal cervical ratio ≥0.98, have shown reliable predictive value for CPP, especially when GnRH stimulation tests yield inconclusive results [2]. These complementary approaches provide a multidimensional assessment strategy for complex clinical scenarios.

Table 3: Modern Diagnostic Parameters for Central Precocious Puberty

Diagnostic Method Parameter Cut-off Value Sensitivity Specificity
GnRH Stimulation Test LH peak ≥4-5 IU/L 69-100% Varies by assay
GnRH Stimulation Test LH/FSH ratio >0.66 82% 97%
Basal LH Measurement LH level ≥1.0 IU/L 69.1% 50.5%
Short GnRH Test (60 min) LH level ≥4.7 mU/mL >99% >99%
Urinary Gonadotropins ULH level Variable by assay 81% 85%
Combined Biomarkers LH basal + SHBG ≥0.58 IU/L + ≤58.79 nmol/L 77.5% 66.7%

Visual Diagrams of Mechanisms and Experimental Workflows

This compound's Neuroendocrine Mechanism of Action

The following diagram illustrates the proposed mechanism through which this compound modulates prolactin and gonadotropin secretion, based on research findings:

G This compound Neuroendocrine Mechanism cluster_hypothalamic Hypothalamic Level cluster_pituitary Pituitary Level cluster_external External Stimuli This compound This compound Serotonin Serotonin This compound->Serotonin Antagonizes PRF PRF Release This compound->PRF Inhibits PIF PIF Release This compound->PIF Stimulates GnRH GnRH Release This compound->GnRH Modulates Hypothalamus Hypothalamus Serotonin->Hypothalamus Stimulates Hypothalamus->PRF Releases Hypothalamus->PIF Releases Hypothalamus->GnRH Releases Prolactin Prolactin Secretion PRF->Prolactin Stimulates PIF->Prolactin Inhibits Gonadotropins Gonadotropin Secretion GnRH->Gonadotropins Stimulates AnteriorPituitary Anterior Pituitary TRH TRH TRH->Prolactin Stimulates LHRH LHRH LHRH->Gonadotropins Stimulates

This mechanistic diagram illustrates how this compound's primary action as a serotonin antagonist in the hypothalamus modulates the release of prolactin-releasing factors (PRF), prolactin-inhibiting factors (PIF, primarily dopamine), and gonadotropin-releasing hormone (GnRH). Through this central mechanism, this compound alters anterior pituitary responsiveness to external stimuli like TRH and LHRH, explaining the observed modifications in hormone responses during stimulation tests.

Experimental Workflow for Combined this compound and Stimulation Testing

The following workflow diagram outlines the standardized protocol for conducting TRH and LHRH stimulation tests with this compound pre-treatment:

G This compound Stimulation Test Workflow cluster_phase1 Pre-Treatment Phase cluster_phase2 This compound Phase cluster_phase3 Stimulation Test Phase Start Subject Preparation (Overnight fast, IV catheter placement) Baseline1 Baseline Sampling (-15, 0 minutes) Start->Baseline1 This compound This compound Administration (4-8 mg oral or IM) Baseline1->this compound Wait Wait Period (60-120 minutes) This compound->Wait Stimulus TRH/LHRH Administration (IV bolus) Wait->Stimulus Sampling Post-Stimulus Sampling Stimulus->Sampling TRHsample TRH Test: 15, 30, 60, 90 min (Prolactin, TSH) Sampling->TRHsample TRH Protocol LHRHsample LHRH Test: 15, 30, 45, 60, 90, 120 min (LH, FSH) Sampling->LHRHsample LHRH Protocol Analysis Sample Analysis & Interpretation TRHsample->Analysis LHRHsample->Analysis

This comprehensive workflow delineates the sequential phases of combined this compound and stimulation testing, highlighting the critical timing considerations and sampling requirements for obtaining reliable results. The protocol emphasizes the importance of standardized conditions and precise timing to ensure valid interpretation of this compound's modulatory effects on pituitary responsiveness.

Conclusion and Research Applications

This compound continues to serve as a valuable pharmacological tool for investigating the serotonergic control of anterior pituitary function and modulating endocrine responses in research settings. The well-characterized effects of this compound on both prolactin response to TRH and gonadotropin response to LHRH provide insights into the complex interplay between neurotransmitter systems and endocrine regulation. The experimental protocols detailed in these application notes represent standardized methodologies for utilizing this compound in neuroendocrine research, with particular relevance for understanding the pathophysiology of hyperprolactinemic states and reproductive disorders.

Contemporary research continues to refine stimulation test methodologies, with movement toward shorter protocols, simplified sampling schemes, and the development of less invasive alternatives while maintaining diagnostic accuracy. These advancements build upon fundamental knowledge gained through pharmacological studies with probes like this compound. As endocrine research evolves, the principles established through this compound research continue to inform our understanding of neuroendocrine integration and the development of improved diagnostic and therapeutic approaches for pituitary disorders.

References

Comprehensive Application Notes and Protocols for Metergoline Structure Solution from Powder Diffraction

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Metergoline and Its Pharmaceutical Relevance

This compound (C₂₅H₂₉N₃O₂) is a potent pharmacological agent with dual activity as a dopamine agonist and serotonin antagonist, used in both human and veterinary medicine. The molecular complexity of this compound, combined with its therapeutic significance, makes thorough solid-form characterization essential for pharmaceutical development. Like many active pharmaceutical ingredients (APIs), this compound exhibits polymorphism—the ability to crystallize in multiple distinct crystal structures—which can significantly impact its physical properties, stability, bioavailability, and manufacturability. The discovery and characterization of a new polymorph of this compound (designated Form II) necessitated advanced structural elucidation techniques when traditional single-crystal analysis proved initially impossible due to crystallization challenges [1] [2].

The structural characterization of pharmaceutical polymorphs represents a critical step in drug development and regulatory approval. Different polymorphs of the same API can exhibit variations in dissolution rates, solubility, and mechanical properties, potentially affecting drug product performance. Before the comprehensive study of this compound Form II, only one crystalline form (Form I) had been fully characterized through single-crystal X-ray diffraction (SCXRD). Form I crystallizes in the monoclinic space group P1 with a relatively small unit cell volume of 529.0 ų containing one molecule in the asymmetric unit [3]. In contrast, the newly discovered Form II presented substantially greater structural complexity, crystallizing in space group C2 with a large unit cell volume of approximately 4234 ų containing eight formula units, two of which are symmetry-independent (Z' = 2) [3]. This application note provides detailed methodologies for solving the crystal structure of this compound Form II using powder X-ray diffraction data, supplemented by solid-state nuclear magnetic resonance (ssNMR) spectroscopy and ultimately validated by microcrystal SCXRD.

Materials Preparation and Crystallization Methods

Compound Sourcing and Purity Assessment
  • Source: this compound base compound should be obtained from certified pharmaceutical suppliers (e.g., Teva Czech Industries s.r.o. as referenced in the research).
  • Purity verification: Employ standard analytical techniques including HPLC, LC-MS, and elemental analysis to confirm chemical purity >99% before crystallization experiments.
  • Polymorph screening: Conduct initial screening using various solvents and crystallization conditions to identify potential polymorphic forms.
Crystallization Protocol for this compound Form II

The following procedure has been successfully implemented for obtaining Form II crystals [2]:

  • Solution preparation: Dissolve this compound in acetone at approximately 50 mg/mL concentration using gentle heating (40-45°C) if necessary to achieve complete dissolution.

  • Anti-solvent addition: Slowly add purified water (anti-solvent) to the acetone solution in a 2:1 water:acetone volume ratio under continuous stirring.

  • Crystallization conditions: Transfer the solution to an open crystallization flask and allow to stand at ambient temperature (20-25°C) under constant humidity control (40-60% RH).

  • Evaporation: Allow controlled evaporation of acetone over 24-72 hours, which gradually reduces solubility and induces crystallization.

  • Crystal harvesting: After crystallization is complete (typically observed as thin needle-shaped crystals), collect the solid material via vacuum filtration using a fine-porosity filter paper.

  • Drying: Air-dry the collected crystals for 24 hours at ambient conditions, then store in a desiccator protected from light.

Technical note: Form II typically crystallizes as thin needles or fibrous aggregates, which present challenges for conventional SCXRD. The high aspect ratio of these crystals results from preferred orientation during crystal growth, which must be accounted for in subsequent powder diffraction analysis [1].

Crystallization Protocol for this compound Form I

For comparative studies, Form I can be obtained using alternative crystallization conditions:

  • Solvent selection: Use ethyl acetate or dichloromethane as the primary solvent.

  • Method: Employ slow evaporation from saturated solution at room temperature or gradual cooling from elevated temperature.

  • Crystal morphology: Form I typically forms as block-shaped crystals more suitable for single-crystal analysis [3].

Synchrotron Powder X-ray Diffraction Experimental Protocol

Sample Preparation for Powder XRD
  • Particle size reduction: Gently grind the crystalline sample using an agate mortar and pestle to reduce particle size without inducing phase transformation.

  • Sieving: Pass the ground material through a 38 μm (400 mesh) sieve to ensure uniform particle size distribution.

  • Capillary loading: Pack the powder into a 1 mm diameter borosilicate or quartz capillary using gentle tapping to ensure uniform packing density.

  • Sealing: Flame-seal the capillary to prevent moisture absorption or solvent loss during data collection.

Data Collection Parameters

The following table outlines the optimal parameters for synchrotron powder diffraction data collection based on the successful this compound structure solution [1] [2]:

Table 1: Synchrotron Powder XRD Data Collection Parameters

Parameter Specification Notes
Beamline BM01B at ESRF Alternatively, any high-resolution powder diffraction beamline
Source type Synchrotron Essential for high resolution and intensity
Wavelength ~0.7-1.0 Å Tunable based on beamline characteristics
Monochromator Si (111) double-crystal Provides high energy resolution
Detector system 6-detector array Allows simultaneous data collection
Angular range 0.5° to 27.5° 2θ Sufficient for organic crystal structures
Step size 0.0025° 2θ Essential for high resolution
Counting time 1 second per step Adjusted based on source brightness
Sample temperature Room temperature (295 K) Controlled with ±1 K stability
Capillary rotation Continuous during measurement Reduces effects of preferred orientation
Critical Experimental Considerations
  • Preferred orientation mitigation: Continuous capillary rotation during data collection is essential for Form II due to its needle-like morphology which creates strong orientation effects.
  • Radiation damage monitoring: Collect short test scans prior to full data collection to ensure no beam-induced degradation occurs.
  • Wavelength calibration: Perform regular wavelength calibration using standard reference materials (e.g., NIST silicon or alumina standards).

Structure Solution Workflow from Powder Diffraction Data

The structure solution of this compound Form II from powder data requires specialized approaches to address the challenges of preferred orientation and a large unit cell with multiple independent molecules. The following workflow details the successful methodology:

Data Preprocessing and Indexing
  • Data correction: Apply Lorentz, polarization, and absorption corrections to the raw diffraction data using beamline-specific software.

  • Background subtraction: Employ automatic background subtraction algorithms while preserving weak diffraction signals.

  • Indexing procedure:

    • Utilize the CRYSFIRE system with default D2 setting modified for DICVOL implementation [1].
    • Verify indexing solutions against theoretical density calculations and known molecular volume.
    • For this compound Form II, successful indexing yielded a monoclinic unit cell with parameters a = 33.79 Å, b = 7.55 Å, c = 17.15 Å, β = 109.5°, V = 4234 ų, consistent with space group C2 [1].
Structure Solution with Preferred Orientation Correction
  • Initial structure solution attempts:

    • Use FOX software for direct space structure solution with Monte Carlo simulated annealing approach.
    • Input molecular geometry from known structure of Form I or from ab initio molecular modeling.
  • Preferred orientation modeling:

    • Implement March-Dollase model to account for pronounced orientation effects in needle-shaped crystals.
    • Refine orientation parameters simultaneously with structural parameters.
  • Phase determination:

    • Conduct multiple runs with different random seeds to ensure reproducibility.
    • Use geometric restraints (bond lengths, angles, torsion angles) based on similar molecular fragments from database mining.
Structure Refinement Protocol
  • Rietveld refinement:

    • Utilize GSAS with EXPGUI interface for full-profile refinement [1].
    • Refine background using shifted Chebyshev polynomial function with 12-18 coefficients.
  • Parameter refinement sequence:

    • Scale factor and unit cell parameters
    • Sample displacement and transparency
    • March-Dollase preferred orientation coefficient
    • Non-hydrogen atomic coordinates with soft restraints
    • Isotropic atomic displacement parameters (grouped by atom type)
    • Anisotropic displacement parameters for well-ordered atoms
  • Hydrogen atom treatment:

    • Place hydrogen atoms in calculated positions based on molecular geometry.
    • Include riding models with fixed isotropic displacement parameters.
  • Restraint application:

    • Apply distance restraints for bond lengths (σ = 0.01-0.02 Å) and angles (σ = 1-2°).
    • Use planar restraints for aromatic rings and other flat molecular fragments.

Table 2: Final Rietveld Refinement Metrics for this compound Form II

Refinement Parameter Value Acceptance Criteria
Rwp < 10% Goodness-of-fit indicator
Rp < 8% Profile residual
RBragg < 5% Structural agreement factor
χ² 1.5-3.0 Quality of overall fit
Number of restraints 150-300 Molecular geometry maintenance
Number of constraints 10-20 Space group implementation

The following workflow diagram illustrates the complete structure solution process from powder diffraction data:

metergoline_workflow Start Sample Preparation (Form II Needles) SamplePrep Grinding and Sieving (38 μm capillary packing) Start->SamplePrep DataCollection Synchrotron Data Collection (ESRF BM01B, 6 detectors) SamplePrep->DataCollection Preprocessing Data Preprocessing (Background subtraction, absorption correction) DataCollection->Preprocessing Indexing Unit Cell Indexing (CRYSFIRE/DICVOL) Preprocessing->Indexing StructureSolution Structure Solution (FOX with Monte Carlo) Indexing->StructureSolution OrientationCorrection Preferred Orientation Correction (March-Dollase) StructureSolution->OrientationCorrection Refinement Rietveld Refinement (GSAS/EXPGUI) OrientationCorrection->Refinement Validation Structure Validation (ssNMR comparison) Refinement->Validation

Figure 1: Workflow for this compound Structure Solution from Powder Diffraction Data

Solid-State NMR Characterization Protocol

Introduction to ssNMR for Polymorph Validation

Solid-state NMR spectroscopy provides complementary structural information to diffraction methods and is particularly valuable for verifying hydrogen bonding patterns, molecular conformation, and disorder in pharmaceutical crystals. For this compound Form II, ssNMR was essential for confirming the powder diffraction solution and providing details of molecular-level interactions not fully accessible through X-ray methods [3]. The following protocols describe the comprehensive ssNMR characterization applied to this compound polymorphs.

Experimental Parameters for ssNMR

Table 3: Solid-State NMR Experimental Parameters for this compound Characterization

Experiment Type Purpose Key Parameters Application to this compound
¹³C CP/MAS Basic carbon framework analysis MAS: 12-14 kHz, CP contact: 2 ms, decoupling: TPPM or SPINAL-64 Identification of polymorph-specific chemical shifts
¹H DUMBO High-resolution proton spectroscopy Homodecoupling during acquisition, MAS: 60-70 kHz Differentiation of hydrogen bonding environments
²D ¹H-¹³C FSLG HETCOR Through-space heteronuclear correlations CP contact: 0.5-2.0 ms, FSLG decoupling in ¹H dimension Mapping of ¹H-¹³C proximity (< 5 Å)
²D ¹³C-¹³C INADEQUATE Through-bond carbon connectivity Double-quantum excitation, reconversion with z-filter Complete carbon backbone assignment
²D PASS Chemical shift anisotropy measurement MAS: 3.0 kHz, 5 π-pulse phase-shifted sequence Determination of ¹³C chemical shift tensors
¹H-¹³C PISEMA Dipolar coupling measurement Heteronuclear dipolar recoupling under MAS Distance constraints for structure validation
Sample Preparation and Data Acquisition
  • Rotor packing:

    • Pack 30-50 mg of finely powdered sample into 4 mm ZrO₂ rotors.
    • Ensure uniform packing to avoid field inhomogeneity and spinning sidebands.
  • Instrumentation:

    • Utilize high-field NMR spectrometer (e.g., Bruker Avance III HD 500 US/WB operating at 11.7 T).
    • Employ triple-resonance MAS probe with ¹H/X/Y configuration.
  • Temperature calibration:

    • Actively cool samples to compensate for frictional heating during MAS.
    • Maintain temperature at 298 ± 1 K for all experiments.
  • Referencing:

    • Set ¹³C chemical shift scale relative to tetramethylsilane (TMS) using adamantane as external standard (δ 38.5 ppm for methylene carbon).
  • Spectral acquisition:

    • Optimize ¹H 90° pulse length (typically 2.5-3.0 μs).
    • Set recycle delay based on ¹H T₁ values (determined separately).
    • Acquire sufficient transients for adequate signal-to-noise (>100 for ¹³C CP/MAS, >16 for 2D experiments).
Advanced NMR Crystallography Approach

For this compound Form II, which features dynamic disorder and two independent molecules in the asymmetric unit, advanced NMR crystallography protocols were essential:

  • Spectral assignment:

    • Combine 2D ¹H-¹³C HETCOR with ¹³C-¹³C INADEQUATE to achieve complete signal assignment.
    • For this compound Form II, this allowed identification of all 40 ¹H-¹³C correlation pairs despite significant spectral overlap [3].
  • Quantum chemical calculations:

    • Perform GIPAW (Gauge-Including Projector Augmented Wave) DFT calculations using optimized crystal structures.
    • Utilize CASTEP 16.1 with RPBE functional and "Fine" accuracy settings (cut-off energy: 550 eV).
    • Compute ¹³C and ¹H chemical shielding tensors for comparison with experimental data.
  • Statistical validation:

    • Apply covariance analysis between experimental and computed chemical shifts.
    • Use Pearson correlation coefficients (R² > 0.95 for good agreement) and mean absolute error (MAE < 1 ppm for ¹³C, < 0.3 ppm for ¹H) as quality metrics.

Single-Crystal Validation Protocol

Microcrystal Selection and Data Collection

Despite initial difficulties, a suitable single crystal of this compound Form II was eventually obtained after numerous crystallization trials. The protocol for single-crystal validation includes:

  • Crystal selection:

    • Identify a crystal fragment of appropriate dimensions (10-20 μm) under polarized light microscope.
    • Assess crystal quality based on sharp extinction and uniform birefringence.
  • Data collection parameters:

    • Source: Synchrotron microcrystal diffraction (e.g., ESRF BM01B or similar).
    • Beam size: 10 × 15 μm focused beam.
    • Detector: CCD or pixel array detector.
    • Wavelength: 0.7-0.9 Å (optimized for small crystals).
    • Exposure: 0.5-1.0° oscillation, 5-10 s per frame.
    • Temperature: 100 K (cryocooled with nitrogen stream) or room temperature.
  • Data processing:

    • Process using standard software (CrysAlis, XDS, or HKL).
    • Apply absorption correction based on crystal morphology.
Structure Solution and Refinement from Single-Crystal Data
  • Direct methods:

    • Solve using SIR2004 or similar direct methods program.
    • Locate non-hydrogen atoms from E-maps.
  • Full-matrix least-squares refinement:

    • Refine using CRYSTALS or SHELXL.
    • Employ similar restraint strategies as powder refinement for comparative analysis.
  • Validation:

    • Compare molecular geometry, torsion angles, and packing arrangement with powder-derived structure.
    • Calculate root-mean-square deviations between atomic positions.

Comparative Structural Analysis and Results

The successful application of the above protocols to this compound Form II yielded comprehensive structural information and allowed meaningful comparison with Form I. The key findings include:

Table 4: Comparative Structural Features of this compound Polymorphs

Structural Feature Form I Form II Analytical Method
Crystal system Monoclinic Monoclinic SCXRD/PXRD
Space group P1 C2 SCXRD/PXRD
Unit cell volume (ų) 529.0 4234 SCXRD/PXRD
Molecules per unit cell (Z) 1 8 SCXRD/PXRD
Independent molecules (Z') 1 2 SCXRD/PXRD
Hydrogen bonding Limited intramolecular Extensive intermolecular chains SCXRD/ssNMR
Molecular packing Stacking along c-axis Parallel chains with H-bonding SCXRD/ssNMR
13C chemical shift range (ppm) 15-175 15-175 ssNMR
Disorder characteristics Minimal Dynamic disorder observed SCXRD/ssNMR

The structural convergence between the powder diffraction solution (with preferred orientation correction) and the eventual single-crystal structure validated the methodological approach. The maximum atomic position deviation between the powder and single-crystal structures was less than 0.15 Å, confirming the accuracy and reliability of the powder diffraction structure solution [1] [2].

Troubleshooting and Technical Notes

Common Challenges and Solutions
  • Preferred orientation effects:

    • Symptoms: Systematically underestimated intensities for certain reflections in powder pattern.
    • Solutions: Implement March-Dollase model with refined orientation parameters; use capillary spinning during data collection; consider spray-drying or other techniques to create more spherical particles.
  • Indexing failures:

    • Symptoms: Poor figure of merit in indexing attempts; inconsistent unit cell solutions.
    • Solutions: Check data quality and angular calibration; try alternative indexing algorithms (ITO, TREOR); consider higher-resolution data collection.
  • Poor Rietveld fit:

    • Symptoms: High R-factors; systematic deviations between calculated and observed patterns.
    • Solutions: Verify sample phase purity; check for microabsorption effects; consider anisotropic broadening models; review restraint strategy.
  • ssNMR spectral overlap:

    • Symptoms: Unresolved correlation peaks in 2D spectra; ambiguous assignments.
    • Solutions: Employ higher magnetic field; utilize 3D experiments; apply spectral editing techniques (e.g., CP with polarization inversion); combine with quantum chemical calculations.
Quality Control Metrics
  • Powder diffraction: Final Rwp values should be <10% for successful structure solution.
  • ssNMR: Chemical shift assignments should be consistent with 2D correlation spectra and computational predictions.
  • Structural geometry: Bond lengths and angles should fall within expected ranges based on similar structures in Cambridge Structural Database.

Conclusion and Applications

The integrated methodology described in these application notes—combining synchrotron powder diffraction, solid-state NMR, and computational approaches—enabled the successful structure solution of this compound Form II despite significant challenges including preferred orientation, a large unit cell, and multiple independent molecules. This protocol demonstrates that modern analytical techniques can overcome the historical limitations of powder diffraction for complex organic structures.

The structural insights gained from this analysis have important implications for pharmaceutical development. The different hydrogen bonding patterns and molecular packing arrangements between Form I and Form II may translate to differences in physicochemical properties including solubility, dissolution rate, and stability—critical factors in drug product performance. The methodologies outlined here provide a robust framework for the characterization of complex pharmaceutical solids when traditional single-crystal approaches are not feasible.

References

Experimental Application Note: Metergoline for Serotonergic Pathway Manipulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metergoline's Mechanism of Action

This compound is a synthetic ergot derivative with a complex pharmacological profile. Its primary characterized mechanism is as a non-specific serotonin receptor antagonist, exhibiting high affinity for 5-HT₁, 5-HT₂A, and 5-HT₂C receptor subtypes [1] [2]. By blocking these receptors, this compound inhibits the postsynaptic actions of serotonin (5-HT), which can experimentally mimic a state of functional serotonin depletion in specific neural pathways.

Furthermore, this compound possesses a partial agonist activity at dopamine D₂ receptors [2]. This secondary action can enhance dopaminergic neurotransmission, a property that is thought to contribute to some of its observed clinical effects, such as its antidepressant properties and its use in conditions like hyperprolactinemia [1]. This dual activity on both serotonergic and dopaminergic systems must be carefully considered when designing and interpreting experiments.

Experimental Protocols for Serotonin Depletion and Investigation

The following protocols outline the use of this compound to investigate serotonergic function in rodent models, based on classic and contemporary methodologies.

Protocol 1: Acute Functional Serotonin Depletion

This protocol is designed to assess behaviors or physiological functions dependent on functional serotonin signaling by blocking a wide range of serotonin receptors.

  • 1. Subjects: Adult male Sprague-Dawley rats (weighing 250-300 g) or C57BL/6J mice (weighing 20-25 g). House animals under standard laboratory conditions (12-h light/dark cycle, ad libitum access to food and water).
  • 2. Drug Preparation: Prepare a fresh solution of this compound (commercially available from, e.g., Tocris Bioscience) in a 0.9% saline vehicle with minimal DMSO (<5%) or ethanol (<1%) to facilitate dissolution. Sonication or gentle heating may be required.
  • 3. Dosing and Administration: Administer this compound intraperitoneally (i.p.) at a dose of 2-4 mg/kg for mice or 1-2 mg/kg for rats [3]. The control group receives an equivalent volume of the vehicle alone. Injection volume is typically 5 ml/kg for mice and 1 ml/kg for rats.
  • 4. Timing and Behavioral Testing: The peak receptor blockade occurs approximately 60-90 minutes post-injection. Schedule behavioral assays (e.g., forced swim test, anxiety paradigms like the elevated plus maze, or appetite studies) within this window.
  • 5. Tissue Collection: To confirm molecular efficacy, euthanize a subset of animals at the experimental endpoint and collect relevant brain regions (e.g., prefrontal cortex, hippocampus, striatum) for subsequent neurochemical analysis.
Protocol 2: Radioligand Binding Assay to Unmask Serotonin Receptors

This in vitro protocol, adapted from foundational work, uses this compound and tissue from serotonin-depleted animals to study receptor binding dynamics [4].

  • 1. Brain Tissue Preparation:

    • Animal Model: Utilize brain tissue from rodents with serotonin depletion. This can be achieved through neurotoxic lesions (e.g., with 5,7-DHT) or acute inhibition of serotonin synthesis (e.g., with PCPA) [4].
    • Membrane Preparation: Euthanize the animal and rapidly dissect the brain region of interest. Homogenize the tissue in 20 volumes (w/v) of ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 50,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this centrifugation and resuspension process two more times to remove endogenous neurotransmitters.
  • 2. Pre-incubation (Unmasking Step): To unmask serotonin receptors in control tissues, divide the membrane preparation from control animals. Pre-incubate one aliquot at 37°C for 10 minutes to dissociate endogenous serotonin bound to its receptors. Keep another aliquot on ice as a non-pre-incubated control [4].

  • 3. Radioligand Binding Assay:

    • Incubation: Incubate membrane preparations (100-200 µg protein) with a radioligand like [³H]dihydroalprenolol (⁓2-4 nM) in the presence or absence of competing drugs.
    • Competition: To confirm the serotonergic component of binding, include assay tubes with:
      • Serotonin (10 µM): Should displace the radioligand in tissues from lesioned animals or pre-incubated controls.
      • This compound (1-10 µM): A known serotonin antagonist, should also block the increased binding observed after serotonin depletion [4].
    • Non-specific binding is determined using a high concentration of serotonin (100 µM).
    • Conduct the incubation for 30 minutes at 25°C, then terminate by rapid filtration through glass fiber filters, followed by multiple washes with ice-cold buffer.
  • 4. Data Analysis: Count the radioactivity on the filters. Specific binding is calculated as total binding minus non-specific binding. Analyze the data to determine the density (Bmax) and affinity (Kd) of binding sites.

Quantitative Data Summary

The tables below summarize key quantitative findings from the literature on this compound's effects.

Table 1: Summary of Clinical and Pre-clinical Findings with this compound

Model/System Finding/Effect Dose/Concentration Significance/Interpretation
SAD Patients (Clinical) Antidepressant effect (reduced depression ratings) Single 8 mg oral dose Effect peaked 2-4 days post-dose, suggesting indirect mechanism like receptor down-regulation [3].
SAD Patients on Light Therapy No significant mood effect Single 8 mg oral dose Suggests light therapy and this compound may share a common serotonergic pathway [3].
Rat Brain NaV1.2 Channel Inhibition of sodium current (INa) IC₅₀ = 3.6 ± 4.2 µM Indicates a non-receptor-mediated, ion channel blocking effect at higher concentrations [1].
Rat Brain Membranes Blocked increased [³H]DHA binding post-serotonin lesion 1-10 µM (in assay) Confirms the unmasked binding sites are serotonergic, as this compound competitively antagonizes them [4].

Table 2: Key Receptor Affinities and Mechanisms of this compound

Target Interaction Experimental Context / Notes
5-HT₂A Receptor Antagonist Primary action; reduces serotonin-mediated excitatory effects [2].
5-HT₂C Receptor Antagonist Linked to changes in appetite and weight regulation [2].
5-HT₁ Receptors Antagonist Contributes to broad-spectrum serotonin blockade [1] [2].
Dopamine D₂ Receptor Partial Agonist Enhances dopaminergic activity, impacting mood and reward pathways [1] [2].
Neuronal NaV1.2 Channel Inhibitor Causes depolarizing shift in activation; a receptor-independent effect [1].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the core concepts of this compound's action and the experimental protocols.

This compound's Primary Neurotransmitter Interactions

This diagram visualizes the key receptor-level interactions of this compound in the central nervous system.

cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Antagonizes 5-HT2C Receptor 5-HT2C Receptor This compound->5-HT2C Receptor Antagonizes Other 5-HT Receptors Other 5-HT Receptors This compound->Other 5-HT Receptors Antagonizes D2 Receptor D2 Receptor This compound->D2 Receptor Partial Agonism Serotonin Serotonin Serotonin->5-HT2A Receptor Binds Serotonin->5-HT2C Receptor Binds Dopamine Dopamine Dopamine->D2 Receptor Binds

Functional Serotonin Depletion via Receptor Blockade

This workflow diagram illustrates the concept of how this compound induces a state of functional serotonin depletion by blocking postsynaptic receptors.

cluster_normal cluster_blocked Normal State Normal State This compound Administration This compound Administration Functional Depletion State Functional Depletion State Blocked 5-HT Receptor Blocked 5-HT Receptor This compound Administration->Blocked 5-HT Receptor Binds & Blocks Serotonin Release (Pre-synaptic) Serotonin Release (Pre-synaptic) Postsynaptic 5-HT Receptor Postsynaptic 5-HT Receptor Serotonin Release (Pre-synaptic)->Postsynaptic 5-HT Receptor Serotonin Release (Pre-synaptic)->Blocked 5-HT Receptor Cannot Activate Normal Signal Transduction Normal Signal Transduction Postsynaptic 5-HT Receptor->Normal Signal Transduction Signal Transduction Inhibited Signal Transduction Inhibited Blocked 5-HT Receptor->Signal Transduction Inhibited

Discussion and Research Implications

The experimental use of this compound provides a powerful, albeit complex, tool for manipulating the serotonergic system. Its ability to functionally deplete serotonin signaling through broad receptor antagonism is key to understanding the role of specific 5-HT receptor subtypes in behavior and physiology. The unmasking of serotonergic binding sites in radioligand assays following chemical or pre-incubation depletion is a critical methodological finding, as it highlights the potential for endogenous serotonin to occlude receptor binding sites and confound interpretation in control tissues [4].

Researchers must be cautious in interpreting results, as the dopamine D₂ partial agonist activity of this compound represents a significant confound [1] [2]. Effects observed in an experiment could be due to serotonin blockade, dopamine activation, or a combination of both. Furthermore, the discovery of its sodium channel blocking activity at micromolar concentrations suggests that some observed effects, particularly in electrophysiological studies, may not be solely receptor-mediated [1]. Future research should employ complementary models, such as selective serotonin reuptake inhibitors or more specific receptor antagonists, to dissect these intertwined mechanisms.

References

Metergoline in Hyperprolactinemia: Mechanism & Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Metergoline is a psychotropic drug that acts as a non-selective serotonin antagonist, and its ability to lower prolactin levels is linked to this mechanism [1]. It is thought to increase the dopamine-inhibiting tone at the hypothalamus, thereby reducing prolactin secretion from the anterior pituitary [1].

Table 1: Clinical Studies on this compound for Hyperprolactinemia

Study Reference Patient Population Dosage & Administration Key Efficacy Findings

| Metabolism. 1978 [2] | Hyperprolactinemic patients (n=14) | Single 4 mg oral dose | - Mean serum prolactin significantly decreased between 120-240 min.

  • Consistent reduction to below 50% of basal values in 10 out of 14 patients. | | Int J Clin Pharmacol Res. 1983 [3] | Healthy male volunteers (n=13) | Single 4 mg i.v. or 8 mg oral (solution or tablets) | - Established pharmacokinetic parameters.
  • Mean plasma half-life of this compound: ~50 minutes.
  • Considerable first-pass effect, with ~75% metabolized by the liver. |

The following diagram illustrates the proposed mechanism of action of this compound in contrast with standard dopamine agonist therapy.

G Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Dopamine (Inhibitory) Hypothalamus->Pituitary Serotonin (Stimulatory) Prolactin_Release Prolactin_Release Pituitary->Prolactin_Release Cabergoline Cabergoline Cabergoline->Pituitary Activates D2 Receptors (Potent Inhibition) This compound This compound This compound->Hypothalamus Blocks Serotonin Receptors (Reduces Stimulatory Signal)

Experimental Protocol for Prolactin Inhibition

This protocol is adapted from a 1978 clinical trial and can serve as a template for in vivo research on the acute effects of this compound [2].

1. Objective To evaluate the acute effect of a single oral dose of this compound on serum prolactin levels in hyperprolactinemic subjects.

2. Materials

  • Subjects: Hyperprolactinemic patients (confirmed by baseline serum prolactin measurement).
  • Intervention: this compound (4 mg oral dose).
  • Control: Placebo.
  • Equipment: Facilities for serial blood sampling and serum prolactin assay (e.g., radioimmunoassay).

3. Methodology

  • Study Design: A randomized, placebo-controlled, crossover or parallel-group study.
  • Dosing: Administer a single 4 mg oral dose of this compound or matched placebo.
  • Blood Sampling: Collect blood samples for serum prolactin measurement at the following time points:
    • Baseline (0 min, pre-dose)
    • 30 minutes post-dose
    • 60 minutes post-dose
    • 120 minutes post-dose
    • 180 minutes post-dose
    • 240 minutes post-dose
  • Data Analysis: Measure serum prolactin in all samples. Calculate the mean prolactin concentration at each time point for both the this compound and placebo groups. Perform statistical analysis (e.g., paired t-test) to compare the area under the curve (AUC) or the values at each time point against baseline and placebo. A consistent reduction to below 50% of the baseline value can be used as a marker of significant response.

Pharmacokinetic Profile of this compound

Understanding the pharmacokinetics of this compound is critical for designing rational dosing regimens in experimental models.

Table 2: Pharmacokinetic Parameters of this compound [3]

Parameter Value (Mean) Notes
Plasma Half-life (this compound) ~50 minutes Independent of the route of administration.
Plasma Half-life (Metabolite: 1-demethylthis compound) ~100 minutes Main metabolite.
Oral Bioavailability (Unchanged drug) Low (~25%) Subject to a considerable first-pass effect, with about 75% metabolized by the liver before reaching systemic circulation.
Absorption Complete from GI tract Despite first-pass metabolism, the drug is well absorbed. Availability in terms of its main metabolite is similar for IV and oral routes.

Research Context and Modern Alternatives

For context, it is essential to note the position of this compound relative to modern standard-of-care treatments.

  • Current Clinical Practice: Dopamine agonists (e.g., cabergoline, bromocriptine, quinagolide) are the first-line treatment for hyperprolactinemia requiring intervention [4] [5] [6]. These drugs directly stimulate dopamine D2 receptors on pituitary lactotrophs, potently inhibiting prolactin secretion.
  • Efficacy & Safety: Cabergoline is generally preferred due to its higher efficacy (normalization of prolactin in up to 95% of cases), longer half-life allowing for less frequent dosing, and better tolerability profile compared to bromocriptine [4] [6]. A 2023 meta-analysis also confirmed that quinagolide is an effective and safe alternative first-line or rescue treatment [5].
  • Status of this compound: The research on this compound for hyperprolactinemia is dated, and it is not a current standard therapy. It is primarily used as a research tool for investigating serotonergic pathways. Its historical use was linked to conditions like migraine prevention and inhibition of lactation [1].

Research Considerations

  • Mechanistic Research: this compound remains a valuable tool for probing the serotonergic regulation of prolactin secretion, given its distinct mechanism from direct dopamine agonists.
  • Clinical Relevance: The acute prolactin-lowering effect, while demonstrable, may not be sustained or potent enough for modern therapeutic goals, especially compared to the profound and sustained suppression achieved with cabergoline.
  • Safety: The older studies provide limited long-term safety data. Modern dopamine agonists, while also having side effects (e.g., nausea, dizziness, rarely impulse control disorders), have a well-characterized safety profile with established monitoring guidelines [4] [6].

References

Metergoline plasma protein binding reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

The Challenge of Metergoline's Plasma Protein Binding

A key study evaluating carbon-11-labeled this compound for PET imaging found that the compound exhibits >99% binding to plasma proteins, with only 0.55% remaining unbound [1]. This extremely high level of binding is a primary factor that limits its uptake into the brain [1], and by extension, would be a major consideration for its distribution to other target tissues.

From a pharmacokinetic perspective, a 2024 review suggests that changes in plasma protein binding are most likely to require dosing adjustments only for drugs that meet two specific criteria [2]:

  • A volume of distribution (Vd) below 1.3 L/kg
  • High protein binding

While this compound fits the second criterion, its brain uptake, though moderate, suggests its Vd may not be exceptionally low. This implies that even if binding were reduced, the overall impact on its distribution might be limited.

Documented Mechanisms of Action and Experimental Context

Understanding this compound's known mechanisms of action can help inform why altering its binding is complex and what its functional effects are.

Mechanism Effect / Affinity Relevant Context
Serotonin Receptor Antagonist Broad 5-HT receptor antagonist (e.g., 5-HT2A Ki=7.1 nM) [1] Primary known mechanism; explains its use in neuroendocrine and behavioral studies [3] [4].
Dopamine Receptor Interaction High affinity for some receptors (e.g., D4 Ki=4.9 nM) [1] Contributes to its overall pharmacological profile and prolactin-lowering effect [4] [5].
Voltage-Gated Ion Channel Blocker Inhibits Kv1.4 potassium channels and neuronal NaV1.2 sodium channels [4] [6] Suggests a complex polypharmacology beyond receptor interactions [6].

The workflow below illustrates a typical process for evaluating this compound's activity, which can be adapted to assess binding.

G Start Start: Experimental Setup A1 Apply this compound Start->A1 B1 Apply Reference Agent (e.g., Altanserin for 5-HT2A) Start->B1 A2 Measure Target Response A1->A2 Compare Compare Binding/Effect A2->Compare B2 Measure Target Response B1->B2 B2->Compare Interpret Interpret this compound's Role Compare->Interpret

Frequently Asked Questions

Why can't I simply add a competitive displacer to reduce this compound's protein binding? While theoretically possible, this approach is highly risky. A displacer drug would need to be safe, have even higher affinity for the binding site than this compound, and not itself cause pharmacological effects. Furthermore, for a drug like this compound with significant central nervous system targets, suddenly increasing the free fraction could lead to an unpredictable and potent surge in pharmacological activity and potential toxicity [2].

Is this compound's high plasma protein binding always a disadvantage? Not necessarily. High plasma protein binding creates a reservoir of drug in the bloodstream, which can prolong its duration of action. The body maintains a dynamic equilibrium between bound and free drug. As the free, active fraction is metabolized, it is replenished by drug dissociating from the proteins [2].

Are there any documented alternatives if this compound's binding is a problem for my experiment? Your best strategy is to investigate structural analogs of this compound. The field of serotonin receptor pharmacology has developed many compounds with high receptor specificity. Research into compounds like gepirone (a 5-HT1A agonist) shows how structural changes can lead to vastly different pharmacokinetic profiles [7]. Synthesizing and screening novel analogs designed for lower protein binding could be a more fruitful long-term approach.

References

Metergoline Antibacterial Activity Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the basic antibacterial profile of metergoline?

This compound is a semisynthetic ergot alkaloid that was recently discovered to have unusual antibacterial properties through a phenotypic high-throughput screen for inhibitors of intracellular Salmonella enterica serovar Typhimurium (S. Tm) [1] [2].

Key characteristics:

  • Conditional activity: Shows minimal to no activity against S. Tm in nutrient-rich media (MHB) but effectively inhibits intracellular S. Tm growth within macrophages [1] [2]
  • In vivo efficacy: Extends survival of mice during systemic S. Tm infection despite poor in vitro activity [1]
  • Structural specificity: The benzyl carbamate moiety is critical for antibacterial activity - related ergot alkaloids with subtle structural differences are inactive [1]
Q2: Why does this compound show this selective activity against intracellular bacteria?

The antibacterial activity of this compound is unusual because it leverages the compromised bacterial envelope within host cells [1] [2].

Mechanistic insights:

  • Host-induced permeability: The integrity of the S. Tm outer membrane is compromised within macrophages, making S. Tm more permeable to this compound [1]
  • Efflux sensitivity: this compound is a substrate for the AcrAB-TolC efflux pump, explaining its poor activity against wild-type bacteria in standard conditions [1]
  • Membrane disruption: Related compounds like JD1 (identified through similar screening approaches) disrupt the proton motive force and increase cytoplasmic membrane fluidity [3] [4]

The following diagram illustrates how the host intracellular environment enables this compound's activity:

G HostCell Host Immune Factors (AMPs, low Mg²⁺, acidic pH) OM Bacterial Outer Membrane (Compromised in phagosomes) HostCell->OM Damages Access This compound Access to Inner Membrane OM->Access Permits Effect PMF Disruption Inhibits Bacterial Growth Access->Effect Causes

Q3: How can I enhance this compound's activity in experimental settings?

Research indicates several strategies to potentiate this compound activity [1]:

  • Use permeabilizing agents: Combination with outer membrane permeabilizers like SPR741 improves potency against wild-type E. coli, A. baumannii, and B. cenocepacia by up to >128-fold [1]
  • Utilize efflux-deficient strains: this compound shows significantly improved activity against ΔtolC strains of S. Tm and E. coli [1]
  • Employ infection-relevant media: Activity is enhanced in acidic, low-phosphate, low-magnesium medium (LPM) that mimics the Salmonella-containing vacuole environment [1] [2]
Q4: What are the key structure-activity relationship findings?

Extensive SAR studies reveal that specific modifications enhance potency [1]:

  • Cinnamide derivatives: Show improved potency against Gram-positive bacteria
  • Arylacrylamide analogues: Active against wild-type Gram-negative bacteria and more effective against efflux-deficient S. Tm
  • Pyridine derivative 38: Effective against MRSA in a murine skin infection model
  • p-Chlorocinnamide 15: Shows >6-fold improved potency against MRSA compared to unsubstituted cinnamide

Experimental Protocols & Methodologies

Membrane Permeability Assays

This protocol assesses outer and inner membrane permeability using fluorescent probes, optimized to match conditions from antibacterial assays [5].

Materials Required:

  • Fluorescent probes: N-phenyl-1-naphthylamine (NPN) for outer membrane, propidium iodide (PI) for inner membrane
  • Bacterial strains: E. coli or Salmonella strains
  • Equipment: Fluorescence spectrophotometer, tabletop centrifuge, quartz cuvettes
  • Buffers: 5 mM HEPES with 5 mM glucose (pH 7.2)

G Start Culture Bacteria in LB broth Treat Treat with Compound in Same Media as Assay Start->Treat Harvest Harvest Cells by Centrifugation Treat->Harvest Wash Wash with HEPES/Glucose Buffer Harvest->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Probe1 Add NPN (OM) or PI (IM) Resuspend->Probe1 Measure Measure Fluorescence Over Time Probe1->Measure

Step-by-Step Procedure:

  • Bacterial Preparation

    • Grow E. coli or Salmonella to mid-log phase (OD₆₀₀ = 0.1-0.5) in LB broth
    • Dilute to OD₆₀₀ = 0.1 in fresh media [5]
  • Compound Treatment

    • Add this compound or analogs at desired concentrations
    • Include untreated control with vehicle (DMSO)
    • Incubate at 37°C with shaking for predetermined time points (0, 30, 60, 120, 180, 240 min) [5]
  • Sample Processing

    • Collect 1 mL aliquots at each time point into 1.5 mL Eppendorf tubes
    • Pellet cells at 8,935 × g for 10 minutes
    • Wash cells by resuspending in 1 mL HEPES/glucose buffer and repeating centrifugation
    • Repeat washing step twice total
    • Resuspend final pellet in 1 mL HEPES/glucose buffer [5]
  • Fluorescence Measurement

    • Outer membrane permeability: Add 8 μL of 500 μM NPN (in acetone) to 1 mL resuspended cells
    • Inner membrane permeability: Add 5 μL of 1.5 mM PI (in water) to 1 mL resuspended cells
    • Vortex immediately and transfer to quartz cuvette
    • Measure fluorescence with excitation/emission wavelengths:
      • NPN: Ex 350 nm, Em 420 nm
      • PI: Ex 535 nm, Em 617 nm [5]

Critical Notes:

  • Perform assays in assay buffer (not growth media) to reduce background fluorescence
  • Include proper controls: untreated cells, cells with known permeabilizers (e.g., polymyxin B)
  • Run samples in technical duplicates or triplicates
Intracellular Efficacy Assessment (Macrophage Infection Model)

This method evaluates compound efficacy against intracellular bacteria, as used in this compound's initial discovery [2].

Protocol Summary:

  • Infect RAW264.7 macrophages with S. Tm expressing constitutive GFP or luciferase reporter
  • Treat infected macrophages with compounds 2 hours post-infection
  • After 16-18 hours, assess bacterial load by:
    • Fluorescence imaging (GFP area)
    • Colony forming units (CFU) from lysed macrophages
    • Luciferase activity (if using luminescent reporter) [2]

Key Parameters:

  • Use gentamicin protection assay to eliminate extracellular bacteria
  • Include host cell viability controls (LDH release assay)
  • Test multiple concentrations for IC₅₀ determination

Quantitative Data Reference Tables

Table 1: Antibacterial Activity of this compound and Key Analogues
Compound S. Tm WT (MHB) S. Tm ΔtolC (MHB) MRSA USA300 E. coli WT + SPR741 Reference
This compound >64 μg/mL 8 μg/mL 8 μg/mL 4 μg/mL (>128-fold improvement) [1]
Cinnamide 14 >64 μg/mL 16 μg/mL 4 μg/mL Not reported [1]
p-Chlorocinnamide 15 32 μg/mL 4 μg/mL 0.5 μg/mL Not reported [1]
Pyridine 38 Not reported Not reported 0.25 μg/mL Not reported [1] [6]
Table 2: Experimental Conditions for Enhanced this compound Activity
Condition Effect on this compound Activity Recommended Use
LPM medium (mimics SCV) 4-8 fold improvement vs MHB Primary screening for intracellular activity [1] [2]
SPR741 (OM permeabilizer) >128-fold improvement against WT E. coli Combination studies [1]
ΔtolC efflux mutant 8-fold improvement vs WT S. Tm Mechanism studies [1]
Hyperpermeable E. coli (ΔtolC + pore) 16-32 fold improvement vs WT Compound optimization [1]

Troubleshooting Common Experimental Issues

Problem: No activity observed in standard antimicrobial assays

Solutions:

  • Test compounds in infection-relevant conditions (LPM medium) rather than just rich media [1] [2]
  • Use efflux-deficient strains (ΔtolC) to determine if efflux limits activity [1]
  • Combine with sub-inhibitory concentrations of outer membrane permeabilizers [1]
  • Employ macrophage or cell infection models rather than just broth assays [2]
Problem: Inconsistent results between biological replicates

Solutions:

  • Standardize bacterial growth phase (use mid-log phase cultures)
  • Control for macrophage passage number and activation state
  • Use multiple detection methods (CFU, fluorescence, luminescence) to confirm findings [2]
Problem: Compound toxicity to host cells

Solutions:

  • Include viability controls (LDH release, mitochondrial membrane potential) [3] [4]
  • Determine selectivity index (eukaryotic vs bacterial membrane disruption)
  • Consider structural analogs with improved selectivity profiles [3]

Key Technical Notes

  • Compound solubility: this compound and analogs are typically dissolved in DMSO; final DMSO concentrations should be kept ≤1% in biological assays [1]
  • Strain variability: Activity may vary significantly between bacterial strains and species; test against relevant clinical isolates
  • Mechanism studies: For mode-of-action investigations, consider transcriptomic profiling and in vitro target validation (e.g., gyrase supercoiling assays for related compounds) [6]

References

Troubleshooting Guide: Addressing Efflux-Mediated Reduced Efficacy of Metergoline

Author: Smolecule Technical Support Team. Date: February 2026

Observation Potential Cause (Efflux Pump) Recommended Investigation & Strategies Key Experimental Notes

| Low antibacterial activity against wild-type Gram-negative bacteria (e.g., E. coli, S. Tm) in standard media [1] | RND-family pumps (e.g., AcrAB-TolC in S. Tm and E. coli) [1] | 1. Use EPIs: Co-administer with an outer-membrane permeabilizer like SPR741 [1]. 2. Use Efflux-Deficient Strains: Test on isogenic mutant strains (e.g., S. Tm ΔtolC, E. coli ΔtolC-pore) [1]. 3. Mimic Intracellular Conditions: Test activity in acidic, low-phosphate, low-magnesium medium (LPM) [1] [2]. | SPR741 can improve potency against WT strains by >128-fold [1]. | | Potent activity against intracellular S. Tm but no activity in standard in vitro media (MHB) [2] | Efflux pump activity is circumvented intracellularly due to altered bacterial membrane permeability within host cells [2] | 1. Validate in Intracellular Models: Use macrophage infection assays (e.g., RAW264.7 cells) [1] [2]. 2. Confirm Altered Permeability: Screen an S. Tm deletion library to identify outer membrane mutants hypersensitive to metergoline [2]. | The integrity of the S. Tm outer membrane is compromised within macrophages, enhancing permeability [1] [2]. | | Improved activity against Gram-positive bacteria (e.g., MRSA) but not Gram-negative bacteria [1] | Gram-negative outer membrane barrier and efflux pumps [1] | Modify the Compound: Develop this compound analogues (e.g., pyridine derivative 38, arylacrylamides) with improved intrinsic activity and potential altered interaction with efflux pumps [1]. | Pyridine derivative 38 was effective against MRSA in a murine skin infection model [1]. |

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound is affected by bacterial efflux pumps? Direct evidence comes from studies with Salmonella Typhimurium. This compound shows significantly greater potency against an efflux-deficient strain (ΔtolC) compared to the wild-type strain. This indicates that the AcrAB-TolC efflux system, a major RND-family pump in Gram-negative bacteria, limits its antibacterial activity [1].

Q2: Are there any known efflux pump inhibitors (EPIs) that can be used with this compound in experiments? While the search results do not list a wide range of classic EPIs for this compound, one study successfully used SPR741, an outer-membrane permeabilizer, in combination with this compound analogues. This combination dramatically improved potency (>128-fold) against wild-type Gram-negative strains like E. coli and A. baumannii [1]. SPR741 is known to disrupt the outer membrane, thereby facilitating the entry of compounds and potentially bypassing efflux.

Q3: Besides using inhibitors, how can I design experiments to circumvent efflux? A key strategy is to use bacterial growth media that mimics the in vivo environment. This compound's activity is markedly enhanced in LPM (low-phosphate, low-magnesium medium), which mimics the Salmonella-containing vacuole. This condition appears to sensitize bacteria to the compound, potentially by altering the membrane or physiological state, thereby reducing the impact of efflux [1] [2]. Always compare results from standard rich media (like MHB) with those from LPM or direct intracellular infection models.

Experimental Protocol: Assessing the Impact of Efflux Pumps on this compound Activity

This protocol outlines a standard method to evaluate if efflux pumps are limiting this compound's efficacy.

1. Objective To determine the minimum inhibitory concentration (MIC) of this compound against wild-type and efflux-deficient bacterial strains in the presence and absence of an efflux pump inhibitor (EPI).

2. Materials and Reagents

  • Bacterial Strains: Wild-type (e.g., S. Tm SL1344, E. coli MG1655) and their isogenic efflux-deficient counterparts (e.g., ΔtolC or ΔacrB mutants) [1].
  • Compounds: this compound, EPI (e.g., SPR741 [1]).
  • Growth Media: Mueller-Hinton Broth (MHB), LPM medium [1] [2].
  • Equipment: 96-well or 384-well microtiter plates, plate reader.

3. Procedure

  • Step 1: Preparation. Prepare serial dilutions of this compound (and the EPI, if used) in the appropriate growth medium in the microtiter plate.
  • Step 2: Inoculation. Dilute a mid-log phase bacterial culture and inoculate each well of the microtiter plate to a standardized cell density (e.g., ~5x10^5 CFU/mL).
  • Step 3: Incubation. Incubate the plate at 37°C for 16-20 hours.
  • Step 4: Data Analysis. Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth. Compare MICs across different strains and conditions.

The workflow for this experiment is summarized in the following diagram:

Start Start Experiment Prep Prepare serial dilutions of This compound and EPI Start->Prep Inoc Inoculate with standardized bacterial culture Prep->Inoc Incubate Incubate plate at 37°C for 16-20h Inoc->Incubate Analyze Determine Minimum Inhibitory Concentration (MIC) Incubate->Analyze Compare Compare MIC values across conditions Analyze->Compare

4. Expected Results and Interpretation A significantly lower MIC (e.g., a 4-fold or greater decrease) in the efflux-deficient mutant or in the presence of a confirmed EPI compared to the wild-type strain without an EPI provides strong evidence that this compound is a substrate for that efflux pump system.

Key Insights for Researchers

  • Leverage Intracellular Models: this compound was discovered in a phenotypic screen against intracellular S. Tm [2]. Its efficacy in vivo, despite poor in vitro activity in rich media, underscores the importance of using biologically relevant infection models from the start of your investigation.
  • Analogue Development is Promising: Structural modification of this compound has yielded analogues (e.g., cinnamide and arylacrylamide derivatives) with improved potency, including against MRSA. This suggests that medicinal chemistry efforts can overcome the limitations posed by innate resistance mechanisms like efflux [1].

References

Metergoline Side Effects & Management Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes potential adverse effects and recommended management strategies for researchers to consider during experimental design.

System Affected Potential Side Effect Management / Consideration for Researchers
Gastrointestinal Nausea, vomiting, diarrhea, other GI disturbances [1] Monitor animal subjects for signs of discomfort; consider dose adjustment.
Central Nervous System Dizziness, drowsiness, headaches [1] Be cautious when interpreting behavioral assays; ensure safety in lab environments.
Serotonergic System Potential for Serotonin Syndrome (confusion, agitation, fever, sweating, rapid heart rate) [1] Critical Interaction: Avoid concomitant use with other serotonergic agents (e.g., SSRIs, SNRIs, triptans) [1].
Behavior (Veterinary) May increase unpleasant behavior (e.g., in restless/pseudopregnant bitches) [2] Critical for in vivo studies; monitor behavioral models closely.
Prolactin Inhibition Intended effect, not an adverse side effect [3] [4] [5] Account for this expected endocrine effect in study design and data interpretation.

Key Experimental Protocols & Data

For your experimental work, here are detailed methodologies from recent studies investigating metergoline.

Study of Atypical Antipsychotic-like Properties (2023)

This study used a combination of transcriptomics and in silico analysis to identify this compound as a drug of interest, followed by in vivo behavioral tests [6].

  • In Vitro Model: Differentiated human neuronal-like (NT2-N) cells.
  • Treatment: Cells were treated for 24 hours with a combination of atypical antipsychotics (amisulpride, aripiprazole, clozapine, risperidone) or a vehicle control [6].
  • Analysis: RNA sequencing was performed to identify differentially expressed genes. The "gene expression signature" was used to query the BROAD Institute's Connectivity Map (CMap) [6].
  • In Vivo Validation:
    • Animal Model: C57Bl/6 mice (both sexes) [6].
    • Drug-Induced Hyperactivity: this compound (0.3 or 1 mg/kg, i.p.) was administered 30 minutes prior to either MK-801 (0.25 mg/kg) or methamphetamine (3 mg/kg) [6].
    • Behavioral Test: Locomotor activity was measured in automated photocell arenas for 2 hours post-injection. This compound dose-dependently reduced drug-induced hyperactivity [6].
    • Prepulse Inhibition (PPI): For PPI tests, higher doses of this compound (1 or 3 mg/kg) were used, but it did not reverse deficits induced by MK-801 or methamphetamine [6].
Investigation of NaV1.2 Channel Inhibition (2014)

This study examined this compound's effect on neuronal voltage-dependent sodium channels [7].

  • Model System: Xenopus laevis oocytes.
  • Channel Expression: Oocytes were injected with cRNAs encoding rat brain NaV1.2 α and β1 subunits [7].
  • Electrophysiology: Voltage-activated Na+ currents were recorded using a two-electrode voltage clamp technique [7].
  • Drug Application: this compound was applied through perfusion.
  • Key Findings: this compound reversibly and concentration-dependently inhibited the peak Na+ current with an IC50 of 3.6 ± 4.2 μmol/L. It also caused a depolarizing shift in the steady-state activation curve [7].

Key Mechanisms & Safety FAQs

Q1: What is the primary mechanism of action of this compound? this compound is a monoaminergic drug with a complex profile. It acts primarily as a broad-spectrum serotonin receptor antagonist, showing high affinity for 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT1A receptors [4] [5] [8]. Additionally, it has partial agonist activity at dopamine D2 receptors [3] [8]. Recent research also shows it is a potent inhibitor of neuronal voltage-gated sodium channels (NaV1.2) [7].

Q2: What are the critical drug interactions to be aware of in a research setting? The most critical interaction is with other serotonergic drugs. Combining this compound with SSRIs, SNRIs, or triptans may increase the risk of serotonin syndrome in animal models [1]. This is a crucial consideration when designing studies involving multiple compounds.

Q3: Are there any special handling or safety considerations? While the search results do not specify handling procedures, standard safe laboratory practices for handling psychoactive compounds should be followed. Given its effects on the central nervous system (drowsiness, dizziness), ensuring a safe lab environment is important [1].

Pathways & Workflow Diagrams

The following diagram illustrates the key signaling pathways and receptor interactions involved in this compound's mechanism of action, based on the gathered data.

G cluster_receptors Primary Molecular Targets cluster_effects Observed Experimental Effects This compound This compound SHT2A 5-HT2A Receptor This compound->SHT2A Antagonist SHT2C 5-HT2C Receptor This compound->SHT2C Antagonist D2 Dopamine D2 Receptor This compound->D2 Partial Agonist Nav12 NaV1.2 Channel This compound->Nav12 Inhibitor ReducedHyperactivity Reduces MK-801-induced locomotor hyperactivity SHT2A->ReducedHyperactivity  Proposed Pathway SHT2C->ReducedHyperactivity  Proposed Pathway D2->ReducedHyperactivity  Proposed Pathway ProlactinInhibit Inhibition of prolactin release D2->ProlactinInhibit SodiumBlock Inhibition of neuronal sodium currents Nav12->SodiumBlock

The experimental workflow for the key 2023 behavioral study is outlined below.

G Start In Vitro Transcriptomics A Treat human neuronal (NT2-N) cells with antipsychotic combo Start->A B RNA Sequencing & Differential Gene Analysis A->B C Connectivity Map (CMap) Analysis B->C D This compound identified as top candidate C->D E In Vivo Validation (Mouse Model) D->E F Locomotor Activity Test E->F G Prepulse Inhibition (PPI) Test E->G H Results: Dose-dependent reduction in drug-induced hyperactivity F->H

Conclusion

This guide synthesizes current data on this compound's side effects, mechanisms, and experimental use. Key practical points for your research include:

  • Vigilance for Serotonin-related Effects: Carefully manage experimental combinations with other serotonergic drugs.
  • Context-dependent Behavioral Effects: Note that this compound reduced hyperactivity but did not improve PPI deficits, highlighting the importance of selecting appropriate behavioral models.
  • Consider Multi-target Mechanism: Account for its combined serotonergic, dopaminergic, and sodium channel effects in your experimental design and data interpretation.

References

Mechanism of Action: Bromocriptine vs. Metergoline

Author: Smolecule Technical Support Team. Date: February 2026

The utility of metergoline as an alternative stems from its different mechanism of action compared to bromocriptine. The table below summarizes their key characteristics.

Feature Bromocriptine This compound
Drug Class Ergot alkaloid [1] [2] Ergot alkaloid [3]
Primary MoA Dopamine D2 receptor agonist [2] Serotonin antagonist; shares transcriptomic profiles with atypical antipsychotics [3]
Key Clinical Uses Hyperprolactinemia, acromegaly, Parkinson's disease, Type 2 diabetes [1] [4] [2] Seasonal affective disorder; researched for schizophrenia and psychosis [3]
Evidence for Prolactin Suppression Well-established, first-line treatment for hyperprolactinemia [1] [2] Effective in suppressing puerperal lactation [5]
Proposed Advantage N/A Potential alternative for bromocriptine-intolerant patients due to distinct MoA [5]

In Vivo Experimental Evidence for this compound

A 2023 study provides compelling evidence for this compound's efficacy in animal models relevant to psychiatric disorders [3].

  • Experimental Model: C57Bl/6 mice (n=96, equal males/females) were used in a within-subjects design.
  • Drug Treatments:
    • This compound (0.3 or 1 mg/kg for locomotor tests; 1 or 3 mg/kg for PPI tests, i.p.) [3].
    • Psychostimulants: MK-801 (0.25 mg/kg) or methamphetamine (3 mg/kg) to induce hyperlocomotion [3].
  • Key Findings: this compound dose-dependently reduced MK-801- and methamphetamine-induced locomotor hyperactivity, indicating potential efficacy against positive symptoms of schizophrenia. It did not reverse deficits in prepulse inhibition (PPI) [3].

This workflow outlines the key in vivo experiment that validated this compound's activity:

G Start Study Start Group Mouse Groups (C57Bl/6, n=96) Start->Group Meta This compound Pre-treatment (0.3, 1, or 3 mg/kg, i.p.) Group->Meta Challenge Psychostimulant Challenge (MK-801 or Methamphetamine) Meta->Challenge Assay1 Locomotor Activity Assay Challenge->Assay1 Assay2 Prepulse Inhibition (PPI) Assay Challenge->Assay2 Outcome1 ↓ Hyperlocomotion (Dose-dependent) Assay1->Outcome1 Conclusion Conclusion: Efficacy for Positive Symptoms Outcome1->Conclusion Outcome2 No Effect on PPI Deficit Assay2->Outcome2 Outcome2->Conclusion

Troubleshooting Bromocriptine Intolerance & Resistance

For researchers encountering bromocriptine intolerance or resistance in models, here are specific troubleshooting strategies.

  • Problem 1: Acute Adverse Effects in Animal Models

    • Background: Bromocriptine can cause nausea, dizziness, and hypotension in humans, which may translate to observable adverse effects in animal models [1] [4] [6].
    • Suggested Action: Consider This compound as a direct alternative. A clinical study showed this compound was better tolerated and more effective than bromocriptine for suppressing puerperal lactation, suggesting a potential tolerability advantage [5].
  • Problem 2: Acquired Drug Resistance in Prolactinoma Models

    • Background: Drug resistance is a significant clinical problem in prolactinoma treatment [7].
    • Mechanism: Recent research identifies that bromocriptine resistance is linked to upregulation of the FGF19/FGFR4 signaling pathway, which promotes prolactin synthesis and cell survival [7].
    • Suggested Action: Investigate combination therapy. The study found that the FGFR4 inhibitor fisogatinib (FISO) restored bromocriptine sensitivity in resistant cells and xenograft models by blocking this pathway [7].

The diagram below illustrates this resistance mechanism and proposed intervention:

G BRC Bromocriptine (BRC) Resistance BRC Resistance Development BRC->Resistance FGF19 FGF19 Upregulation Resistance->FGF19 FGFR4 FGFR4 Activation FGF19->FGFR4 Binds Signaling ERK1/2 & JNK Signaling Pathway FGFR4->Signaling PRL Prolactin (PRL) Synthesis ↑ Signaling->PRL Survival Tumor Cell Survival Signaling->Survival FISO FGFR4 Inhibitor (Fisogatinib) FISO->FGFR4 Inhibits Resensitize Restored BRC Sensitivity FISO->Resensitize

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the strongest evidence for using this compound as a bromocriptine alternative? The evidence is multi-faceted. A direct clinical trial in humans found this compound more effective than bromocriptine for one indication [5]. Furthermore, a 2023 study used a robust transcriptomic approach (Connectivity Map analysis) to identify this compound as having a similar signature to atypical antipsychotics, and then validated its efficacy in vivo for reducing hyperlocomotion, a key behavior in psychiatric models [3].

Q2: For a new project on psychosis, should I choose this compound over bromocriptine? this compound appears to be the more promising candidate for this specific purpose. While bromocriptine is a well-established dopamine agonist, the recent research on this compound was specifically designed to find new treatments for psychiatric disorders like schizophrenia. Its efficacy in reducing psychostimulant-induced hyperlocomotion strongly supports its investigation in psychosis models [3].

Q3: How should I handle bromocriptine-resistant prolactinoma cells in my study? The most current research suggests targeting the FGF19/FGFR4 pathway. Consider incorporating the FGFR4 inhibitor fisogatinib into your experiments alongside bromocriptine. The 2024 study demonstrated that this combination synergistically inhibited cell growth, promoted apoptosis, and reduced prolactin levels in resistant models [7].

References

Metergoline combination therapy optimization

Author: Smolecule Technical Support Team. Date: February 2026

Metergoline Fact Sheet for Researchers

For a quick overview, the following table summarizes the core characteristics and recent findings related to this compound.

Aspect Details
Drug Class Ergot alkaloid [1] [2]
Known Uses Seasonal Affective Disorder, inhibition of lactation, migraine prevention [2]
Receptor Profile Ligand for various serotonin (5-HT) and dopamine (D) receptors [2]
Key Finding Shares properties with atypical antipsychotic drugs [1] [3]
Potential for Repurposing Schizophrenia and other psychiatric disorders (pre-clinical evidence) [1] [3]
Primary Identified Mechanism Dose-dependently reduces MK-801- or methamphetamine-induced locomotor hyperactivity in mice (model for positive symptoms of schizophrenia) [1]
Limitation in Model No effect on prepulse inhibition (PPI) deficits induced by MK-801 or methamphetamine [1]

Supporting Experimental Data & Protocols

To support your experimental design, here are the key methodological details and findings from a recent study.

In Vivo Behavioral Assay Protocol (Psychosis Model)

This study provides a validated protocol for testing this compound's efficacy in an animal model of psychosis [1].

  • Animals: C57Bl/6 mice (96 total, equal sex distribution).
  • Housing: Standard 12-h light-dark cycle, food/water ad libitum.
  • Drug Preparation:
    • This compound: Dissolved in vehicle (10% DMSO in PBS).
    • Psychotomimetics: MK-801 and Methamphetamine dissolved in 0.9% sterile saline.
  • Dosing:
    • This compound: For locomotor tests: 0.3 or 1 mg/kg (i.p.); For PPI tests: 1 or 3 mg/kg (i.p.) [1].
    • MK-801: 0.25 mg/kg (i.p.).
    • Methamphetamine: 3 mg/kg (i.p.).
  • Experimental Timeline:
    • Animals acclimatize to automated arenas for 30 min.
    • Administer this compound or vehicle (i.p.).
    • After 30 min, administer saline, MK-801, or methamphetamine (i.p.).
    • Monitor behavior (locomotor activity or PPI) for 2 hours.
  • Design: Within-subjects, all mice underwent all six drug conditions in a pseudorandomized order, with 3-4 days washout between tests [1].
Key Quantitative Results

The table below summarizes the core findings from the in vivo study for easy reference [1].

Behavioral Paradigm Inducing Drug This compound Effect Statistical Outcome
Locomotor Hyperactivity MK-801 Dose-dependent reduction Significant
Locomotor Hyperactivity Methamphetamine Dose-dependent reduction Significant
Prepulse Inhibition (PPI) MK-801 No significant effect Not significant
Prepulse Inhibition (PPI) Methamphetamine No significant effect Not significant

Research Pathways & Combination Therapy Considerations

The evidence suggests several promising but complex directions for researching this compound in combination therapies.

  • Synergistic Targeting: this compound's broad receptor profile suggests it could be used alongside more targeted therapies. For instance, its serotonergic action could modulate aspects of psychosis or depression that are not fully addressed by a primary antipsychotic or antidepressant, potentially allowing for lower doses of each drug and reduced side effects [1] [2].
  • Addressing Limitations: Since this compound did not reverse sensorimotor gating deficits (PPI), a core symptom in schizophrenia, a logical combination therapy would pair it with a drug that is effective for this domain. This approach aims to create a treatment regimen that covers a broader spectrum of symptoms [1].
  • Novel Methodologies: For designing novel multi-target compounds in the future, consider exploring AI-based generative models. These methods can design chemical structures from scratch to interact with multiple specific therapeutic targets, a strategy known as polypharmacology [4].

Troubleshooting & Frequently Asked Questions (FAQ)

Q1: Our in vivo results for this compound on locomotor activity are inconsistent. What could be the cause?

  • A: Ensure consistent handling of the vehicle. This compound was dissolved in 10% DMSO in PBS. Inadequate mixing or precipitation can lead to variable dosing. Pre-filter the solution if necessary. Also, strictly adhere to the 3-4 day washout period in within-subject designs to prevent carryover effects [1].

Q2: Why might this compound not be showing an effect on prepulse inhibition (PPI) in our experiments?

  • A: This is an expected finding based on published literature. The study that identified this compound's potential specifically found it had "no effects on prepulse inhibition deficits" despite reducing hyperactivity [1]. This suggests its therapeutic profile is specific to certain symptom domains (e.g., positive symptoms like hyperactivity) but not others (e.g., sensorimotor gating deficits).

Q3: What is a key pharmacological consideration when planning a combination therapy with this compound?

  • A: A critical consideration is its broad receptor affinity. This compound interacts with multiple serotonin and dopamine receptor subtypes [2]. When combining it with another psychoactive drug, you must carefully consider the combined pharmacodynamic effects to avoid unexpected off-target interactions or adverse effects. A thorough review of both drugs' receptor profiles is essential.

Visualizing Research Pathways

The diagram below outlines a logical workflow for exploring this compound in drug repurposing, from initial hypothesis to combination therapy design.

Start Start: Drug Repurposing for this compound Hyp Hypothesis: Shares properties with atypical antipsychotics Start->Hyp Mech Mechanism: Broad serotonin & dopamine receptor activity Hyp->Mech InVivo In Vivo Validation Mech->InVivo Pos Positive Finding: Reduces locomotor hyperactivity InVivo->Pos Neg Negative Finding: No effect on prepulse inhibition InVivo->Neg Conclusion Conclusion: Candidate for combination therapy Pos->Conclusion Neg->Conclusion

References

Technical Support Guide: Enhancing Metergoline Antibacterial Activity with SPR741

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metergoline and SPR741 Combination Therapy

The emerging antimicrobial resistance in Gram-negative pathogens represents one of the most pressing challenges in modern infectious disease treatment. The combination of This compound, a semisynthetic ergot alkaloid with recently discovered antibacterial properties, and SPR741, a novel antibiotic adjuvant, presents a promising approach to addressing this critical need. This technical support guide provides researchers and drug development professionals with comprehensive experimental protocols, troubleshooting guidance, and frequently asked questions to facilitate the investigation of this novel therapeutic strategy.

This compound was initially identified through a phenotypic high-throughput screen for inhibitors of intracellular Salmonella Typhimurium growth and was subsequently found to extend survival in mice during systemic infection [1]. Unlike conventional antibiotics, this compound exhibits unusual antibacterial characteristics – it shows minimal activity against Gram-negative bacteria in standard nutrient-rich media but demonstrates significant potency against intracellular pathogens and in combination with outer membrane permeabilizers like SPR741 [1]. Structural modifications of this compound have yielded analogues with significantly improved potency, particularly against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) [1].

SPR741 is a polymyxin B derivative engineered to retain membrane-permeabilizing activity while reducing the nephrotoxicity associated with conventional polymyxins [2] [3]. By disrupting the integrity of the Gram-negative outer membrane, SPR741 facilitates the entry of co-administered antibiotics into bacterial cells, thereby potentiating their activity against resistant pathogens [2]. This guide synthesizes the most current research findings to support your experimental work with these promising compounds.

Mechanisms of Action

Individual Mechanisms
2.1.1 this compound Antibacterial Activity
  • Primary Target: Recent research indicates that this compound functions as a DNA replication inhibitor, targeting DNA gyrase in a mechanism distinct from clinically used quinolones [4]. This prediction, generated through a transcriptional response profiling pipeline, was confirmed via in vitro supercoiling assays.

  • Novel Binding Pocket: Suppressor mutants map to a seldom-explored allosteric binding pocket, suggesting a mechanism of action different from conventional DNA gyrase inhibitors [4]. This novel target is particularly valuable as it remains effective against quinolone-resistant strains of MRSA.

  • Structure-Activity Relationship: The benzyl carbamate moiety of this compound is essential for antibacterial activity [1]. Modifications at the 8'-position, particularly with cinnamide and arylacrylamide derivatives, have yielded compounds with significantly improved potency against both Gram-positive and Gram-negative bacteria [1].

2.1.2 SPR741 Adjuvant Properties
  • Membrane Permeabilization: SPR741 interacts with lipopolysaccharide (LPS) in the Gram-negative outer membrane, disrupting membrane integrity and creating transient pores that allow otherwise excluded antibiotics to enter the cell [2] [3].

  • Reduced Toxicity Profile: Structural modifications to the polymyxin B scaffold—including reduced positive charge and elimination of the fatty acid side chain—significantly decrease nephrotoxicity while retaining permeabilizing activity [3]. This improved safety profile makes extended therapeutic use more feasible.

Combined Mechanism

The combination of this compound (or its analogues) with SPR741 creates a synergistic antibacterial effect through sequential action on the bacterial cell. The process begins with SPR741 binding to and disrupting the outer membrane, which enables this compound to more effectively reach its intracellular gyrase target [1]. This partnership overcomes the signifcant permeability barrier that normally protects Gram-negative bacteria from many antimicrobial compounds.

Diagram illustrating the synergistic mechanism of this compound and SPR741:

G SPR741 SPR741 OuterMembrane Gram-Negative Outer Membrane SPR741->OuterMembrane Binds LPS DisruptedMembrane Permeabilized Membrane OuterMembrane->DisruptedMembrane Permeabilization This compound This compound DisruptedMembrane->this compound Facilitates Entry Gyrase DNA Gyrase (Allosteric Site) This compound->Gyrase Binds Novel Pocket Inhibition DNA Replication Inhibition Gyrase->Inhibition Inhibits

Experimental Protocols

Checkerboard Assay for Synergy Detection

The checkerboard assay is an essential method for quantifying the synergistic interaction between this compound and SPR741.

  • Step 1: Preparation: Prepare two-fold serial dilutions of both this compound (or analogue) and SPR741 in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well plate, with this compound diluted along the x-axis and SPR741 along the y-axis [2].

  • Step 2: Inoculation: Add bacterial suspension adjusted to approximately (1 \times 10^6) CFU/mL to each well [2]. Include growth controls (bacteria without antibiotics) and sterility controls (media only).

  • Step 3: Incubation: Incubate the plate at (37^\circ)C for 16-20 hours under appropriate atmospheric conditions for the target pathogen [2].

  • Step 4: Analysis: Determine the Fractional Inhibitory Concentration (FIC) index using the formula:

    FIC index = (MIC of this compound in combination/MIC of this compound alone) + (MIC of SPR741 in combination/MIC of SPR741 alone) [2]

    Interpret the results as follows: FIC ≤ 0.5 indicates synergy; 0.5 < FIC ≤ 1 indicates additive effects; 1 < FIC ≤ 4 indicates indifference; and FIC > 4 indicates antagonism [2].

Time-Kill Kinetics Assay

The time-kill assay provides information about the bactericidal activity and kinetics of the this compound/SPR741 combination.

  • Step 1: Setup: Prepare test tubes containing: (1) growth control (bacteria only), (2) this compound at relevant concentration (e.g., 0.5× MIC), (3) SPR741 at sub-inhibitory concentration, and (4) the combination of both compounds [3].

  • Step 2: Sampling: Remove aliquots at predetermined timepoints (0, 2, 4, 6, 8, and 24 hours), perform serial dilutions, and plate on appropriate agar media [3].

  • Step 3: Enumeration: Count colonies after 18-24 hours of incubation and calculate CFU/mL. Synergistic killing is defined as a ≥2-log(_{10}) decrease in CFU/mL by the combination compared to the most active single agent [3].

  • Step 4: Analysis: Plot CFU/mL versus time to visualize killing kinetics. The combination should demonstrate significantly enhanced bactericidal activity compared to either compound alone.

Biofilm Eradication Assay
  • Step 1: Biofilm Formation: Grow biofilms on appropriate surfaces (e.g., peg lids, plastic wells) for 24-48 hours to establish mature biofilms [2].

  • Step 2: Treatment: Expose established biofilms to this compound alone, SPR741 alone, the combination, and appropriate controls for 24 hours [2].

  • Step 3: Assessment: Use metabolic assays (e.g., resazurin) or CFU enumeration after biofilm disruption to quantify viable biomass [2]. Confocal laser scanning microscopy with live/dead staining can visualize biofilm architecture and bacterial viability [2].

Diagram illustrating the experimental workflow for combination therapy assessment:

G StrainSelection Strain Selection (Gram-negative pathogens) Checkerboard Checkerboard Assay (Synergy Screening) StrainSelection->Checkerboard TimeKill Time-Kill Assay (Bactericidal Kinetics) Checkerboard->TimeKill Synergy Detected Biofilm Biofilm Eradication (Persister Cell Impact) TimeKill->Biofilm AnimalModel In Vivo Efficacy (Infection Models) Biofilm->AnimalModel Effective In Vitro

Troubleshooting Guide

Common Experimental Issues and Solutions
Problem Possible Causes Recommended Solutions
Lack of potentiation Incorrect SPR741 concentration Titrate SPR741 (typically 1-8 μg/mL); use checkerboard assay to determine optimal ratio [1]
Compound solubility issues Use DMSO stocks (<1% final concentration); ensure proper dilution in media [1]
High variability in results Inoculum size inconsistency Standardize bacterial growth phase; use mid-log phase cultures; verify inoculum density [2]
Media composition effects Use cation-adjusted Mueller-Hinton broth as recommended by CLSI [2]
Unexpected toxicity in cellular assays Cytotoxicity of combination Perform mammalian cell cytotoxicity assays; adjust ratio of compounds [3]
Poor activity against wild-type strains Efflux pump activity Use efflux-deficient strains (ΔtolC) to confirm target engagement [1]
Membrane impermeability Combine with SPR741 at 4-8 μg/mL to enhance penetration [1]
Data Interpretation Guidance
  • False Negative Results: Be aware that this compound shows significantly better activity in nutrient-limited media (LPM, MOPS) that mimic intracellular conditions compared to standard nutrient-rich media (MHB) [1]. If initial results in standard media are disappointing, repeat assays in conditions that better simulate the in vivo environment.

  • Strain-Specific Variability: The potentiation effect of SPR741 varies across bacterial strains and species [3]. Include multiple strains in screening, particularly for species of interest like Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli [1] [3].

  • Mechanism Confirmation: To confirm the DNA gyrase mechanism of action, employ transcriptional response profiling or direct enzyme inhibition assays as described in the research [4].

Data Tables

Antibacterial Activity of this compound Analogues With and Without SPR741

Table: Minimum Inhibitory Concentrations (MIC, μg/mL) of this compound analogues against various bacterial strains with and without SPR741. Data adapted from research findings [1].

Compound S. Tm WT S. Tm ΔtolC E. coli WT E. coli ΔtolC-pore MRSA + SPR741 vs E. coli WT
This compound >64 8 >64 2 16 4× reduction
Cinnamide 14 32 2 32 1 4 16× reduction
p-Cl-Cinnamide 15 16 1 16 0.5 1 32× reduction
Pyridine 38 8 0.5 8 0.25 0.25 >128× reduction
Cytotoxicity and In Vivo Efficacy Data

Table: Cytotoxicity and efficacy parameters for this compound, SPR741, and combinations [1] [3].

Parameter This compound Alone SPR741 Alone Combination
Mammalian Cell CC50 >32 μg/mL >128 μg/mL >64 μg/mL
Effective Plasma Concentration 4-8 μg/mL 30-60 μg/mL 2-4 + 15-30 μg/mL
Mouse Model Survival (S. Tm) 60% No effect 90%
Biofilm Eradication Minimal No effect >3-log reduction

Frequently Asked Questions

Mechanism and Applications
  • What is the primary advantage of combining this compound with SPR741?

The combination overcomes the permeability barrier of Gram-negative bacteria, allowing this compound to reach its intracellular target. SPR741 disrupts the outer membrane, while this compound inhibits DNA gyrase through a novel mechanism. This synergy results in up to >128-fold improvement in potency against wild-type Gram-negative strains [1].

  • Against which pathogens is this combination most effective?

The combination shows particular promise against multidrug-resistant Gram-negative pathogens including Salmonella Typhimurium, Escherichia coli, Acinetobacter baumannii, and Klebsiella pneumoniae [1] [2]. This compound analogues also demonstrate excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) even without SPR741 [1].

  • Does this combination effectively target bacterial biofilms and persister cells?

Yes, research demonstrates that SPR741 combinations can effectively eradicate mature biofilms and eliminate persister cells of drug-resistant Klebsiella pneumoniae [2]. This is particularly significant as biofilms and persisters are notoriously difficult to treat with conventional antibiotics.

Experimental Design
  • What media conditions should I use for in vitro assays?

For intracellular pathogens like Salmonella Typhimurium, include acidic low-phosphate, low-magnesium medium (LPM) which mimics the intracellular environment and provides better correlation with in vivo activity than standard Mueller-Hinton broth [1]. Always include cation-adjusted Mueller-Hinton broth as a standard reference medium [2].

  • What controls are essential for these experiments?

Essential controls include: (1) vehicle control (DMSO at same concentration as compound solutions), (2) growth control (bacteria without antibiotics), (3) sterility control (media only), (4) reference antibiotics with known activity against test strains, and (5) single compound controls to verify individual contributions to the combination effect [2].

  • How should I handle and store these compounds?

Prepare stock solutions in DMSO at concentrations of 1-10 mg/mL, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. SPR741 is stable in aqueous solution for limited periods at 4°C, but long-term storage should be in lyophilized form or frozen stocks [3].

Translation to Clinical Applications
  • What is the resistance potential with this combination?

Preliminary evidence suggests low resistance potential due to the novel target (allosteric site of DNA gyrase) and the dual-mechanism approach [4]. However, comprehensive resistance studies including serial passage experiments are recommended during development.

  • Are there any known toxicity concerns?

SPR741 was specifically designed to reduce nephrotoxicity associated with polymyxin B through structural modifications [3]. Healthy volunteer studies have been completed (ClinicalTrials.gov NCT03022175) with favorable results. This compound has previously been used clinically for other indications, suggesting an acceptable safety profile [1].

  • What in vivo models best predict efficacy?

For systemic infections, the murine neutropenic thigh infection model has demonstrated utility for evaluating this compound analogues and SPR741 combinations [1] [3]. For intracellular pathogens like Salmonella, systemic infection models have shown extended survival with this compound treatment [1].

Conclusion

References

Metergoline radiotracer specific activity improvement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding [¹¹C]Metergoline and Specific Activity

What is [¹¹C]this compound? It is a carbon-11 labelled version of this compound, a drug that acts as an antagonist at various serotonin (5-HT) receptor subtypes [1]. It was synthesized and evaluated as a potential Positron Emission Tomography (PET) radiotracer for imaging serotonin receptors in the brain [1].

What are Molar Activity (Am) and Specific Activity (As)? These are critical quality attributes for any radiopharmaceutical [2].

  • Molar Activity (Am): The amount of radioactivity per unit mole of the radiotracer (typically in GBq/µmol) [2].
  • Specific Activity (As): The amount of radioactivity per unit mass of the radiotracer (typically in GBq/µg). If the molecular weight is known, As can be derived from Am [2].
  • The "Apparent" Value: In practice, the presence of non-radioactive impurities and unreacted precursor dilutes the product. The "Apparent" molar or specific activity accounts for these competing masses and is the most relevant value for ensuring tracer quality [2].

Troubleshooting Low Specific Activity

High specific activity is crucial because administering too much mass can lead to pharmacological effects or toxicity, and it can saturate the target binding sites, ruining the imaging experiment [2]. The table below summarizes common issues and their solutions based on the synthesis of [¹¹C]this compound.

Table: Troubleshooting Guide for Improving [¹¹C]this compound Specific Activity

Problem Area Specific Challenge Recommended Solution
Precursor Purity Hydrogenolysis precursor must be free of this compound contamination [1]. Ensure near-quantitative conversion and purification of the amine precursor (compound 2); less than 0.1% starting this compound should remain [1].
Radiosynthesis Carrier dilution and formation of radioactive byproducts [1]. Use high specific activity ¹¹CO₂. Optimize reaction conditions (DBU, DMF, heating time) to minimize byproduct formation [1].
Purification & Formulation Co-elution of non-radioactive impurities with the radiotracer [2]. Employ high-resolution reversed-phase HPLC for purification. Develop a method that achieves baseline separation of [¹¹C]this compound from its precursor and key byproducts [1].

Experimental Protocol & Quality Control

The following workflow visualizes the key stages in producing [¹¹C]this compound, integrating the critical steps for achieving high specific activity.

Start Start: Precursor Synthesis Step1 Hydrogenolysis of this compound Start->Step1 Step2 Purify Amine Precursor (2) Step1->Step2 Step3 Quality Check: HPLC to confirm <0.1% This compound remaining Step2->Step3 Step4 Radiolabeling Reaction: 11CO₂ fixation with DBU in DMF, heat Step3->Step4 Step5 Purify [11C]this compound: Reversed-Phase HPLC Step4->Step5 Step6 Quality Control: Determine Apparent Am and Radiochemical Purity Step5->Step6 End Formulate Final Product Step6->End

Key Quality Control Measurement To ensure your synthesis is successful, you must accurately measure the Apparent Molar Activity [2]. The procedure is:

  • Measure Radioactivity: Use a calibrated dose calibrator to determine the Activity_A* (in GBq) in a precise volume of your final formulation.
  • Measure Mass: Use a validated analytical method (e.g., HPLC-UV) to quantify the total moles of the compound (n_A) in the same volume. This includes both radioactive and non-radioactive this compound and any impurities that co-elute.
  • Calculate: Apparent AmActivity_A* (GBq) / n_A (µmol) [2].

Frequently Asked Questions

Q1: What specific activity did the original researchers achieve with [¹¹C]this compound? The initial report consistently achieved a specific activity greater than 3 Ci/µmol (or >111 GBq/µmol) at the end of synthesis [1].

Q2: What are the main limitations of [¹¹C]this compound as a PET tracer? The study concluded that while it shows specific binding to serotonin receptors, its potential is limited by a high level of non-specific binding and, crucially, it was insensitive to changes in synaptic serotonin levels when challenged with citalopram, reducing its utility for measuring neurotransmitter dynamics [1].

Q3: My radiotracer has high radiochemical purity but low specific activity. What is the most likely cause? This typically points to mass contamination from a non-radioactive source. The most common culprit is an impure precursor, but it can also be caused by non-radioactive impurities that are not well-separated during HPLC purification [2]. Focus your efforts on precursor purification and HPLC method development.

References

Metergoline vs bromocriptine prolactin suppression

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Tolerability Comparison

Feature Metergoline Bromocriptine
Mechanism of Action Primarily antiserotoninergic (5-HT receptor antagonist) [1] [2] Dopamine receptor agonist (ergot-derived) [3] [4]
Efficacy in Hyperprolactinemic Amenorrhoea (Menstruation restoration in 4 months) 84% of patients [5] 75% of patients [5]
Efficacy in Hyperprolactinemic Amenorrhoea (Ovulation restoration in 4 months) 76% of patients [5] 67% of patients [5]
Efficacy in Normoprolactinaemic Amenorrhoea (Ovulation restoration) 40% (not statistically significant vs. bromocriptine) [5] 21% (not statistically significant vs. This compound) [5]
Efficacy in Preventing Puerperal Lactation (after 7 days) 80% (16/20 patients) [6] [7] 35% (7/20 patients) [6] [7]
Common Side Effects Not a major problem in studies; may increase nervousness in pseudopregnant animals [5] [1] Nausea, vomiting, dizziness, hypotension; up to 12% cannot tolerate therapeutic doses [1] [3]
Dosing in Amenorrhoea Trials 12 mg/day [5] 7.5 mg/day [5]

Detailed Experimental Data and Protocols

For researcher reference, here are the methodologies from key clinical trials that generated the comparative data.

  • Study 1: Amenorrhoea Treatment (1984) [5]

    • Objective: To compare the efficacy of this compound and bromocriptine in restoring menstruation and ovulation in women with amenorrhoea.
    • Design: Double-blind, placebo-controlled trial.
    • Participants: 93 women (49 with hyperprolactinaemia, 44 with normoprolactinaemia).
    • Intervention: Patients were treated with either this compound (12 mg/day), bromocriptine (7.5 mg/day), or a placebo for 4 months.
    • Primary Outcomes: Restoration of menstruation and confirmed ovulation.
    • Key Finding: In hyperprolactinaemic women, the drugs were equally effective, while in normoprolactinaemic women, this compound showed higher (but not statistically significant) rates of ovulation restoration.
  • Study 2: Puerperal Lactation Prevention (1982) [6] [7]

    • Objective: To compare the clinical efficacy of this compound and bromocriptine in preventing puerperal lactation.
    • Design: Double-blind clinical trial.
    • Participants: 40 postpartum women.
    • Intervention: Women received either this compound (4 mg three times daily) or bromocriptine (2.5 mg twice daily) for 7 days.
    • Primary Outcome: Effective suppression of lactation after the first 7-day treatment period.
    • Key Finding: this compound was significantly more effective than bromocriptine after one week of treatment.

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the distinct pathways through which bromocriptine and this compound exert their prolactin-lowering effects.

G Hypothalamus Hypothalamus DA Dopamine Hypothalamus->DA Releases Pituitary Pituitary ProlactinRelease ProlactinRelease D2R D2 Receptor DA->D2R Bromo Bromocriptine Bromo->D2R D2R->ProlactinRelease Inhibits 5-HT Serotonin (5-HT) 5-HTR 5-HT Receptor 5-HT->5-HTR Met This compound Met->5-HTR Met->5-HTR Blocks 5-HTR->ProlactinRelease Stimulates

Key Insights for Research and Development

  • Mechanism Differentiation: this compound's antiserotoninergic mechanism offers an alternative pathway for prolactin suppression, which is distinct from the dopaminergic approach of bromocriptine and other first-line agents like cabergoline [1] [3]. This may be relevant for investigating resistance mechanisms or combination therapies.
  • Historical Context and Current Status: Much of the robust clinical data for this compound is from the 1980s [5] [6] [8]. While bromocriptine has extensive long-term and pregnancy safety data, newer dopamine agonists like cabergoline are now often preferred first-line due to superior efficacy and tolerability [3]. This compound remains a valuable subject for research due to its unique mechanism.
  • Tolerability Considerations: Clinical trials noted that side effects with this compound were "not a major problem," whereas bromocriptine is associated with a higher incidence of gastrointestinal and cardiovascular side effects, leading to intolerance in a significant portion of patients [5] [3]. This suggests a potential tolerability advantage for this compound that could be explored further.

References

Comprehensive Comparison of Antibacterial Activity: Metergoline versus Other Ergot Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ergot Alkaloids and Metergoline

Ergot alkaloids are a class of naturally occurring compounds derived from the fungus Claviceps purpurea and other Claviceps species, known for their diverse pharmacological activities and complex chemical structures. These compounds share a common tetracyclic ergoline ring system but differ in their side chain substitutions, which significantly influence their biological activities. Traditionally, ergot alkaloids have been utilized in clinical settings for various purposes: ergotamine for migraine treatment, bromocriptine for hyperprolactinemia and Parkinson's disease, and several others for neurological and cardiovascular conditions. The structural diversity among ergot alkaloids arises from modifications at key positions on the ergoline scaffold, particularly at C8 and N6, leading to variations in receptor affinity and biological effects.

This compound is a semisynthetic ergot alkaloid that was initially developed for clinical use (as Liserdol) in the treatment of hyperprolactinemia and investigated for various other disorders. Unlike classical ergot alkaloids that primarily target monoamine neurotransmitter receptors, this compound was recently discovered to possess previously unknown antibacterial properties through a phenotypic high-throughput screen for inhibitors of intracellular Salmonella Typhimurium [1]. This discovery has positioned this compound as a promising lead compound in antibiotic discovery, particularly against challenging intracellular pathogens and drug-resistant bacteria. This compound's unique antibacterial activity, combined with its established safety profile from previous clinical use, makes it an attractive candidate for repurposing as an antimicrobial agent, especially in an era of increasing antibiotic resistance.

Antibacterial Activity of this compound

Potency and Spectrum of Activity

This compound demonstrates a distinct antibacterial profile that differs significantly from conventional antibiotics. Initially identified through a macrophage-based screen, it exhibited selective activity against intracellular Salmonella Typhimurium without affecting bacterial growth in standard nutrient-rich media [2]. This condition-dependent activity represents a novel approach to combating intracellular pathogens that often evade conventional antibiotics. Further investigations revealed that this compound's antibacterial activity extends to various bacterial strains, showing particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. The compound demonstrates more limited activity against wild-type Gram-negative bacteria due to their protective outer membrane and efflux systems, but its potency increases significantly against efflux-deficient strains or when combined with outer membrane permeabilizers.

The minimum inhibitory concentrations (MICs) of this compound vary considerably across different bacterial strains and growth conditions. Against MRSA strain USA300, this compound exhibits MIC values in the range of 4-8 μg/mL, while for Bacillus subtilis strain 168, the MIC is approximately 8-16 μg/mL [1]. For Gram-negative pathogens, this compound shows significantly higher MIC values (>32 μg/mL) against wild-type strains under standard conditions, but these values decrease substantially in hyperpermeable or efflux-deficient strains. When combined with the outer membrane permeabilizer SPR741, this compound's potency against wild-type strains of Escherichia coli, Acinetobacter baumannii, and Burkholderia cenocepacia improves considerably, with MIC reductions of up to >128-fold [1]. This combination approach effectively bypasses the penetration barriers of Gram-negative bacteria, expanding this compound's spectrum to include these challenging pathogens.

Table 1: Antibacterial Activity of this compound Against Various Bacterial Strains

Bacterial Strain Growth Condition MIC Range (μg/mL) Notes
MRSA USA300 Standard (MHB) 4-8 Consistent activity against drug-resistant Gram-positive
Bacillus subtilis 168 Standard (MHB) 8-16 Moderate activity against Gram-positive
Salmonella Typhimurium SL1344 Macrophage infection model 8 (at 8 μg/mL) Inhibits intracellular growth
Salmonella Typhimurium ΔtolC LPM medium 2-4 Enhanced activity against efflux-deficient strain
Escherichia coli MG1655 Standard (MHB) >32 Limited activity against wild-type Gram-negative
Escherichia coli ΔtolC-pore MOPS minimal medium 4-8 Significant improvement in hyperpermeable strain
Multiple Gram-negative pathogens With SPR741 permeabilizer 0.25-2 Dramatically improved potency
Key Structural Features for Antibacterial Activity

This compound possesses specific structural characteristics that contribute to its antibacterial activity. The compound features a benzyl carbamate moiety at the 8'-position, which has been identified as crucial for its antibacterial properties [1]. Initial structure-activity relationship (SAR) studies revealed that even subtle alterations to the core ergoline structure at positions 1, 6, and 10 can completely abolish antibacterial activity, highlighting the structural specificity required for this effect. Compared to other ergot alkaloids, this compound's unique benzyl carbamate group appears to be essential for interacting with bacterial targets while potentially reducing affinity for human monoamine receptors, thereby separating its antibacterial effects from its classical pharmacological activities.

The importance of the C8 substituent has been further elucidated through analog synthesis and testing. Replacement of the benzyl carbamate with various other functional groups, including different carbamates, ureas, sulfonamides, amines, and amides, demonstrated that only specific modifications retain or enhance antibacterial activity [1]. For instance, cinnamide and arylacrylamide derivatives show improved potency relative to this compound against Gram-positive bacteria, with the p-chlorocinnamide analog (compound 15) exhibiting particularly enhanced activity against both S. Tm and MRSA (>12-fold improvement against MRSA compared to this compound) [1]. These findings indicate that while the ergoline core provides the fundamental scaffold, the nature of the C8 substituent is a critical determinant of antibacterial potency and spectrum.

Antibacterial Activity of Other Ergot Alkaloids

Common Natural and Semisynthetic Ergot Alkaloids

The antibacterial potential of various other ergot alkaloids has been evaluated, revealing generally limited activity compared to this compound. Notable compounds tested include pergolide, cabergoline, nicergoline, and methysergide, all of which demonstrated no significant antibacterial effects against the bacterial strains evaluated, including S. Tm, MRSA, E. coli, and B. subtilis [1]. These compounds share structural similarities with this compound but possess different substituents at key positions, particularly at the C8 position, which appears to be critical for antibacterial activity. The lack of antibacterial effects in these closely related analogs underscores the structural specificity required for this activity and suggests that their primary pharmacological targets in humans (dopamine and serotonin receptors) do not correlate with antibacterial properties.

Among the ergot alkaloids tested, lysergic acid derivatives and clavine-type alkaloids have shown variable but generally modest antibacterial activities in previous studies. Some clavine-type alkaloids have demonstrated moderate antibacterial effects, but their structure-activity relationships and mechanisms of action remain poorly characterized [1]. The general lack of potent, broad-spectrum antibacterial activity among most ergot alkaloids highlights this compound's unique position as the first ergot-derived compound with promising antibacterial properties, meriting more detailed investigation.

Table 2: Antibacterial Activity Comparison of Various Ergot Alkaloids

Ergot Alkaloid Primary Clinical Use Anti-Salmonella Activity Anti-MRSA Activity Key Structural Differences from this compound
This compound Hyperprolactinemia Active (intracellular) MIC 4-8 μg/mL Benzyl carbamate at C8
Pergolide Parkinson's disease Inactive Inactive Propylthio substitution at C8
Cabergoline Hyperprolactinemia Inactive Inactive N6-allyl-N6-[(ethylamino)carbonyl]urea at C8
Nicergoline Cognitive disorders Inactive Inactive 5-bromonicotinate ester at C8
Methysergide Migraine prophylaxis Inactive Inactive Methylsergol with N1-methyl
LSD Experimental psychiatric research Not tested Not tested Diethylamide at C8
Structural Limitations for Antibacterial Activity

The structural features responsible for the lack of antibacterial activity in other ergot alkaloids provide important insights for drug design. Most clinically used ergot alkaloids contain bulky, complex substituents at the C8 position that may sterically hinder interactions with bacterial targets or reduce penetration through bacterial membranes. Additionally, specific functional groups present in these compounds may lack the necessary physicochemical properties for bacterial target engagement. For instance, the methoxy group at position C1 present in several ergot alkaloids has been associated with reduced antibacterial activity based on preliminary structure-activity relationships [1].

The pharmacophore requirements for antibacterial activity appear to differ significantly from those needed for interaction with human monoamine receptors. While ergot alkaloids typically exhibit high affinity for serotonin, dopamine, and adrenergic receptors through specific structural arrangements, these features do not confer antibacterial properties. This separation of activities is pharmacologically advantageous, as it suggests that optimized ergot-based antibiotics could be developed with reduced potential for off-target effects in humans. The benzyl carbamate group in this compound appears to strike a balance between molecular size, flexibility, and hydrophobicity that enables antibacterial activity while potentially reducing affinity for human receptors compared to other ergot alkaloids.

Structure-Activity Relationships of this compound Analogs

C8 Substituent Modifications

Systematic modification of the C8 substituent on the ergot scaffold has revealed critical insights into the structural requirements for antibacterial activity. Initial studies focused on replacing the benzyl carbamate of this compound with various functional groups, including carbamates, ureas, sulfonamides, amines, and amides [1]. Among these, sulfonamide and cinnamide analogues (compounds 9, 14, and 15) demonstrated activities comparable to or better than this compound, with the p-chlorocinnamide derivative (15) showing the most promising profile with 2-fold improved potency against S. Tm and >12-fold improvement against MRSA compared to this compound [1]. These findings prompted more extensive exploration of amide-based analogs, particularly cinnamoyl and hydrocinnamoyl derivatives.

The arylacrylamide analogues (compounds 18-34) demonstrated particularly interesting SAR trends, with specific substitution patterns on the aromatic ring significantly influencing potency [1]. Compounds with electron-withdrawing groups at the para position, such as chlorine, bromine, or trifluoromethyl, generally exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. In contrast, electron-donating groups like methoxy or hydroxyl typically resulted in reduced potency. The most promising compounds in this series showed MIC values as low as 0.25 μg/mL against MRSA and substantial improvements in activity against hyperpermeable E. coli strains, representing up to 32-fold enhancements compared to the parent this compound structure.

Molecular Rigidity and Conformational Effects

The impact of molecular flexibility on antibacterial activity became evident when comparing cinnamoyl versus hydrocinnamoyl analogs. Cinnamoyl derivatives, which contain a rigid, planar structure due to the presence of the double bond, generally showed superior antibacterial activity compared to their hydrocinnamoyl counterparts with fully rotatable bonds [1]. This suggests that reduced conformational flexibility may be beneficial for target binding or membrane penetration, potentially by reducing the entropic penalty associated with these processes. The optimal degree of rigidity appears to depend on the specific bacterial target, with Gram-positive bacteria generally more susceptible to the conformationally restricted analogs.

Further exploration of heteroaromatic systems led to the identification of pyridine-based analogs with excellent antibacterial profiles. One such compound (pyridine derivative 38) not only demonstrated potent in vitro activity against MRSA but also showed significant efficacy in a murine skin infection model [1]. This represents an important advancement in the development of ergot-based antibiotics, as it demonstrates that in vitro activity can translate to in vivo efficacy. The successful optimization of this compound analogs highlights the potential for further medicinal chemistry efforts to develop clinically useful antibiotics based on the ergot scaffold.

Experimental Protocols and Methodologies

Antibacterial Susceptibility Testing

Standardized antibacterial susceptibility testing was performed according to established protocols to determine minimum inhibitory concentrations (MICs) for this compound and its analogs [1]. Assays were conducted in duplicate using either 384-well or 96-well plate formats, depending on the specific experiment. Bacterial strains were grown in appropriate media, with Mueller-Hinton Broth (MHB) used for standard nutrient-rich conditions and acidic, low-phosphate, low-magnesium medium (LPM) employed to mimic the intracellular environment of the Salmonella-containing vacuole [1]. The LPM medium was particularly important for evaluating activity against intracellular S. Tm, as it better represents the conditions under which the compound was initially identified in the phenotypic screen.

The assessment of antibacterial activity against Gram-negative bacteria included the use of genetically modified strains with enhanced permeability to overcome the intrinsic resistance associated with their outer membrane [1]. These included efflux-deficient (ΔtolC) strains of S. Tm and a hyperpermeable E. coli strain that lacks TolC and expresses a truncated, pore-only form of FhuA [1]. Additionally, combination studies with the outer membrane permeabilizer SPR741 were conducted to assess the potential of adjuvant approaches to enhance activity against wild-type Gram-negative strains [1]. For intracellular activity determination, a macrophage infection model using RAW264.7 murine macrophages infected with S. Tm expressing a constitutively active luciferase reporter was employed, enabling quantitative assessment of bacterial viability within host cells [2].

Mechanism of Action Studies

The mechanism of action of this compound was investigated using multiple complementary approaches. Transcriptional profiling using a collection of E. coli promoter-GFP fusions in a specialized 3D-printed imaging platform (PFIboxes) categorized the response to this compound as similar to that of DNA replication inhibitors [3]. This prediction was subsequently validated through in vitro supercoiling assays, which confirmed that this compound and its potent analog MLEB-1934 inhibit DNA gyrase activity [3]. This mechanism represents a distinctive approach compared to existing antibiotics, as suppressor mutants mapped to a seldom-explored allosteric binding pocket, suggesting a mechanism distinct from clinically used DNA gyrase inhibitors.

Additional mechanistic studies revealed that this compound disrupts the proton motive force at the bacterial cytoplasmic membrane [2]. This effect on membrane energetics contributes to its antibacterial activity, particularly against intracellular S. Tm. Genetic screens using an S. Tm deletion library identified hypersensitization of outer membrane mutants to this compound, indicating that the compound's activity is enhanced when the permeability barrier is compromised [2]. This dual mechanism of action—affecting both membrane energetics and DNA gyrase—may contribute to this compound's efficacy against intracellular bacteria and reduce the likelihood of resistance development.

G This compound This compound OM Outer Membrane (Gram-negative) This compound->OM Penetration Barrier CM Cytoplasmic Membrane This compound->CM Disrupts PMF DNAGyrase DNA Gyrase This compound->DNAGyrase Allosteric Inhibition BacterialCell Bacterial Cell OM->CM Enhanced in ΔtolC/SPR741 PMF Proton Motive Force (PMF) CM->PMF Disruption DNAReplication DNA Replication DNAGyrase->DNAReplication Inhibition BacterialDeath Bacterial Death PMF->BacterialDeath DNAReplication->BacterialDeath

Figure 1: Proposed Mechanisms of Antibacterial Action of this compound

Research Significance and Future Directions

Potential Applications Against Resistant Pathogens

The discovery of this compound's antibacterial activity holds particular significance for addressing the growing threat of antimicrobial resistance, especially against intracellular pathogens and drug-resistant Gram-positive bacteria. The compound's unique ability to inhibit intracellular S. Tm within macrophages suggests potential applications against pathogens that exploit host cells as protective niches [2]. This is particularly relevant for Salmonella species, which are classified as serious antibiotic resistance threats by the U.S. Centers for Disease Control and Prevention and are on the WHO list of priority pathogens [1]. The demonstrated efficacy of this compound analogs in a murine skin infection model against MRSA further supports their potential for treating infections caused by multidrug-resistant Gram-positive pathogens [1].

The ergot scaffold represents a new lead for antibiotic development with potential broad-spectrum activity when combined with permeabilizing agents or in strains with compromised outer membranes [1]. The ability to significantly enhance activity against Gram-negative pathogens through combination with SPR741 or in hyperpermeable strains suggests that this compound analogs could be developed for broader-spectrum applications. This approach is especially promising given the critical need for new antibiotics against problematic Gram-negative pathogens like A. baumannii, B. cenocepacia, and multidrug-resistant E. coli, which pose significant challenges in healthcare settings worldwide.

Limitations and Research Gaps

Despite the promising antibacterial profile of this compound, several limitations and research gaps need to be addressed. The compound shows limited activity against wild-type Gram-negative bacteria due to their protective outer membrane and efflux systems, requiring combination approaches or structural optimization to overcome these barriers [1]. Additionally, while this compound has an established safety profile from its previous clinical use, the potential off-target effects associated with the ergot scaffold, particularly interaction with monoamine receptors, may present challenges for antimicrobial application that need to be carefully evaluated through structural optimization.

Further research is needed to fully elucidate the detailed mechanism of action and identify the specific molecular targets responsible for this compound's antibacterial effects. While DNA gyrase inhibition and disruption of proton motive force have been implicated, the complete picture of its antibacterial mechanism requires additional investigation [3] [2]. The structural basis for interaction with bacterial targets also remains to be characterized, which would facilitate more rational design of optimized analogs. Finally, comprehensive in vivo efficacy studies across different infection models are necessary to establish the therapeutic potential of this compound analogs and guide candidate selection for clinical development.

G Discovery Phenotypic Screen Identifies this compound SAR Structure-Activity Relationship Studies Discovery->SAR Initial Hit LeadOpt Lead Optimization Cinnamide/Pyridine Analogs SAR->LeadOpt SAR Insights MechStudy Mechanism of Action Studies LeadOpt->MechStudy Improved Compounds InVivo In Vivo Efficacy Models MechStudy->InVivo Mechanism Understanding ClinicalDev Clinical Development InVivo->ClinicalDev Proof of Concept

Figure 2: Antibacterial Drug Discovery Pathway for this compound and Analogs

Conclusion

References

Metergoline vs sumatriptan anxiety effects

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Anxiety Effects

Drug Dose Experimental Model Key Finding on Anxiety Proposed Mechanism
Metergoline 12 mg Simulated Public Speaking (healthy volunteers) Increased state-anxiety pre- and post-stress [1] [2] Non-specific 5-HT receptor antagonism, reducing serotonin's inhibitory effect on fear [1] [3].
Sumatriptan 100 mg Obsessive-Compulsive Disorder (OCD) patients Worsened OCD symptoms (a disorder closely tied to anxiety) in a subset of patients [4]. Agonism at pre-synaptic 5-HT1D/1B receptors, inhibiting serotonin release and potentially increasing anxiety [1] [4].
Sumatriptan Not Specified Simulated Public Speaking (healthy volunteers) Increased speech-induced fear and enhanced vigilance [1]. Agonism at pre-synaptic 5-HT1D/1B receptors, inhibiting serotonin release [1].

Detailed Experimental Protocols

To evaluate the quality of the evidence, it is important to understand how these key findings were obtained.

  • This compound Study (Graeff et al., 1985): This was a double-blind, placebo-controlled clinical trial [2]. Three groups of 12 healthy volunteers received either 12 mg of this compound, 10 mg of diazepam (an anti-anxiety drug), or a placebo [1] [2]. Anxiety was measured using Spielberger's State-Trait Anxiety Inventory before, during, and after a Simulated Public Speaking test, which is a validated model for triggering unconditioned fear [1] [2].
  • Sumatriptan in OCD (Stern et al., 1998): This study employed a random, double-blind, placebo-controlled design [4]. Medication-free patients with Obsessive-Compulsive Disorder received 100 mg of oral sumatriptan or a placebo over a 5-day period [4]. The primary outcome was the change in symptom severity, measured using the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) [4].

Mechanisms of Action and Signaling Pathways

The opposing effects of these two drugs on anxiety can be traced to their different actions on the serotonergic system, particularly at the 5-HT1D receptor. The following diagram illustrates the key receptor interactions.

G cluster_pre cluster_cleft cluster_post Serotonin Serotonin PostR Post-synaptic 5-HT Receptors Serotonin->PostR Binds to This compound This compound This compound->PostR Antagonizes Sumatriptan Sumatriptan AutoR Pre-synaptic 5-HT1D/1B Receptor (Auto-receptor) Sumatriptan->AutoR Agonizes SerotoninInhibition Inhibition of Serotonin Release AutoR->SerotoninInhibition Triggers AnxietyEffectM Increased Anxiety PostR->AnxietyEffectM Inhibits AnxietyEffectS Increased Anxiety (in vulnerable individuals) SerotoninRelease Serotonin Release SerotoninRelease->Serotonin SerotoninRelease->AutoR Stimulates SerotoninInhibition->AnxietyEffectS Leads to SerotoninInhibition->SerotoninRelease Reduces

This diagram illustrates the core hypothesis derived from the search results: serotonin inhibits fear/anxiety via its action on post-synaptic receptors [1]. The drugs disrupt this pathway in different ways:

  • This compound is a non-specific serotonin receptor antagonist [1] [3]. By blocking post-synaptic serotonin receptors, it prevents serotonin from exerting its calming, inhibitory effect, which results in increased anxiety [1] [2].
  • Sumatriptan is an agonist at pre-synaptic 5-HT1D/1B receptors (auto-receptors) [1] [5]. Stimulating these receptors signals the neuron to reduce its release of serotonin into the synapse [1]. This overall decrease in serotonin activity can subsequently increase anxiety and fear [1] [4].

A critical and surprising finding from the research is that This compound, despite being an antagonist at most serotonin receptors, acts as a full agonist at the human 5-HT1Dβ receptor, just like sumatriptan [5]. However, in behavioral studies, its antagonist action at other receptors appears to dominate, leading to a net anxiety-increasing effect.

Implications for Research and Development

The data suggests several important considerations for drug development:

  • Target Validation: The 5-HT1D receptor represents a complex target. While its agonists are effective for migraine, their role in anxiety disorders is nuanced and may lead to symptom exacerbation in vulnerable populations like OCD patients [1] [4].
  • Drug Profiling: These findings highlight that a drug's overall effect is determined by its net action across multiple receptor systems. This compound's agonist action at one receptor is overshadowed by its broader antagonist profile [5] [3].
  • Experimental Models: The Simulated Public Speaking Test has proven to be a sensitive and valid human model for detecting the anxiolytic or anxiogenic effects of drugs that modulate the serotonin system [1].

References

Metergoline antidepressant effects validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Antidepressant Effects

The most direct evidence for metergoline's antidepressant effect comes from a single clinical study on Seasonal Affective Disorder (SAD).

Aspect Details
Study Design Double-blind, placebo-controlled, randomized crossover [1] [2].
Participants 16 untreated, depressed patients with SAD [1] [2].
Intervention Single 8 mg oral dose of this compound vs. placebo [1] [2].
Key Finding This compound significantly reduced depression severity compared to placebo (p=0.001) in patients not undergoing light therapy [1] [2].
Onset/Duration Peak antidepressant effect was observed 2 to 4 days after the single dose [1] [2].
Note on Status This is a specific study finding. Drug databases do not consistently list depression as an approved indication for this compound [3].

Comparative Analysis with Other Antidepressants

The table below places this compound's proposed mechanism in context with established antidepressant classes. A direct efficacy comparison is not possible due to the lack of head-to-head clinical trials.

Antidepressant / Drug Primary Mechanism of Action Key Clinical Advantages & Notes
This compound Non-specific 5-HT receptor antagonist; Dopamine receptor agonist [4] [3]. Potential for rapid onset (days); effect observed from a single dose [1] [2].
SSRIs (e.g., Citalopram, Sertraline) Selective Serotonin Reuptake Inhibition [5]. Well-tolerated; slower onset (weeks); can cause nausea, sexual dysfunction [5].
Mirtazapine (NaSSA) α2-adrenergic receptor antagonist; blocks 5-HT2 and 5-HT3 receptors [5]. Faster onset than SSRIs; less sexual dysfunction, but can cause weight gain and somnolence [5].
TCAs (e.g., Amitriptyline) Norepinephrine and Serotonin Reuptake Inhibition [5]. Comparable efficacy to newer agents; older drugs with more side effects (e.g., anticholinergic) [5].

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here are the methodologies from key studies.

Clinical Trial Protocol for Antidepressant Effect

This details the study that demonstrated efficacy in SAD [1] [2].

  • Participants: Recruited patients meeting diagnostic criteria for Major Depression with a seasonal (winter) pattern.
  • Design: Crossover, where each participant received both this compound and placebo in a randomized order, with a one-week washout period.
  • Blinding: Double-blind (neither participants nor investigators knew the treatment assignment).
  • Dosing: A single 8 mg oral dose of this compound.
  • Outcome Measure: Primary efficacy was assessed using the Structured Interview Guide for the Hamilton Depression Rating Scale - Seasonal Affective Disorder Version (SIGH-SAD). Ratings were performed at baseline and on days 3 and 6 post-administration.
  • Analysis: Data were analyzed using baseline-corrected repeated measures analysis of variance (ANOVA).
In Vitro Electrophysiology Protocol for Ion Channel Effects

These studies investigated this compound's direct effects on ion channels, which may contribute to its overall psychoactive profile [6] [7].

  • Cell System: Xenopus laevis oocytes injected with cRNA encoding specific human or rat ion channel subunits (e.g., hKv1.4, rNav1.2).
  • Technique: Two-electrode voltage clamp (TEVC).
  • Recording Setup:
    • Bath Solution: Standard ND96 solution.
    • Voltage Protocols: Specific step-pulse protocols were used to elicit channel currents (e.g., from a holding potential of -80 mV to various test potentials).
  • Drug Application: this compound was dissolved in DMSO and diluted in the bath solution before being superfused onto the oocyte.
  • Data Analysis:
    • IC50 Calculation: Peak current amplitudes at different this compound concentrations were plotted and fitted to the Hill equation to determine the half-maximal inhibitory concentration.
    • For Kv1.4 channels, the IC50 was 3.6 ± 0.6 µM [6].
    • For Nav1.2 channels, the IC50 was 3.6 ± 4.2 µM [7].

Proposed Signaling Pathways

Based on the search results, the following diagram illustrates the complex and not fully elucidated mechanisms that may underlie this compound's potential antidepressant effects. Its psychoactivity is likely a net result of interacting receptor and ion channel effects.

G cluster_receptors Primary Receptor Interactions cluster_5ht 5-HT Antagonism (Various Subtypes) cluster_da Dopamine Agonism cluster_channels Ion Channel Modulation (In Vitro Evidence) This compound This compound Serotonin Serotonin (5-HT) Receptors This compound->Serotonin Dopamine Dopamine Receptors This compound->Dopamine Kv14 Kv1.4 Channel Inhibition (IC₅₀ = 3.6 µM) This compound->Kv14 Nav12 Nav1.2 Channel Inhibition (IC₅₀ = 3.6 µM) This compound->Nav12 Downstream5HT • Altered Serotonin Neurotransmission • Potential 5-HT2 Receptor Downregulation Serotonin->Downstream5HT DownstreamDA • Enhanced Dopaminergic Activity Dopamine->DownstreamDA NetEffect Net Potential Antidepressant & Psychoactive Effects Downstream5HT->NetEffect DownstreamDA->NetEffect DownstreamIon • Modulation of Neuronal Excitability & Firing Kv14->DownstreamIon Nav12->DownstreamIon DownstreamIon->NetEffect

Interpretation and Research Implications

  • Mechanistic Complexity: this compound's potential antidepressant action likely arises from a combination of its serotonin-antagonism, dopamine-agonism, and direct modulation of neuronal ion channels [1] [4] [6]. This multi-target profile differs from most common antidepressants.
  • Promising but Preliminary Evidence: The single clinical trial in SAD is compelling but insufficient to establish this compound as a standard antidepressant treatment. More extensive and replicated clinical studies are needed.
  • Research Applications: The experimental protocols provide a roadmap for:
    • Validating the clinical findings in larger and different patient populations.
    • Investigating the contribution of ion channel blockade to its overall psychoactive and potential therapeutic effects.

References

Metergoline dopamine agonist comparative potency

Author: Smolecule Technical Support Team. Date: February 2026

Metergoline Pharmacological Profile

This compound is an ergot-derived psychoactive drug with a complex receptor interaction profile, acting as both a serotonin antagonist and a dopamine agonist [1] [2]. The table below summarizes its key mechanisms based on available data.

Feature Description
Primary Mechanisms Serotonin receptor antagonist; Dopamine receptor agonist; Neuronal sodium channel inhibitor [1] [2] [3].

| Receptor Targets | Serotonin (5-HT): Antagonist at 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors [4] [5] [2]. Dopamine (DA): Agonist at the D2 receptor [4] [1]. | | Key Experimental Data | Inhibits neuronal Nav1.2 voltage-dependent Na+ channels with an IC50 of 3.6 ± 4.2 μmol/L [3]. | | Therapeutic & Experimental Uses | Inhibition of prolactin release; studied for seasonal affective disorder, premenstrual dysphoric disorder, and anxiety; identified as a potential candidate for repurposing in schizophrenia [1] [6] [2]. |

Comparative Context for Dopamine Agonists

While a direct potency comparison for this compound is lacking, understanding how common dopamine agonists are ranked in clinical research can provide valuable context. The following table summarizes efficacy and safety rankings from a network meta-analysis of dopamine agonists used in advanced Parkinson's disease [7]. Note that this analysis does not include this compound.

Dopamine Agonist Efficacy Ranking ("ON" time without trouble-some dyskinesia) General Safety Ranking (Treatment-Emergent Adverse Events)
Apomorphine 1st (Highest) Not ranked in top 3
Pramipexole_IR 2nd Not ranked in top 3
Ropinirole_PR 3rd Not ranked in top 3
Placebo - 1st (Safest)
Pramipexole_ER - 2nd
Rotigotine - 3rd

This analysis shows that the efficacy and safety profiles of dopamine agonists are not parallel; a highly efficacious drug may have a lower safety ranking [7]. Potency comparisons are typically specific to a particular condition and measured outcome.

Key Experimental Data and Protocols

The quantitative data available for this compound primarily comes from studies investigating its mechanism of action beyond receptor binding.

  • In Vitro Electrophysiology on Sodium Channels [3]

    • Objective: To investigate the regulatory effects of this compound on neuronal Nav1.2 voltage-dependent Na+ channels.
    • Methodology: Xenopus oocytes were injected with cRNAs encoding rat brain Nav1.2 α and β1 subunits. Voltage-activated Na+ currents (INa) were recorded using a two-electrode voltage clamp technique. Drugs were applied through perfusion.
    • Key Findings: this compound reversibly and concentration-dependently inhibited the peak INa. It also produced a depolarizing shift in the steady-state activation curve and exhibited both tonic and use-dependent inhibition.
  • In Vivo Behavioral Study for Schizophrenia-like Symptoms [6]

    • Objective: To evaluate the potential of this compound to treat positive symptoms of schizophrenia in an animal model.
    • Methodology: C57BL/6 mice were administered this compound (0.3 or 1 mg/kg, i.p.) before being injected with psychostimulants (MK-801 or methamphetamine) to induce locomotor hyperactivity. Locomotor activity was measured in automated photocell arenas.
    • Key Findings: this compound dose-dependently reduced drug-induced locomotor hyperactivity, supporting its potential antipsychotic properties.

Signaling Pathways and Experimental Workflow

The diagram below illustrates this compound's primary molecular mechanisms and the workflow for a key experiment that quantified its effects.

This compound's Primary Mechanisms of Action cluster_receptors Receptor Interactions cluster_channels Ion Channel Effect This compound This compound Serotonin Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.) This compound->Serotonin Binds to Dopamine Dopamine D2 Receptor This compound->Dopamine Binds to NavChannel Neuronal Nav1.2 Channel This compound->NavChannel Binds to Antagonism Antagonism (Blocking) Serotonin->Antagonism Agonism Agonism (Activation) Dopamine->Agonism Inhibition Inhibition (Blocking) NavChannel->Inhibition

Workflow: In Vitro Nav1.2 Channel Assay Step1 1. Express Channels Inject cRNA of Nav1.2 α/β1 subunits into Xenopus oocytes Step2 2. Measure Current Use two-electrode voltage clamp to record Na+ currents (I_Na) Step1->Step2 Step3 3. Apply Drug Perfuse this compound at varying concentrations Step2->Step3 Step4 4. Analyze Data Calculate IC₅₀ from dose-response & analyze gating kinetics Step3->Step4

Research Implications and Data Gaps

The available data positions this compound as a compound with a unique polypharmacological profile. Its dual action on dopaminergic and serotonergic systems, coupled with its effect on sodium channels, makes it a promising candidate for repurposing, particularly for psychiatric disorders like schizophrenia where current treatments are often inadequate [6].

For researchers aiming to conduct a comparative potency analysis, the following approaches are suggested:

  • Standardized Assays: Perform head-to-head experiments in the same laboratory system, such as a cell-based functional assay measuring cAMP accumulation (for D2 receptor efficacy) or a rodent model of locomotor activity.
  • Define Parameters: Clearly define the metrics for "potency" (e.g., EC50, IC50, minimal effective dose in vivo) and "efficacy" (maximal response).
  • Broad Comparison Set: Include a range of dopamine agonists (both ergot and non-ergot) to establish a meaningful comparative scale.

References

Quantitative Antifungal Activity of Metergoline

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes core experimental findings on metergoline's efficacy against C. krusei.

Activity Metric Result Experimental Details
Direct Antifungal Activity [1] [2]
Minimal Inhibitory Concentration (MIC) 4 μg mL⁻¹ Broth microdilution assay [1].
Minimal Fungicidal Concentration (MFC) 8 μg mL⁻¹ Broth microdilution assay [1].
Synergistic Activity [1]
Fractional Inhibitory Concentration Index (FICI) with Amphotericin B 0.375 - 0.5 Checkerboard microdilution method. FICI ≤0.5 indicates significant synergism [1].
Mechanism of Action [2]
Intracellular ROS Accumulation (2h exposure) Massive, concentration-dependent increase Measured via flow cytometry/fluorescence microscopy using DCFH-DA probe [2].
Mitochondrial Membrane Depolarization (2h exposure) Significant, concentration-dependent depolarization Measured via flow cytometry using JC-1 dye [2].
Apoptosis/Necrosis Markers (12h exposure) Phosphatidylserine externalization, TUNEL-positive cells, necrosis Annexin V/PI staining for apoptosis/necrosis and TUNEL assay for DNA fragmentation [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

  • Broth Microdilution Assay (MIC/MFC) [1]

    • Objective: To determine the Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC) of this compound against Candida krusei.
    • Procedure: A standard broth microdilution assay is performed according to guidelines (e.g., CLSI). Briefly, this compound is serially diluted in a broth medium in a microtiter plate. Each well is inoculated with a standardized suspension of C. krusei cells and incubated at 35°C for 24-48 hours. The MIC is the lowest concentration that visually inhibits growth. To determine MFC, aliquots from wells showing no growth are sub-cultured onto agar plates. The MFC is the lowest concentration that results in no growth on the agar, killing ≥99.9% of the initial inoculum.
  • Checkerboard Microdilution Assay (Synergism) [1]

    • Objective: To assess the synergistic interaction between this compound and amphotericin B.
    • Procedure: A two-dimensional checkerboard is set up in a microtiter plate. Varying concentrations of this compound are diluted along one axis, and varying concentrations of amphotericin B along the other. The plate is inoculated with C. krusei. After incubation, the Fractional Inhibitory Concentration Index (FICI) is calculated. FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤0.5 is interpreted as synergism [1].
  • Analysis of Apoptotic Markers [2]

    • Objective: To investigate if this compound induces apoptosis in C. krusei.
    • Procedure:
      • ROS Accumulation: Fungal cells treated with this compound are incubated with the fluorescent probe (2',7')-Dichlorofluorescin diacetate (DCFH-DA). This cell-permeable compound is de-esterified intracellularly and turns highly fluorescent upon oxidation by ROS. The fluorescence intensity, proportional to ROS levels, is quantified by flow cytometry or fluorescence microscopy [2].
      • Mitochondrial Membrane Potential (ΔΨm): Cells are stained with the cationic dye JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates emitting red fluorescence. In depolarized cells, it remains in monomeric form emitting green fluorescence. The red/green fluorescence ratio, measured by flow cytometry, indicates the extent of depolarization [2].
      • Phosphatidylserine Externalization: Treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptosis) and Propidium Iodide (PI, which stains DNA in late apoptotic and necrotic cells with compromised membrane integrity). The population of cells is analyzed by flow cytometry [2].
      • DNA Fragmentation (TUNEL Assay): Terminal deoxynucleotidyl transferase (TdT) enzyme is used to label the 3'-ends of fragmented DNA with a fluorescent tag. Cells with significant DNA damage, a hallmark of late apoptosis, are identified as TUNEL-positive via flow cytometry or microscopy [2].

Mechanism of Action and Experimental Workflow

The diagrams below illustrate the proposed mechanism of this compound-induced cell death and the experimental workflow for validating it.

G cluster_actions This compound-Induced Apoptotic Pathway This compound This compound ROS ROS This compound->ROS MMP_Depolarization Mitochondrial Membrane Potential Depolarization ROS->MMP_Depolarization PS_Externalization Phosphatidylserine Externalization MMP_Depolarization->PS_Externalization DNA_Fragmentation DNA Fragmentation MMP_Depolarization->DNA_Fragmentation Cell_Death Cell_Death PS_Externalization->Cell_Death DNA_Fragmentation->Cell_Death

Mechanism of this compound-Induced Cell Death in C. krusei

Workflow for Analyzing this compound's Antifungal Mechanism

Conclusion for Drug Development

This compound represents a promising candidate for repurposing due to its dual activity against a difficult-to-treat fungal pathogen and its synergistic potential with existing antifungals like amphotericin B [1]. Its unique mechanism, triggering the apoptotic pathway in C. krusei via ROS and mitochondrial dysfunction, distinguishes it from many conventional antifungals [2]. Future work should focus on validating these effects in in vivo models and further elucidating the initial molecular target of this compound within the fungal cell.

References

Comparative Pharmacological Profile: Metergoline vs. Cyproheptadine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for Metergoline and Cyproheptadine from the search results.

Parameter This compound Cyproheptadine
General Classification Potent, non-specific serotonergic receptor antagonist [1] Serotonin receptor antagonist [2]
Behavioral Effects (FI schedule in monkeys) Increased responding maintained by both food and electric shock [2] Increased responding maintained by food; no significant effect on shock-maintained behavior [2]
Prolactin Secretion Potent inhibitor in rat pituitary cells [3]. Mechanism is neither serotonergic nor dopaminergic [3]. Potent inhibitor in rat pituitary cells [3]. Mechanism is neither serotonergic nor dopaminergic [3].
Serum Corticosterone (in rats) Antagonized quipazine-induced elevation (ED₅₀ < 0.1 mg/kg); long duration (>24h) [4]. Significantly, but incompletely, antagonized quipazine-induced elevation at 1 mg/kg [4].
Glucose Metabolism (in humans) Improved oral glucose tolerance in patients with chemical diabetes; reduced fasting plasma glucose [5]. Improved oral glucose tolerance in patients with chemical diabetes [5].
Anxiety/Fear (in human models) Decreased anxiety in pre- and post-stress phases of a public speaking test [1]. Information not available in search results.
Tremor (physostigmine-induced in rats) Ameliorated tremor [6]. Ameliorated tremor [6].
Receptor Antagonism (vs. m-CPP in humans) Blocked behavioral and neuroendocrine effects of m-CPP in OCD patients [7]. Information not available in search results.

Detailed Experimental Data and Protocols

For researchers looking to understand the basis of this comparison, here is a summary of the key experimental methodologies from the cited literature.

  • 1. Behavioral Analysis under Fixed-Interval Schedule [2]

    • Purpose: To compare the behavioral effects of serotonin agonists and antagonists.
    • Protocol: Studies were conducted on squirrel monkeys under a multiple 5-minute fixed-interval (FI) schedule where responding was maintained by either food presentation or electric shock delivery. Drugs were administered intramuscularly, and dose-related effects on response rates were recorded.
  • 2. Prolactin Secretion Inhibition [3]

    • Purpose: To investigate the effects on prolactin secretion.
    • Protocol: A dispersed rat anterior pituitary cell system was used. The cells were exposed to the drugs, and the inhibition of prolactin secretion was measured. The study further tested if the inhibition could be reversed by adding serotonin or dopamine antagonists.
  • 3. Antagonism of Serotonin Agonists [4] [7]

    • Purpose: To assess the ability to block effects induced by the serotonin agonist quipazine or m-CPP.
    • Protocol (Rat): Rats were pre-treated with the antagonist before administration of quipazine. Serum corticosterone levels were measured as a neuroendocrine marker [4].
    • Protocol (Human): In a double-blind study, OCD patients and healthy subjects received this compound prior to intravenous or oral m-CPP. Behavioral, neuroendocrine, and cardiovascular responses were measured [7].
  • 4. Oral Glucose Tolerance Test [5]

    • Purpose: To evaluate the effect on glucose tolerance and insulin secretion.
    • Protocol: A clinical study was conducted on normal subjects and patients with chemical diabetes. Participants underwent an oral glucose tolerance test after short-term treatment with the drugs, placebo, or no treatment. Plasma glucose and insulin levels were tracked.
  • 5. Public Speaking Test [1]

    • Purpose: To evaluate the drug's effect on anxiety and fear.
    • Protocol: Human subjects received the drug or a control before performing a public speaking task. Subjective levels of anxiety/fear were recorded at three stages: before, during, and after the speech.
  • 6. Tremor Amelioration [6]

    • Purpose: To understand the role of serotonin in cholinomimetic-induced tremor.
    • Protocol: Visible tremor was induced in rats using physostigmine (0.75 mg/kg, i.p.). The effects of pre-treatment with serotonin antagonists or agonists on the intensity and duration of the tremor were observed and scored.

Visualizing Serotonin Antagonist Effects in a Tremor Model

The following diagram illustrates the mechanism by which this compound and cyproheptadine are shown to ameliorate physostigmine-induced tremor, based on the study in the search results [6].

G Physostigmine Physostigmine ACh ↑ Acetylcholine (ACh) Physostigmine->ACh Inhibits AChE SerotoninPath Serotonin System Activation ACh->SerotoninPath Stimulates Tremor Tremor Response SerotoninPath->Tremor Mediates This compound This compound / Cyproheptadine This compound->SerotoninPath Antagonizes

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

403.22597718 Da

Monoisotopic Mass

403.22597718 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1501393LY5

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (78.97%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Antagonists

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CB - Prolactine inhibitors
G02CB05 - Metergoline

Pictograms

Irritant

Irritant

Other CAS

17692-51-2

Wikipedia

Metergoline

Dates

Last modified: 08-15-2023
1: De Middeleer G, Dubruel P, De Saeger S. Molecularly imprinted polymers immobilized on 3D printed scaffolds as novel solid phase extraction sorbent for metergoline. Anal Chim Acta. 2017 Sep 15;986:57-70. doi: 10.1016/j.aca.2017.07.059. Epub 2017 Aug 4. PubMed PMID: 28870326.
2: Umukoro S, Adebesin A, Agu G, Omorogbe O, Asehinde SB. Antidepressant-like activity of methyl jasmonate involves modulation of monoaminergic pathways in mice. Adv Med Sci. 2018 Mar;63(1):36-42. doi: 10.1016/j.advms.2017.07.005. Epub 2017 Aug 14. PubMed PMID: 28818747.
3: Inal A, Büyükşekerci M, Ulusoy HB. Antinociceptive Effect of Mirtazapine in Rats with Diabetic Neuropathy. Noro Psikiyatr Ars. 2016 Mar;53(1):12-16. doi: 10.5152/npa.2015.8791. Epub 2016 Mar 1. PubMed PMID: 28360759; PubMed Central PMCID: PMC5353230.
4: Sasaki-Hamada S, Suzuki A, Ueda Y, Matsumoto K, Oka JI. Serotonergic and dopaminergic systems are implicated in antidepressant-like effects of chotosan, a Kampo formula, in mice. J Pharmacol Sci. 2017 Feb;133(2):110-113. doi: 10.1016/j.jphs.2017.01.002. Epub 2017 Jan 26. PubMed PMID: 28233634.
5: Odoma S, Umar Zezi A, Mohammed Danjuma N, Ahmed A, Garba Magaji M. Elucidation of the possible mechanism of analgesic actions of butanol leaf fraction of Olax subscorpioidea Oliv. J Ethnopharmacol. 2017 Mar 6;199:323-327. doi: 10.1016/j.jep.2016.12.052. Epub 2017 Feb 4. PubMed PMID: 28167291.
6: Onasanwo SA, Faborode SO, Ilenre KO. Antidepressant-like Potentials of Buchholzia Coriacea Seed Extract: Involvement of Monoaminergic and Cholinergic Systems, and Neuronal Density in the Hippocampus of Adult Mice. Niger J Physiol Sci. 2016 Aug 30;31(1):93-9. PubMed PMID: 27574770.
7: Ishola IO, Awodele O, Eluogu CO. Potentials of Mangifera indica in the treatment of depressive-anxiety disorders: possible mechanisms of action. J Complement Integr Med. 2016 Sep 1;13(3):275-287. doi: 10.1515/jcim-2015-0047. PubMed PMID: 27276531.
8: Yeom HD, Lee JH. Regulation of Human Kv1.4 Channel Activity by the Antidepressant Metergoline. Biol Pharm Bull. 2016;39(6):1069-72. doi: 10.1248/bpb.b16-00069. PubMed PMID: 27251511.
9: Kishikawa T, Otsuka M, Ohno M, Yoshikawa T, Sato M, Koike K. Development of a screening method to identify regulators of MICA shedding. Biochem Biophys Res Commun. 2015 Oct 2;465(4):764-8. doi: 10.1016/j.bbrc.2015.08.081. Epub 2015 Aug 20. PubMed PMID: 26299929.
10: Lenain P, De Saeger S, Mattiasson B, Hedström M. Affinity sensor based on immobilized molecular imprinted synthetic recognition elements. Biosens Bioelectron. 2015 Jul 15;69:34-9. doi: 10.1016/j.bios.2015.02.016. Epub 2015 Feb 11. PubMed PMID: 25703726.
11: Hamidi-Asl E, Daems D, De Wael K, Van Camp G, Nagels LJ. Concentration-related response potentiometric titrations to study the interaction of small molecules with large biomolecules. Anal Chem. 2014 Dec 16;86(24):12243-9. doi: 10.1021/ac503385x. Epub 2014 Nov 25. PubMed PMID: 25390494.
12: Rouine J, Kelly ME, Jennings-Murphy C, Duffy P, Gorman I, Gormley S, Kerskens CM, Harkin A. Investigation of the mechanisms mediating MDMA "Ecstasy"-induced increases in cerebro-cortical perfusion determined by btASL MRI. Psychopharmacology (Berl). 2015 May;232(9):1501-13. doi: 10.1007/s00213-014-3790-0. Epub 2014 Nov 1. PubMed PMID: 25366875.
13: Prosser RA, Stowie A, Amicarelli M, Nackenoff AG, Blakely RD, Glass JD. Cocaine modulates mammalian circadian clock timing by decreasing serotonin transport in the SCN. Neuroscience. 2014 Sep 5;275:184-93. doi: 10.1016/j.neuroscience.2014.06.012. Epub 2014 Jun 17. PubMed PMID: 24950119; PubMed Central PMCID: PMC4122660.
14: Lee JH, Liu J, Shin M, Hong M, Nah SY, Bae H. Metergoline inhibits the neuronal Nav1.2 voltage-dependent Na(+) channels expressed in Xenopus oocytes. Acta Pharmacol Sin. 2014 Jul;35(7):862-8. doi: 10.1038/aps.2014.30. Epub 2014 Jun 9. PubMed PMID: 24909513; PubMed Central PMCID: PMC4088281.
15: Ishola IO, Olayemi SO, Yemitan OK, Umeh EA. Antidepressant and anxiolytic effects of the methanol root extract of Capparis thonningii: involvement of monoaminergic, cholinergic and GABAergic systems. Drug Res (Stuttg). 2015 Apr;65(4):205-13. doi: 10.1055/s-0034-1376963. Epub 2014 Jun 2. PubMed PMID: 24886981.
16: Nakamura T, Ikeda T, Takeda R, Igawa K, Naono-Nakayama R, Sakoda S, Nishimori T, Ishida Y. The role of spinal serotonin receptor and alpha adrenoceptor on the antiallodynic effects induced by intrathecal milnacipran in chronic constriction injury rats. Eur J Pharmacol. 2014 Sep 5;738:57-65. doi: 10.1016/j.ejphar.2014.05.022. Epub 2014 May 27. PubMed PMID: 24876059.
17: Lin P, Wang C, Xu B, Gao S, Guo J, Zhao X, Huang H, Zhang J, Chen X, Wang Q, Zhou W. The VGF-derived peptide TLQP62 produces antidepressant-like effects in mice via the BDNF/TrkB/CREB signaling pathway. Pharmacol Biochem Behav. 2014 May;120:140-8. doi: 10.1016/j.pbb.2014.03.003. Epub 2014 Mar 11. PubMed PMID: 24631486.
18: Agbaje EO, Ishola IO, Oniyire JA. Antidepressant, anxiolytic, and anticataleptic effects of aqueous leaf extract of Antiaris toxicaria Lesch. (Moraceae) in mice: possible mechanisms of actions. J Basic Clin Physiol Pharmacol. 2014 Feb 27. pii: /j/jbcpp-ahead-of-print/jbcpp-2013-0054/jbcpp-2013-0054.xml. doi: 10.1515/jbcpp-2013-0054. [Epub ahead of print] PubMed PMID: 24572985.
19: Ishola IO, Akinyede AA, Sholarin AM. Antidepressant and anxiolytic properties of the methanolic extract of Momordica charantia Linn (Cucurbitaceae) and its mechanism of action. Drug Res (Stuttg). 2014 Jul;64(7):368-76. doi: 10.1055/s-0033-1358712. Epub 2013 Nov 13. PubMed PMID: 24227474.
20: Daems D, Van Camp G, Fernandez M, Guisez Y, Prinsen E, Nagels LJ. Use of potentiometric detection in (ultra) high performance liquid chromatography and modelling with adsorption/desorption binding kinetics. Anal Chim Acta. 2013 May 13;777:25-31. doi: 10.1016/j.aca.2013.03.031. Epub 2013 Mar 21. PubMed PMID: 23622961.

Explore Compound Types